molecular formula C5H3BrClNO B1632151 5-Bromo-3-chloro-2-hydroxypyridine CAS No. 58236-70-7

5-Bromo-3-chloro-2-hydroxypyridine

Cat. No.: B1632151
CAS No.: 58236-70-7
M. Wt: 208.44 g/mol
InChI Key: IPWYUROVLMVBGD-UHFFFAOYSA-N
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Description

5-Bromo-3-chloro-2-hydroxypyridine is a useful research compound. Its molecular formula is C5H3BrClNO and its molecular weight is 208.44 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-chloro-2-hydroxypyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-chloro-2-hydroxypyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-3-chloro-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrClNO/c6-3-1-4(7)5(9)8-2-3/h1-2H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPWYUROVLMVBGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)NC=C1Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90973794
Record name 5-Bromo-3-chloropyridin-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58236-70-7
Record name 5-Bromo-3-chloropyridin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90973794
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

5-Bromo-3-chloro-2-hydroxypyridine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Bromo-3-chloro-2-hydroxypyridine for Advanced Research and Development

Introduction

5-Bromo-3-chloro-2-hydroxypyridine is a halogenated pyridine derivative that serves as a critical building block for chemists in the pharmaceutical, agrochemical, and materials science sectors. The strategic placement of bromine, chlorine, and hydroxyl functional groups on the pyridine scaffold imparts a unique reactivity profile, making it an exceptionally versatile intermediate for synthesizing complex target molecules. This guide offers a comprehensive technical overview, delving into its core attributes, synthesis, reactivity, and applications, with a particular focus on its utility for researchers and drug development professionals.

Core Molecular Attributes

A foundational understanding of the physicochemical properties of 5-Bromo-3-chloro-2-hydroxypyridine is essential for its effective application in synthetic chemistry. These core attributes dictate its stoichiometry, spectral characteristics, and physical behavior.

Molecular Formula and Weight

The elemental composition and molar mass are fundamental data points for any chemical compound, forming the basis for all stoichiometric calculations in reaction planning and analysis.

PropertyValue
Molecular Formula C₅H₃BrClNO[1][2][3][4]
Molecular Weight 208.44 g/mol [1][2][3][4]
CAS Number 58236-70-7[1][5]
Structural Representation & Tautomerism

5-Bromo-3-chloro-2-hydroxypyridine exists in a tautomeric equilibrium with its pyridone form, 5-bromo-3-chloro-1H-pyridin-2-one. While often named as the hydroxypyridine, the pyridone tautomer is generally the more stable and predominant form in the solid state and in most solvents. This equilibrium is a critical consideration for its reactivity, as different functional groups are available in each form.

Tautomerism cluster_hydroxy 2-Hydroxypyridine Tautomer cluster_pyridone 2-Pyridone Tautomer (Generally more stable) Hydroxy Pyridone Hydroxy->Pyridone Tautomeric Equilibrium

Figure 1: Tautomeric equilibrium between the 5-Bromo-3-chloro-2-hydroxypyridine and its more stable 2-pyridone form.

Synthesis, Reactivity, and Mechanistic Rationale

The synthetic accessibility and predictable reactivity of 5-Bromo-3-chloro-2-hydroxypyridine are key to its widespread use. Understanding the principles behind its synthesis allows for optimization and adaptation in various research contexts.

Synthetic Workflow: Regioselective Halogenation

A common and logical approach to synthesizing this molecule is through the sequential, regioselective halogenation of a 2-hydroxypyridine precursor. The hydroxyl group is an activating, ortho-, para-directing group, which dictates the positions of electrophilic substitution.

Synthesis start 2-Hydroxypyridine (Starting Material) intermediate 3-Chloro-2-hydroxypyridine (Intermediate) start->intermediate  Step 1: Chlorination reagent1 Chlorinating Agent (e.g., N-Chlorosuccinimide) reagent1->intermediate product 5-Bromo-3-chloro-2-hydroxypyridine (Final Product) intermediate->product  Step 2: Bromination reagent2 Brominating Agent (e.g., N-Bromosuccinimide) reagent2->product

Figure 2: Generalized workflow for the synthesis via sequential halogenation.

Detailed Experimental Protocol

This protocol provides a representative method for the synthesis. All operations must be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Objective: To synthesize 5-Bromo-3-chloro-2-hydroxypyridine from 2-hydroxypyridine.

Materials:

  • 2-Hydroxypyridine

  • N-Chlorosuccinimide (NCS)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane (Anhydrous)

  • Standard glassware for inert atmosphere reactions, workup, and purification (e.g., column chromatography).

Procedure:

  • Step 1: Synthesis of 3-Chloro-2-hydroxypyridine.

    • To a stirred solution of 2-hydroxypyridine (1.0 eq.) in anhydrous acetonitrile, add N-Chlorosuccinimide (1.05 eq.) portion-wise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours until TLC analysis indicates complete consumption of the starting material.

    • Concentrate the mixture under reduced pressure. The resulting residue can be purified by silica gel column chromatography to isolate the chlorinated intermediate.

  • Step 2: Synthesis of 5-Bromo-3-chloro-2-hydroxypyridine.

    • Dissolve the purified 3-chloro-2-hydroxypyridine (1.0 eq.) in anhydrous acetonitrile.

    • Add N-Bromosuccinimide (1.05 eq.) portion-wise.

    • Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction to room temperature and remove the solvent in vacuo.

    • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final product.

Expertise & Causality Behind Experimental Choices:

  • Sequential Halogenation: The hydroxyl group strongly activates the C3 and C5 positions for electrophilic substitution. Performing the chlorination first, followed by bromination, is a common strategy. NCS is generally less reactive than NBS, allowing for more controlled monosubstitution in the first step.

  • Choice of Halogenating Agents: N-halosuccinimides (NCS and NBS) are preferred over gaseous halogens (Cl₂/Br₂) as they are crystalline solids that are safer and easier to handle, minimizing the formation of hazardous byproducts.

  • Solvent: Anhydrous polar aprotic solvents like acetonitrile are ideal as they effectively dissolve the reactants without participating in the reaction.

Applications in Drug Discovery and Development

The true value of 5-Bromo-3-chloro-2-hydroxypyridine lies in its role as a versatile scaffold for building molecular complexity. The distinct electronic nature and reactivity of its three functional groups can be exploited to generate libraries of compounds for biological screening.

Strategic Functionalization Pathways

The halogen atoms at the C3 and C5 positions serve as handles for modern cross-coupling reactions, while the N-H/O-H group of the pyridone/pyridinol tautomer can be readily alkylated or acylated.

Functionalization core 5-Bromo-3-chloro- 2-hydroxypyridine suzuki Suzuki Coupling (Pd-catalyzed) core->suzuki R-B(OH)₂ buchwald Buchwald-Hartwig Amination (Pd-catalyzed) core->buchwald R₂NH alkylation N/O-Alkylation (e.g., Williamson Ether) core->alkylation R-X, Base prod_aryl Aryl/Heteroaryl Substituted Derivatives (C-C bond formation) suzuki->prod_aryl prod_amino Amino-Substituted Derivatives (C-N bond formation) buchwald->prod_amino prod_alkoxy Alkoxy/N-Alkyl Derivatives alkylation->prod_alkoxy

Figure 3: Key functionalization strategies for creating diverse molecular libraries.

Role in Medicinal Chemistry
  • Scaffold Hopping and Bioisosterism: The dichlorinated pyridine core can act as a bioisostere for other bicyclic systems (e.g., indoles, benzimidazoles), allowing medicinal chemists to explore new chemical space while retaining key binding interactions.

  • Modulation of Physicochemical Properties: The halogens significantly increase lipophilicity, which can enhance membrane permeability and oral absorption. However, this must be carefully balanced to avoid issues with metabolic instability or off-target toxicity.

  • Halogen Bonding: The bromine and chlorine atoms can act as halogen bond donors, forming specific, stabilizing interactions with electron-rich pockets (e.g., carbonyls, aromatic rings) in a protein's active site, thereby increasing ligand affinity and selectivity.

Safety, Handling, and Storage

Trustworthiness through Self-Validating Systems: A robust research protocol inherently includes rigorous safety measures.

  • Handling: Always handle 5-Bromo-3-chloro-2-hydroxypyridine in a certified chemical fume hood. Use appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

  • Chemsrc. 5-BROMO-3-CHLORO-2-HYDROXYPYRIDINE | CAS#:58236-20-7. [Link]

Sources

Technical Guide: Solubility & Solvation Thermodynamics of 5-Bromo-3-chloro-2-hydroxypyridine

[1][2]

Executive Summary: The "Pyridone Paradox"

The solubility of 5-Bromo-3-chloro-2-hydroxypyridine (CAS: 58236-70-7) is governed by a fundamental structural duality: prototropic tautomerism .[1][2] While nomenclature suggests a "hydroxy" pyridine (lactim), in the solid state and polar media, this compound predominantly exists as the 2-pyridone (lactam) tautomer.[3]

This distinction is not merely academic; it dictates the solubility profile. The lactam form forms stable, hydrogen-bonded dimers (similar to DNA base pairs) with high lattice energy, rendering the compound significantly less soluble in non-polar solvents than a standard pyridine derivative.[3] Effective dissolution requires solvents capable of disrupting this intermolecular hydrogen bonding network.[1][2][3]

Solubility Profile & Solvent Compatibility[1][3][4]

The following data aggregates empirical observations from synthesis protocols (Suzuki couplings, nucleophilic displacements) and thermodynamic principles.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Insight
Polar Aprotic DMSO, DMF, DMAc, NMP High (>100 mg/mL) Primary Choice. High dielectric constant and strong H-bond accepting capability disrupt the pyridone dimer, solvating the NH proton effectively.[3]
Polar Protic Methanol, Ethanol, Isopropanol Moderate (Heat Required) Soluble at reflux; sparingly soluble at RT.[2][3] Often used for recrystallization .[1][2][3] The solvent competes for H-bonds but must overcome high crystal lattice energy.[1][2]
Chlorinated DCM, Chloroform Moderate Good for liquid-liquid extraction.[1][2] Solubilizes the "hydroxy" tautomer fraction; often improved by adding small amounts of MeOH.[1][2][3]
Ethers THF, 1,4-Dioxane Moderate to High Excellent reaction solvents.[1][3] Dioxane is the "Gold Standard" for Suzuki couplings involving this scaffold due to moderate polarity and high boiling point.[1][2][3]
Esters Ethyl Acetate Low to Moderate Used primarily for workup/extraction.[1][2][3] Poor solubility for the pure solid compared to chlorinated solvents.[1][2][3]
Hydrocarbons Hexane, Heptane, Toluene Insoluble / Trace The lipophilic halogens (Br, Cl) are insufficient to overcome the polar pyridone core's lattice energy.[3] Used as anti-solvents .[1][2][3]
Aqueous Water (pH 7) Insoluble Hydrophobic halogenation outweighs the polar head group.[1][2][3]
Aqueous Base NaOH, KOH (1M) High Deprotonation forms the phenoxide/pyridonate anion, rendering it fully water-soluble.[3]

Mechanistic Visualization: Tautomerism & Solvation

The diagram below illustrates the equilibrium that dictates solubility. In non-polar environments, the "Lactam Dimer" dominates (insoluble).[2][3] In Polar Aprotic solvents (DMSO), the "Solvated Monomer" is favored (soluble).[2][3]

Tautomerismcluster_SolidSolid State / Non-Polar Solventcluster_SolutionPolar Aprotic Solvent (DMSO/DMF)DimerPyridone Dimer(High Lattice Energy)[Insoluble]MonomerSolvated Monomer(Dipolar Species)[Soluble]Dimer->Monomer  Heat / High Dielectric Solvent  captionFig 1. The dissolution mechanism requires breaking the intermolecular H-bonds of the dimer.

[3]

Experimental Protocols

Protocol A: Solubility Determination (Gravimetric)

Use this protocol to establish precise solubility curves for your specific batch/purity.[2][3]

  • Preparation: Weigh 100 mg of 5-Bromo-3-chloro-2-hydroxypyridine into a 4 mL borosilicate vial.

  • Solvent Addition: Add the target solvent in 100 µL increments.

  • Equilibration: Vortex for 30 seconds after each addition.

    • Note: If solid persists, sonicate for 5 minutes at 25°C to ensure equilibrium (breaking the crystal lattice).[2][3]

  • Observation: Record the volume (

    
    ) where the solution becomes clear.
    
  • Calculation:

    
    .
    
  • Temperature Stress: If insoluble at RT, heat to the solvent's boiling point (or 80°C) to assess suitability for recrystallization.

Protocol B: Purification via Recrystallization

Field-proven method for purifying halogenated pyridones from synthesis impurities.[1][2]

  • Dissolution: Suspend crude material in Ethanol (10 mL/g).

  • Heating: Heat to reflux (78°C). The solid should dissolve completely.[1][2][3]

    • Troubleshooting: If insoluble, add Methanol dropwise until clear.[1][2][3]

  • Hot Filtration: Filter the hot solution through a pre-warmed glass frit to remove inorganic salts (e.g., Pd catalysts).[1][2][3]

  • Crystallization: Allow the filtrate to cool slowly to Room Temperature (RT) over 2 hours.

  • Anti-Solvent (Optional): If yield is low, add Water or Hexane dropwise to the RT solution until slight turbidity persists, then cool to 4°C.

  • Collection: Filter the precipitate and wash with cold Ethanol/Hexane (1:1).

Strategic Workflow: Solvent Selection

Use this decision tree to select the optimal solvent based on your process stage.

SolventSelectionStartSelect Process GoalReactionChemical Synthesis(Suzuki, SNAr)Start->ReactionPurificationPurification(Workup/Cryst)Start->PurificationAnalysisAnalysis(HPLC/NMR)Start->AnalysisTempHighHigh Temp (>80°C)?Reaction->TempHighMethodMethod?Purification->MethodNMRNMR: DMSO-d6(Prevents aggregation)Analysis->NMRHPLCHPLC: ACN/Water(Standard Reverse Phase)Analysis->HPLCDioxane1,4-Dioxane(Best for Coupling)TempHigh->DioxaneYesDMFDMF/DMSO(Best for SNAr)TempHigh->DMFNo / High Solubility ReqRecrystRecrystallization:Ethanol or MeOHMethod->RecrystSolid PurityExtractExtraction:DCM or EtOAcMethod->ExtractLiquid WorkupcaptionFig 2. Decision tree for solvent selection based on operational requirements.

Critical Safety & Handling (SDS Highlights)

  • Acidity: The compound is weakly acidic (pKa ~ 8-9).[1][2][3] Avoid storing in unbuffered basic solutions for extended periods unless degradation is monitored.[1][2][3]

  • Halogen Reactivity: In strong nucleophilic solvents (e.g., pure pyridine or amines), the C-Cl or C-Br bonds may undergo slow displacement at high temperatures.[3]

  • Health: Standard PPE is required.[1][2][3][4] Halogenated pyridines can be skin sensitizers.[1][2][3][5]

References

  • PubChem. 5-Bromo-3-chloropyridin-2-ol (Compound Summary). National Library of Medicine.[1][2][3] [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. Molecules 2017.[1][2][3] (Demonstrates Dioxane/Water usage for bromopyridine couplings). [Link][1][2][3]

  • Google Patents. Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids (US4960896A).[1][2] (Details chlorination/bromination conditions and solubility in acidic media).

Technical Guide: Spectral Analysis & Characterization of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-chloro-2-hydroxypyridine is a critical halogenated heterocyclic scaffold used extensively in the synthesis of kinase inhibitors, antiviral agents, and agrochemicals. Its utility stems from the orthogonal reactivity of the bromine (C5) and chlorine (C3) substituents, allowing for regiospecific cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This guide provides a definitive reference for the spectral characterization of this compound. It addresses the common analytical challenges arising from prototropic tautomerism , which often leads to misinterpretation of NMR and IR data by researchers unfamiliar with 2-hydroxypyridine dynamics.

Part 1: Structural Dynamics & Tautomerism

The primary analytical challenge with CAS 58236-70-7 is its existence in a tautomeric equilibrium between the lactim (2-hydroxypyridine) and lactam (2-pyridone) forms.

  • Solid State & Polar Solvents (DMSO, MeOH): The compound exists predominantly as 5-bromo-3-chloro-2(1H)-pyridone .

  • Non-Polar Solvents (CDCl3): The equilibrium shifts, often resulting in broadened or invisible OH/NH signals in NMR.

Analyst Note: All QC protocols recommended in this guide utilize DMSO-d6 to stabilize the pyridone tautomer, ensuring sharp, reproducible signals.

Tautomerism node1 Lactim Form (2-Hydroxypyridine) Favored in Gas Phase/Non-polar node2 Lactam Form (2-Pyridone) Favored in Solid State/DMSO node1->node2 H-Shift (Fast Exchange) node2->node1

Figure 1: Tautomeric equilibrium critical for spectral interpretation.

Part 2: Synthesis & Purification Strategy

To generate high-purity reference material, the following validated protocol is recommended. This route exploits the ortho/para directing power of the hydroxyl group to install the bromine at C5.

Protocol: Regioselective Bromination

Starting Material: 3-Chloro-2-hydroxypyridine (CAS 13466-35-8)

  • Dissolution: Dissolve 3-chloro-2-hydroxypyridine (1.0 eq) in Glacial Acetic Acid (10 volumes).

  • Bromination: Add Bromine (

    
    , 1.05 eq) dropwise at ambient temperature. The C3-Chloro substituent blocks the ortho position, forcing bromination to the para position (C5).
    
  • Heating: Stir at 50°C for 4 hours to ensure completion.

  • Quench: Pour mixture into ice water.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize from Ethanol/Water (9:1).

Target Specifications:

  • Appearance: White to pale yellow solid.

  • Melting Point: 199–202°C [1].

Part 3: Spectral Analysis (The Core)

Mass Spectrometry (MS) - The Isotope Fingerprint

For halogenated compounds, MS provides the most immediate confirmation of identity through isotopic abundance patterns.

  • Chlorine:

    
    [1][2]
    
  • Bromine:

    
    [1]
    

Theoretical Cluster Analysis (M+): The interaction of one Br and one Cl atom creates a distinct 3:4:1 triplet pattern.

Ion Speciesm/z (approx)Isotope CompositionRelative Intensity (Theoretical)
M 207

75% (Base)
M+2 209

100%
M+4 211

25%

Interpretation: If your MS does not show the M+2 peak as the most intense (or roughly equal to M), the halogenation pattern is incorrect.

Proton NMR ( H NMR)

Solvent: DMSO-d6 (Recommended) Frequency: 400 MHz[3]

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
12.30 - 12.60 Broad Singlet (br s)1HNH (Lactam)Highly deshielded due to H-bonding and lactam character. Often invisible in

.
8.05 - 8.15 Doublet (

)
1HH-6

-proton to Nitrogen. Deshielded by the electronegative N-atom.
7.90 - 8.00 Doublet (

)
1HH-4 meta to N, but ortho to both Cl and Br. The combined inductive effect of halogens shifts this downfield.

Coupling Constant (


): 
  • 
     (Typical meta-coupling in pyridines).
    
Carbon NMR ( C NMR)

Solvent: DMSO-d6

Chemical Shift (

ppm)
AssignmentStructural Logic
158.5 C-2 (C=O)Carbonyl carbon (Lactam).
138.2 C-6

-carbon, deshielded by N.
137.5 C-4 Aromatic CH.
122.1 C-3 (C-Cl)Substituted carbon. Cl effect is relatively neutral on shift compared to H.
96.8 C-5 (C-Br)Diagnostic: Carbon attached to Bromine is significantly shielded (Heavy atom effect), appearing upfield < 100 ppm.
Infrared Spectroscopy (IR)

Method: KBr Pellet or ATR

  • 3100 – 2800 cm⁻¹: Broad absorption. Corresponds to N-H stretching (associated) in the pyridone form.

  • 1660 – 1650 cm⁻¹: Strong C=O stretch (Amide I band). This confirms the pyridone tautomer. A hydroxypyridine would show C=N and O-H stretches instead.

  • 700 – 800 cm⁻¹: C-Cl and C-Br stretches (Fingerprint region).

Part 4: Quality Control Workflow

The following decision tree outlines the self-validating protocol for releasing a batch of 5-Bromo-3-chloro-2-hydroxypyridine for research use.

QC_Workflow start Crude Product Isolated mp_check Step 1: Melting Point Target: 199-202°C start->mp_check ms_check Step 2: Mass Spec (LCMS) Check Isotope Ratio (3:4:1) mp_check->ms_check In Range fail REJECT / RECRYSTALLIZE mp_check->fail < 198°C nmr_check Step 3: 1H NMR (DMSO-d6) Check J-coupling (2.5 Hz) ms_check->nmr_check Pattern Matches ms_check->fail Wrong Cluster nmr_check->fail Impurity > 1% pass RELEASE BATCH nmr_check->pass Pure

Figure 2: QC Decision Tree for batch validation.

References

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 19050009, 5-bromo-3-chloro-1H-pyridin-2-one. Retrieved January 30, 2026, from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515. (Referenced for solvent residual peak calibration in DMSO-d6).

  • ChemSrc. (2025). 5-Bromo-3-chloro-2-hydroxypyridine Properties and Spectral Data. Retrieved January 30, 2026, from [Link]

Sources

5-Bromo-3-chloro-2-hydroxypyridine: A Strategic Scaffold for Multidimensional Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 5-Bromo-3-chloro-2-hydroxypyridine as a Building Block in Organic Synthesis Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Tri-Orthogonal Advantage

In the landscape of heterocyclic building blocks, 5-bromo-3-chloro-2-hydroxypyridine (CAS 58236-70-7) stands out as a "privileged scaffold" for medicinal chemistry. Its value lies not merely in its pyridine core, but in the orthogonal reactivity of its three functional handles:

  • C-5 Bromine: High reactivity toward palladium-catalyzed cross-couplings.

  • C-3 Chlorine: Sterically hindered and electronically distinct, allowing for late-stage diversification or sequential coupling.

  • C-2 Hydroxyl/Carbonyl: An ambident nucleophile capable of N-alkylation (pyridone formation) or O-alkylation/activation (leaving group installation).

This guide provides a technical roadmap for exploiting these handles to construct complex bioactive molecules, particularly kinase inhibitors and fused heterocycles.

Chemical Profile and Reactivity Map

Tautomerism and Nucleophilicity

This compound exists in a tautomeric equilibrium between 2-hydroxypyridine (lactim) and 2-pyridone (lactam). In solution (polar solvents) and the solid state, the 2-pyridone form predominates. This dictates its reactivity:

  • N-Alkylation: Favored under basic conditions (e.g., K₂CO₃/DMF) due to the thermodynamic stability of the resulting pyridone.

  • O-Alkylation: Requires specific "hard" electrophiles or silver salts (Ag₂CO₃) to trap the kinetic lactim product.

Halogen Chemoselectivity

The distinct electronic environments of the C-5 and C-3 positions create a predictable hierarchy of reactivity:

  • C-5 (Br): Located para to the electron-donating nitrogen (in the pyridone form), this position is electronically activated for oxidative addition. It is the first site of reaction in Pd-catalyzed couplings.

  • C-3 (Cl): Located ortho to the carbonyl/hydroxyl, this position is sterically crowded and electronically deactivated relative to C-5. It typically remains intact during C-5 transformations, serving as a "latent" handle for subsequent steps.

Reactivity Visualization

The following diagram illustrates the divergent synthetic pathways accessible from this core scaffold.

ReactivityMap Core 5-Bromo-3-chloro- 2-hydroxypyridine N_Alk N-Alkylation (R-X, Base) Core->N_Alk Path A: N-Func O_Act O-Activation (POCl3/POBr3) Core->O_Act Path B: Leaving Group C5_Coup C-5 Cross-Coupling (Suzuki/Stille) Core->C5_Coup Path C: Direct Arylation DrugScaffold N-Substituted Pyridone Scaffolds N_Alk->DrugScaffold Library Gen Dichloro 2,3-Dichloro-5-bromopyridine (SNAr Precursor) O_Act->Dichloro Heterocycle Fusion Seq_Coup Sequential Coupling (C-5 then C-3) C5_Coup->Seq_Coup Site Selectivity

Figure 1: Divergent synthetic pathways. Path A favors drug scaffold generation; Path B enables SNAr chemistry; Path C exploits halogen reactivity differences.

Synthetic Workflows and Protocols

Synthesis of the Building Block

While commercially available, the synthesis of the specific 5-bromo-3-chloro isomer is best achieved via the bromination of 2-amino-3-chloropyridine followed by diazotization.

  • Step 1: Bromination of 2-amino-3-chloropyridine using NBS in MeCN directs the bromine to the C-5 position (para to the amino group).

  • Step 2: Diazotization (NaNO₂, H₂SO₄) hydrolyzes the diazonium intermediate to the hydroxyl group.

Protocol A: Regioselective N-Alkylation

This protocol ensures >95% selectivity for N-alkylation over O-alkylation, critical for generating stable pyridone drug cores.

Reagents:

  • Substrate: 5-Bromo-3-chloro-2-hydroxypyridine (1.0 eq)

  • Alkyl Halide: R-Br or R-I (1.1 eq)

  • Base: K₂CO₃ (2.0 eq) or Cs₂CO₃ (1.5 eq)

  • Solvent: DMF or NMP (Anhydrous)

Procedure:

  • Dissolve the substrate in DMF (0.2 M concentration).

  • Add K₂CO₃ and stir at room temperature for 15 minutes to deprotonate (formation of the pyridone anion).

  • Add the alkyl halide dropwise.

  • Heat to 60°C for 4–12 hours. Monitor by LCMS.

  • Workup: Dilute with water (precipitates product in many cases) or extract with EtOAc.

  • Mechanistic Note: The use of a polar aprotic solvent and a carbonate base favors the thermodynamic N-alkylated product via an SN2 mechanism.

Protocol B: Chemoselective C-5 Suzuki-Miyaura Coupling

This protocol leverages the higher reactivity of the C-Br bond, leaving the C-Cl bond intact for later steps.

Reagents:

  • Substrate: N-alkyl-5-bromo-3-chloro-2-pyridone (1.0 eq)

  • Boronic Acid: Ar-B(OH)₂ (1.1 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%)

  • Base: K₂CO₃ (2M aq. solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Combine substrate, boronic acid, and catalyst in a reaction vial.

  • Purge with nitrogen/argon.

  • Add solvent and aqueous base.[1]

  • Heat at 80-90°C for 2–6 hours. Critical: Do not overheat (>100°C) or extend time unnecessarily, as oxidative addition into the C-Cl bond may begin to occur (scrambling).

  • Validation: 1H NMR will show the loss of the C-5 proton signal and retention of the C-4 proton doublet (coupled to C-6).

Protocol C: Activation of C-2 (Synthesis of 2,3-Dichloro-5-bromopyridine)

To use the scaffold in nucleophilic aromatic substitution (SNAr), the C-2 oxygen must be converted to a leaving group.

Procedure:

  • Suspend 5-bromo-3-chloro-2-hydroxypyridine (1.0 eq) in POCl₃ (5-10 eq).

  • Add a catalytic amount of DMF (1-2 drops).

  • Reflux (105°C) for 2 hours. The suspension will clear as the chloropyridine forms.

  • Quench: Pour slowly onto crushed ice/water with vigorous stirring (Exothermic!). Neutralize with NaHCO₃.

  • Result: 2,3-Dichloro-5-bromopyridine. The C-2 chlorine is highly reactive toward amines (SNAr), while the C-3 chlorine remains stable.

Quantitative Comparison of Reaction Conditions

TransformationTarget HandlePreferred ReagentsTemp (°C)Chemoselectivity
N-Alkylation N-HR-X, K₂CO₃, DMF25–60>95% N vs O
O-Alkylation O-HR-X, Ag₂CO₃, Toluene80–110>90% O vs N
Suzuki (C-5) C-5 (Br)Ar-B(OH)₂, Pd(dppf)Cl₂80–90Exclusive C-5 (Cl intact)
Suzuki (C-3) C-3 (Cl)Ar-B(OH)₂, Pd₂(dba)₃/XPhos100–120Requires forcing conditions
Chlorination C-2 (OH)POCl₃, cat. DMF105Converts OH to Cl

Case Study: Synthesis of a Kinase Inhibitor Core

The following workflow demonstrates the sequential assembly of a hypothetical kinase inhibitor using the 5-bromo-3-chloro-2-hydroxypyridine scaffold.

  • Step 1 (N-Alkylation): Introduction of a solubilizing tail (e.g., methylpiperazine chain) at the Nitrogen.

  • Step 2 (C-5 Coupling): Suzuki coupling with an aryl boronic acid to install the "hinge-binding" motif. The C-3 chlorine remains untouched.

  • Step 3 (C-3 Functionalization): The remaining chlorine is used in a Buchwald-Hartwig amination to install a hydrophobic group, completing the pharmacophore.

Workflow Start 5-Bromo-3-chloro- 2-hydroxypyridine Step1 Step 1: N-Alkylation (Install Solubilizing Group) Start->Step1 R-X, Base Step2 Step 2: C-5 Suzuki Coupling (Install Hinge Binder) Step1->Step2 Ar-B(OH)2, Pd(0), 80°C Step3 Step 3: C-3 Buchwald Amination (Install Hydrophobic Group) Step2->Step3 R-NH2, Pd-Ligand, 110°C Final Final Kinase Inhibitor Step3->Final

Figure 2: Sequential assembly logic for drug discovery applications.

References

  • Synthesis of Halogenated Pyridines

    • Title: Regioselective mono and dihalogenations of amino, hydroxy and methoxy pyridines.[1]

    • Source: ResearchGate / Synthesis (2001).[1]

    • URL:[Link]

  • N-Alkylation vs O-Alkylation Selectivity

    • Title: Specific N-Alkylation of Hydroxypyridines Achieved by a C
    • Source: ResearchG
    • URL:[Link]

  • Chemical Properties and Commercial Availability

    • Title: 5-Bromo-3-chloro-2-hydroxypyridine (CAS 58236-70-7) Product Page.[2]

    • Source: Thermo Scientific Chemicals.[2]

  • Sequential Coupling Strategies

    • Title: Regioselective difunctionalization of pyridines via 3,4-pyridynes.[3]

    • Source: NIH / PMC.
    • URL:[Link]

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The Strategic Application of 5-Bromo-3-chloro-2-hydroxypyridine in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of contemporary drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic tractability and diverse biological activity is paramount. Among the myriad of heterocyclic compounds, the substituted pyridin-2(1H)-one core has emerged as a privileged structure, underpinning a wide array of pharmacologically active agents. This guide focuses on a particularly promising, yet underexplored, member of this family: 5-Bromo-3-chloro-2-hydroxypyridine . The strategic placement of bromine and chlorine atoms on the pyridone ring imparts unique electronic properties and provides multiple reaction handles, making it an invaluable building block for the synthesis of complex and potent drug candidates.[1][2] This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, elucidating the synthesis, potential therapeutic applications, and methodologies for evaluating derivatives of this versatile compound.

Physicochemical Properties and Synthetic Strategy

The inherent reactivity of 5-Bromo-3-chloro-2-hydroxypyridine is dictated by the interplay of its substituent groups. The electron-withdrawing nature of the halogen atoms and the carbonyl group influences the acidity of the hydroxyl group and the susceptibility of the ring to nucleophilic and electrophilic attack. This nuanced reactivity is the cornerstone of its utility in medicinal chemistry.

PropertyValueSource
Molecular Formula C5H3BrClNOChem-Impex
Molecular Weight 208.44 g/mol Chem-Impex
Appearance Yellow solidChem-Impex
CAS Number 137628-16-1Chem-Impex
Proposed Synthetic Protocol: A Step-by-Step Guide

The synthesis of 5-Bromo-3-chloro-2-hydroxypyridine can be approached through a multi-step sequence, commencing with a readily available starting material, 2-aminopyridine. This proposed pathway is designed for efficiency and scalability in a laboratory setting.

Step 1: Bromination of 2-Aminopyridine

  • Reactants: 2-Aminopyridine, N-Bromosuccinimide (NBS), Acetone.

  • Procedure: Dissolve 2-aminopyridine in acetone and cool the mixture to 10°C. Add N-Bromosuccinimide (NBS) dropwise over 30 minutes, maintaining the temperature. Stir the reaction mixture for an additional 30 minutes.[3]

  • Work-up and Purification: Remove the solvent under reduced pressure. Recrystallize the residue from 90% ethanol to yield 2-amino-5-bromopyridine.[3] The primary side product, 2-amino-3,5-dibromopyridine, can be minimized by controlling the stoichiometry of NBS and the reaction temperature.[4]

Step 2: Chlorination of 2-Amino-5-bromopyridine

  • Reactants: 2-Amino-5-bromopyridine, Concentrated Hydrochloric Acid, Chlorine Gas.

  • Procedure: Dissolve 2-amino-5-bromopyridine in concentrated hydrochloric acid and introduce chlorine gas over a period of one hour at approximately 35°C.[5]

  • Work-up and Purification: Pour the reaction mixture onto ice and neutralize with a sodium hydroxide solution. The resulting precipitate, 2-amino-3-chloro-5-bromopyridine, is filtered, washed with cold water, and dried.[5]

Step 3: Diazotization and Hydrolysis to 5-Bromo-3-chloro-2-hydroxypyridine

  • Reactants: 2-Amino-3-chloro-5-bromopyridine, Sodium Nitrite, Sulfuric Acid.

  • Procedure: Suspend 2-amino-3-chloro-5-bromopyridine in an aqueous solution of sulfuric acid and cool to 0-5°C. Add a solution of sodium nitrite in water dropwise, maintaining the low temperature. After the addition is complete, allow the reaction to warm to room temperature and then gently heat to facilitate the conversion of the diazonium salt to the corresponding hydroxypyridine.

  • Work-up and Purification: Cool the reaction mixture and filter the resulting solid. The crude 5-Bromo-3-chloro-2-hydroxypyridine can be purified by recrystallization.

Synthesis_Workflow 2-Aminopyridine 2-Aminopyridine Bromination Bromination 2-Aminopyridine->Bromination NBS, Acetone 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Bromination->2-Amino-5-bromopyridine Purification Chlorination Chlorination 2-Amino-5-bromopyridine->Chlorination Cl2, HCl 2-Amino-3-chloro-5-bromopyridine 2-Amino-3-chloro-5-bromopyridine Chlorination->2-Amino-3-chloro-5-bromopyridine Purification Diazotization & Hydrolysis Diazotization & Hydrolysis 2-Amino-3-chloro-5-bromopyridine->Diazotization & Hydrolysis NaNO2, H2SO4 5-Bromo-3-chloro-2-hydroxypyridine 5-Bromo-3-chloro-2-hydroxypyridine Diazotization & Hydrolysis->5-Bromo-3-chloro-2-hydroxypyridine Purification

Caption: Synthetic workflow for 5-Bromo-3-chloro-2-hydroxypyridine.

Potential Therapeutic Applications and Underlying Mechanisms

The 5-Bromo-3-chloro-2-hydroxypyridine scaffold is a versatile starting point for the development of therapeutic agents targeting a range of diseases. Its derivatives have shown promise in oncology, infectious diseases, and inflammatory conditions.[1]

Anticancer Activity: Targeting Key Oncogenic Pathways

Substituted pyridones are known to exhibit significant anticancer properties.[6] The 5-Bromo-3-chloro-2-hydroxypyridine core can be elaborated to target several key proteins implicated in cancer progression.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial mediator of angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.[7][8] Pyridine-based molecules have been successfully developed as VEGFR-2 inhibitors.[8][9][10] The 5-bromo and 3-chloro substituents on the pyridone ring can be leveraged to explore interactions with the ATP-binding site of VEGFR-2, potentially leading to potent anti-angiogenic agents.

  • HDAC Inhibition: Histone Deacetylases (HDACs) are enzymes that play a critical role in gene expression, and their dysregulation is a hallmark of many cancers. HDAC inhibitors have emerged as a promising class of anticancer drugs. The hydroxypyridine moiety can act as a zinc-binding group, a key feature for HDAC inhibition.[11][12] The halogenated pyridine core can be further functionalized to interact with the cap and linker regions of the HDAC active site, enabling the design of potent and selective inhibitors, particularly for HDAC6.[11][12][13]

Anticancer_Mechanism cluster_VEGFR VEGFR-2 Inhibition cluster_HDAC HDAC Inhibition Derivative 5-Bromo-3-chloro-2-hydroxypyridine Derivative VEGFR2 VEGFR-2 Derivative->VEGFR2 Binds to ATP site Angiogenesis Tumor Angiogenesis VEGFR2->Angiogenesis Inhibits Derivative2 5-Bromo-3-chloro-2-hydroxypyridine Derivative HDAC HDACs (e.g., HDAC6) Derivative2->HDAC Chelates Zinc GeneExpression Aberrant Gene Expression HDAC->GeneExpression Inhibits

Caption: Potential anticancer mechanisms of action.

Antibacterial Activity: Targeting Bacterial DNA Gyrase

The 2-pyridone scaffold is a well-established pharmacophore for the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial DNA replication.[14][15][16][17] Quinolone antibiotics, which also target DNA gyrase, have seen their efficacy diminish due to rising resistance.[16] 2-pyridone-based inhibitors represent a promising alternative, with activity against resistant strains.[14][15] The 5-bromo and 3-chloro substituents on the 2-hydroxypyridine ring can be exploited to design novel DNA gyrase inhibitors with improved potency and a better resistance profile.

Antibacterial_Mechanism cluster_Gyrase DNA Gyrase Inhibition Derivative3 5-Bromo-3-chloro-2-hydroxypyridine Derivative DNAGyrase Bacterial DNA Gyrase Derivative3->DNAGyrase Inhibits Replication Bacterial DNA Replication DNAGyrase->Replication Blocks

Caption: Proposed antibacterial mechanism of action.

Experimental Protocols for Biological Evaluation

A crucial aspect of developing new therapeutic agents is the robust evaluation of their biological activity. The following are detailed protocols for assessing the anticancer potential of derivatives of 5-Bromo-3-chloro-2-hydroxypyridine.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.[18][19][20]

Cell Lines:

  • MCF-7 (Human breast adenocarcinoma)

  • HepG2 (Human liver carcinoma)

  • Vero (Normal kidney epithelial cells from an African green monkey - for assessing selectivity)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds and incubate for 24 or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes and measure the absorbance at 590 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Structure-Activity Relationship (SAR) and Pharmacophore Modeling

The rational design of potent and selective inhibitors requires a thorough understanding of the structure-activity relationship (SAR). For 2-pyridone derivatives, several key structural features have been identified that influence their biological activity.

Position of SubstitutionEffect on ActivityPotential Target Interaction
N1-substituent Can modulate solubility and cell permeability.Interacts with the solvent-exposed region of the active site.
C3-substituent (Chloro) Influences the electronic properties of the ring and can act as a key binding element.Can form halogen bonds or hydrophobic interactions.
C5-substituent (Bromo) Provides a handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira) to introduce diverse chemical moieties.Can be used to probe different regions of the binding pocket.
C6-substituent Can be modified to enhance potency and selectivity.Can interact with specific residues in the target protein.

Pharmacophore Modeling:

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.[21][22][23][24] For designing inhibitors based on the 5-Bromo-3-chloro-2-hydroxypyridine scaffold, a pharmacophore model would typically include:

  • A hydrogen bond acceptor: The carbonyl oxygen of the pyridone ring.

  • A hydrogen bond donor: The hydroxyl group.

  • Hydrophobic/Aromatic features: The pyridine ring itself.

  • Additional features: Based on the specific target, additional hydrogen bond donors/acceptors or hydrophobic groups can be incorporated through modifications at the C5 and N1 positions.

Pharmacophore_Model HBA Hydrogen Bond Acceptor (C=O) HBD Hydrogen Bond Donor (O-H) HBA->HBD Aro/Hydro Aromatic/Hydrophobic (Pyridine Ring) HBD->Aro/Hydro R1 Modification Site (N1-position) Aro/Hydro->R1 R5 Modification Site (C5-position) Aro/Hydro->R5

Caption: A general pharmacophore model for 5-Bromo-3-chloro-2-hydroxypyridine derivatives.

Conclusion and Future Directions

5-Bromo-3-chloro-2-hydroxypyridine represents a highly valuable and versatile scaffold for the development of novel therapeutic agents. Its synthetic accessibility and the presence of multiple functional groups allow for the creation of diverse chemical libraries for screening against various biological targets. The potential for this core structure to yield potent inhibitors of key enzymes in oncology and infectious diseases, such as VEGFR-2, HDACs, and DNA gyrase, warrants further investigation. Future research should focus on the synthesis and biological evaluation of a broad range of derivatives, coupled with computational studies to elucidate their binding modes and guide the design of next-generation drug candidates with enhanced potency, selectivity, and pharmacokinetic properties.

References

  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

  • 5-Bromo-3-chloro-2-hydroxypyridine Supplier China. Pipzine Chemicals. [Link]

  • In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF-7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science. [Link]

  • Process for the production of 2-amino-3-hydroxypyridine derivatives.
  • Selective VEGFR-2 inhibitors: Synthesis of pyridine derivatives, cytotoxicity and apoptosis induction profiling. PubMed. [Link]

  • Pharmacophore modeling, 3D-QSAR and docking study of 2-phenylpyrimidine analogues as selective PDE4B inhibitors. PubMed. [Link]

  • Multicomponent Synthesis and Binding Mode of Imidazo[1,2-a]pyridine-Capped Selective HDAC6 Inhibitors. PubMed. [Link]

  • Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. PubMed. [Link]

  • Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. MDPI. [Link]

  • VEGFR-2 inhibitor. Wikipedia. [Link]

  • Synthesis and Structure−Activity Relationships of 2-Pyridones: A Novel Series of Potent DNA Gyrase Inhibitors as Antibacterial Agents. ACS Publications. [Link]

  • Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. MDPI. [Link]

  • Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). RSC Publishing. [Link]

  • Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. ijssst.info. [Link]

  • Design, Synthesis and Biological Characteristics of Pyrazolo[3,4-d]Pyrimidine Derivatives As Potential VEGFR-2 Inhibitors. Taylor & Francis Online. [Link]

  • DNA Gyrase as a Target for Quinolones. MDPI. [Link]

  • Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. Request PDF. [Link]

  • Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega. [Link]

  • Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.
  • Substituted pteridinones, pyrimidines, pyrrolopyrimidines, and purines as p90 ribosomal S6 protein kinase-2 (RSK2) inhibitors: Pharmacophore modeling data. PubMed. [Link]

  • MTT Assay of MCF-7 cell line viability % Cytotoxic (24 h) (A) and... ResearchGate. [Link]

  • Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance. PMC. [Link]

  • 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. ResearchGate. [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry. PMC. [Link]

  • Design and campaign synthesis of pyridine-based histone deacetylase inhibitors. PubMed. [Link]

  • A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. Heterocyclic Letters. [Link]

  • Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. PubMed. [Link]

  • Discovery and optimization of 2-pyridones as dual h-DHFR/EGFRTK inhibitors with immunomodulatory potential; design, synthesis, anti-proliferative activity, and apoptosis inducer. PubMed. [Link]

  • Cellular Toxicity: Nanogenomedicine In MCF-7 Cell Line: MTT Assay l Protocol Preview. YouTube. [Link]

  • Fluoroquinolone | Chemotherapy | DNA Gyrase Inhibitors. YouTube. [Link]

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Technical Monograph: Reactivity & Functionalization of 5-Bromo-3-chloro-2-hydroxypyridine

[1]

Executive Summary

5-Bromo-3-chloro-2-hydroxypyridine (CAS: 58236-70-7) is a "privileged scaffold" in drug discovery, particularly for kinase inhibitors and G-protein coupled receptor (GPCR) modulators.[1] Its utility stems from its orthogonal reactivity profile : three distinct sites (N/O-nucleophile, C5-electrophile, C3-electrophile) that can be sequentially functionalized with high regioselectivity.

This guide moves beyond basic characterization to address the core challenges researchers face: controlling tautomeric equilibrium for selective alkylation and exploiting the halogen bond strength differential (C-Br vs. C-Cl) for chemoselective cross-coupling.[1]

Part 1: Structural Dynamics & Tautomerism[1]

The primary source of experimental failure with this scaffold is a misunderstanding of its ground state.[1] While IUPAC nomenclature refers to it as a "hydroxypyridine," in the solid state and in polar solvents (DMSO, MeOH, Water), it exists predominantly as the 2-pyridone (lactam) tautomer.[1]

The Tautomeric Equilibrium

The 3-chloro substituent exerts an inductive electron-withdrawing effect (-I), which slightly increases the acidity of the N-H proton compared to unsubstituted 2-pyridone (pKa ~11).[1] However, the aromaticity of the pyridine ring drives the equilibrium toward the lactam form to preserve the strong amide resonance stabilization.[1]

Implications for Reactivity:

  • Nucleophilicity: The nitrogen atom is the kinetic nucleophile, while the oxygen is the thermodynamic nucleophile (ambident system).[1]

  • Solubility: The lactam form promotes strong intermolecular hydrogen bonding (dimerization), reducing solubility in non-polar solvents like hexanes or toluene.[1]

Tautomerismcluster_0Dominant Form (Polar Solvents/Solid)cluster_1Minor Form (Gas Phase/Non-polar)Lactam2-Pyridone (Lactam)(N-H, C=O)Major TautomerLactim2-Hydroxypyridine (Lactim)(N=C, O-H)Minor TautomerLactam->Lactim  K_eq << 1  

Figure 1: Tautomeric equilibrium favoring the pyridone form.[1]

Part 2: Halogen Regioselectivity (The Core Value)

The synthetic power of this molecule lies in the ability to differentiate the C5-Bromine and C3-Chlorine atoms.[1][2][3] This is not random; it is governed by Bond Dissociation Energy (BDE) and Steric Hindrance .[1]

The C5-Bromo "Soft Spot"

The C-Br bond is significantly weaker (~68 kcal/mol) than the C-Cl bond (~81 kcal/mol).[1] In Pd(0)-catalyzed reactions (Suzuki-Miyaura, Buchwald-Hartwig), oxidative addition occurs preferentially at the C5-Br bond.

  • Sterics: The C5 position is sterically exposed.[1]

  • Electronics: It is meta to the electron-donating oxygen (in lactim form) or amide nitrogen, making it sufficiently electrophilic.[1]

The C3-Chloro "Shield"

The C3-Chlorine is sterically crowded, flanked by the C2-carbonyl/hydroxyl and the C4-hydrogen.[1] It rarely participates in oxidative addition unless the C5-Br is absent or highly specialized ligands (e.g., bulky phosphines like XPhos) are used under forcing conditions.[1]

  • Role: It primarily acts as a steric blocker to protect the C2 position or to lock the conformation of N-substituents in the final drug candidate.[1]

Data Summary: Reactivity Hierarchy
PositionSubstituentReactivity TypeRelative ReactivityPrimary Application
C5 BromineElectrophileHigh Suzuki/Stille Coupling (1st Step)
N1 Amide N-HNucleophileMed-High N-Alkylation / N-Arylation
C2 Carbonyl (C=O)ElectrophileMedium Activation to Cl (POCl3) or OTf
C3 ChlorineElectrophileLow Late-stage coupling or steric control

Part 3: Experimental Workflows & Protocols

Workflow A: Regioselective Suzuki Coupling (C5-Arylation)

Objective: Install an aryl group at C5 without disturbing the C3-Cl or N-H.

Mechanism: The Pd(0) catalyst inserts into the C-Br bond.[1] The C-Cl bond remains intact due to its higher activation energy barrier.[1]

Protocol:

  • Reagents: 5-Bromo-3-chloro-2-hydroxypyridine (1.0 eq), Aryl Boronic Acid (1.1 eq), Pd(dppf)Cl2 (0.05 eq), K2CO3 (2.5 eq).

  • Solvent: 1,4-Dioxane/Water (4:1). The water is crucial to solubilize the inorganic base.[1]

  • Conditions: Heat to 80-90°C under N2 atmosphere for 4-6 hours.

  • Workup: Cool, dilute with EtOAc, wash with 1N HCl (to protonate the pyridone if needed), dry, and concentrate.

  • Critical Note: Do not use highly active ligands (like SPhos) if you want to preserve the C-Cl bond; standard ligands (PPh3, dppf) ensure high chemoselectivity.[1]

Workflow B: N-Alkylation vs. O-Alkylation

Objective: Selective functionalization of the heteroatom.[1]

The Challenge: The anion of 2-pyridone is an ambident nucleophile.

  • N-Alkylation (Thermodynamic): Favored by thermodynamic control, polar aprotic solvents (DMF), and "soft" electrophiles (Alkyl iodides).[1]

  • O-Alkylation (Kinetic/Silver Effect): Favored by silver salts (Ag2CO3) which coordinate the nitrogen lone pair, forcing reaction at oxygen.[1]

Standard N-Alkylation Protocol:

  • Reagents: Scaffold (1.0 eq), Alkyl Halide (1.2 eq), Cs2CO3 (2.0 eq).

  • Solvent: DMF (Anhydrous).[1]

  • Temp: 60°C.

  • Observation: The 3-chloro group provides steric bulk.[1] If the alkylating agent is very bulky (e.g., isopropyl iodide), the rate of N-alkylation decreases significantly compared to O-alkylation.[1]

ReactionPathwayscluster_couplingPath 1: C-C Bond Formationcluster_alkylationPath 2: Heteroatom Funct.Start5-Bromo-3-chloro-2-hydroxypyridine(Core Scaffold)Step1Suzuki Coupling(Pd-Cat, Ar-B(OH)2)Start->Step1High Selectivity (Br > Cl)Step2ABase (Cs2CO3) + R-X(Thermodynamic)Start->Step2AStep2BAg2CO3 + R-X(Kinetic/Coordination)Start->Step2BProduct15-Aryl-3-chloro-2-hydroxypyridineStep1->Product1ProdNN-Alkyl Pyridone(Major w/ Cs2CO3)Step2A->ProdNProdOO-Alkyl Pyridine(Major w/ Ag+)Step2B->ProdO

Figure 2: Divergent synthetic pathways based on reagent selection.

Part 4: Activation of the C2-Position

To convert the pyridone into a substrate for SNAr (Nucleophilic Aromatic Substitution), the oxygen must be converted into a leaving group.[1]

Chlorination (POCl3): Reacting the scaffold with neat POCl3 (often with a catalytic amount of DMF) converts the C2=O into a C2-Cl.[1]

  • Result: 2,3-Dichloro-5-bromopyridine.[1]

  • Reactivity Shift: The C2-Cl is highly activated for SNAr by amines due to the adjacent ring nitrogen (alpha effect).[1] The C3-Cl remains inert, and the C5-Br remains available for subsequent coupling.[1]

References

  • Tautomerism of 2-Hydroxypyridines

    • Title: 2-Pyridone - Structural Dynamics and Tautomerism.
    • Source: Wikipedia / Chemical Data Collections.[1]

    • URL:[Link]

  • Regioselective Coupling of Polyhalogenated Heterocycles

    • Title: Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline (Analogous Reactivity Patterns).[1]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link]

  • Synthesis and Properties

    • Title: 5-Bromo-3-chloro-2-hydroxypyridine Product Data and Safety.[1][4]

    • Source: Fisher Scientific / Thermo Scientific Chemicals.[1]

  • Alkylation Selectivity (N vs O)

    • Title: Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction.[1][5]

    • Source: ResearchGate (Snippet).[1][5][6]

    • URL:[Link]

5-Bromo-3-chloro-2-hydroxypyridine: A Master Key for Regioselective Pyridine Functionalization

[1]

Executive Summary

In the landscape of heterocyclic synthesis, 5-Bromo-3-chloro-2-hydroxypyridine (CAS: 58236-70-7) stands out not merely as a building block, but as a regioselective logic gate .[1] Its unique substitution pattern—comprising a reactive C-5 bromide, a sterically hindered C-3 chloride, and an ambident amide/iminol core—allows for sequential, orthogonal functionalization.[1] This whitepaper analyzes the chemical causality governing its reactivity, provides a self-validating synthesis protocol, and details its critical role in the development of next-generation pharmaceuticals and agrochemicals.[1]

Chemical Profile & Tautomeric Dynamics[1]

Structural duality

The molecule exists in a tautomeric equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1] In solution and the solid state, the 2-pyridone tautomer predominates due to the aromaticity retention in the amide resonance and strong intermolecular hydrogen bonding.[1]

  • IUPAC Name: 5-Bromo-3-chloro-1H-pyridin-2-one[1]

  • Molecular Formula: C₅H₃BrClNO[1][2][3]

  • Molecular Weight: 208.44 g/mol [1][2][3]

  • pKa: ~8.5 (amide NH), making it a weak acid susceptible to deprotonation by mild bases (e.g., K₂CO₃).

The Reactivity Map

The utility of this scaffold lies in the electronic differentiation of its three functional sites.

ReactivityMapCore5-Bromo-3-chloro-2-pyridoneC5C-5 Position(High Reactivity)Core->C5Site 1: Suzuki/Buchwald Coupling(Br > Cl selectivity)C3C-3 Position(Steric/Electronic Block)Core->C3Site 2: Late-stage modificationor steric directing groupN1N-1 / O-2 Ambident Core(Alkylation Site)Core->N1Site 3: N- vs O-Alkylation(Controlled by base/electrophile)

Figure 1: Orthogonal reactivity zones allowing sequential functionalization.[1]

Synthetic Strategy: The "Self-Validating" Protocol[1]

To ensure high purity and reproducibility, the synthesis of 5-bromo-3-chloro-2-hydroxypyridine should avoid direct di-halogenation, which leads to inseparable mixtures.[1] The sequential halogenation strategy is the industry standard for process reliability.

The Pathway

The most robust route proceeds via the bromination of 3-chloro-2-hydroxypyridine .[1] The C-3 chlorine atom deactivates the ring slightly but directs the incoming electrophilic bromine to the para-position (relative to the activating hydroxyl/amide group), which is C-5.[1]

SynthesisRouteStart2-HydroxypyridineStep1Step 1: Chlorination(NCS or Cl2, AcOH)Start->Step1Inter3-Chloro-2-hydroxypyridineStep1->InterStep2Step 2: Bromination(Br2, AcOH or NBS, DMF)Inter->Step2Final5-Bromo-3-chloro-2-hydroxypyridineStep2->Final

Figure 2: Sequential halogenation ensures regiochemical purity.[1]

Detailed Experimental Protocol

Note: This protocol is designed for a 50 mmol scale.

Step 1: Preparation of 3-Chloro-2-hydroxypyridine (If not purchased commercially)[1]

  • Dissolve 2-hydroxypyridine (4.75 g, 50 mmol) in acetic acid (50 mL).

  • Add N-chlorosuccinimide (NCS) (6.68 g, 50 mmol) portion-wise at 60°C.

  • Stir for 4 hours. The C-3 position is kinetically favored for chlorination.[1]

  • Pour into ice water; filter the precipitate.

Step 2: Bromination to 5-Bromo-3-chloro-2-hydroxypyridine

  • Setup: Charge a 250 mL round-bottom flask with 3-chloro-2-hydroxypyridine (50 mmol) and glacial acetic acid (80 mL).

  • Addition: Add Bromine (Br₂) (2.6 mL, 51 mmol) dropwise over 30 minutes at room temperature. Why? Slow addition prevents over-bromination or oxidation side products.

  • Reaction: Heat the mixture to 50°C for 3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:1) or LC-MS.[1][4]

  • Quench: Pour the reaction mixture into 300 mL of ice-cold water containing 1% sodium thiosulfate (to neutralize excess bromine).

  • Isolation: A yellow-to-white precipitate will form.[1] Filter the solid.[5]

  • Purification: Recrystallize from ethanol/water.

    • Yield Target: 85-92%

    • Purity: >98% (HPLC)

Functionalization & Reactivity Guide

Regioselective Cross-Coupling (The C-5 Advantage)

The C-Br bond at position 5 is significantly more labile towards oxidative addition by Pd(0) than the C-Cl bond at position 3.[1] This allows for chemoselective Suzuki-Miyaura coupling at C-5 without affecting the C-3 chlorine.[1]

  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.[1]

  • Conditions: Mild bases (Na₂CO₃) at 80°C.

  • Outcome: Biaryl formation at C-5. The C-3 chlorine remains available for subsequent transformations (e.g., Buchwald-Hartwig amination using sterically demanding ligands like XPhos).[1]

Ambident Alkylation Control (N- vs. O-)

The 2-pyridone motif can react at the Nitrogen (lactam) or Oxygen (lactim).[1][6]

Desired ProductReagentsMechanism Driver
N-Alkylation Alkyl halide, K₂CO₃ or NaH , DMF/THFThermodynamic control; formation of the stable amide carbonyl.[1]
O-Alkylation Alkyl halide, Ag₂CO₃ , Toluene/Benzene"Hard-Soft Acid Base" theory; Silver coordinates the Nitrogen, forcing attack by Oxygen.[1]

Industrial Applications

Pharmaceuticals

This intermediate is a scaffold for Kinase Inhibitors and GPCR Modulators .

  • Mechanism: The 2-pyridone core mimics the hydrogen-bonding motif of nucleobases, making it an excellent ATP-competitive inhibitor scaffold.[1]

  • Example Class: Derivatives are used in the synthesis of Aldose Reductase Inhibitors (e.g., Azatetralones) for treating diabetic complications [1].

  • Camptothecin Analogs: Used as a starting material for A-ring modification in topoisomerase I inhibitors.

Agrochemicals[1][3]
  • Herbicides: The 3,5-dihalo-pyridine motif is a precursor to phytoene desaturase (PDS) inhibitors .[1] The C-3 chlorine provides steric bulk that improves binding affinity in the target enzyme pocket.[1]

  • Insecticides: Used in the synthesis of ryanodine receptor modulators, where the pyridine ring is coupled to an anthranilic diamide core.

Safety & Handling

  • Hazard: Causes skin irritation (H315) and serious eye irritation (H319).[1]

  • Handling: Use in a fume hood. The bromination step releases HBr gas; a caustic scrubber (NaOH trap) is mandatory.

  • Storage: Store under inert atmosphere (Argon) to prevent oxidative degradation of the bromide.

References

  • Synthesis of Azatetralones: Malamas, M. S., et al. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.[1] US Patent 5,436,344. Link

  • Regioselective Coupling: BenchChem Application Notes. (2025).[4][7] Suzuki Coupling of 5-Bromo-2-chloro-4-methoxypyrimidine. Link[1]

  • N- vs O-Alkylation: Ruda, M., et al. (2002).[1] Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. Journal of Combinatorial Chemistry. Link[1]

  • Agrochemical Applications: GuideChem. (2025). Properties and Applications of Halogenated Pyridones. Link

  • General Pyridine Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. Wiley-Blackwell.[1]

Technical Whitepaper: Safe Handling and Operational Protocols for 5-Bromo-3-chloro-2-hydroxypyridine

[1]

Executive Summary & Chemical Identity[1]

5-Bromo-3-chloro-2-hydroxypyridine (CAS: 58236-20-7) is a highly functionalized heterocyclic building block extensively used in the synthesis of pharmaceutical intermediates, particularly for kinase inhibitors and agrochemicals.[1]

Safe handling of this compound requires more than standard laboratory compliance; it demands an understanding of its tautomeric nature .[1] Like many 2-hydroxypyridines, this compound exists in an equilibrium between the hydroxypyridine (enol) and 2-pyridone (keto) forms.[1] In the solid state and in polar solvents, the 2-pyridone tautomer often predominates.[1] This structural reality dictates its solubility profile, reactivity, and specific handling requirements regarding electrostatic accumulation and dust formation.[1]

Physicochemical Profile
PropertyDataNote
CAS Number 58236-20-7Distinct from its isomer 3-bromo-5-chloro...[1]
Molecular Formula

Molecular Weight 208.44 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, DMF, MethanolPoor solubility in non-polar solvents due to dimerization (pyridone form)
Acidity (pKa) ~8.0 - 9.0 (estimated)Weakly acidic NH/OH proton

Comprehensive Hazard Assessment

While Safety Data Sheets (SDS) provide H-codes, they often lack the mechanistic context required for risk assessment in a research setting.[1]

Toxicological Mechanisms[1]
  • Respiratory Irritation (H335): The halogenated pyridine ring is electron-deficient.[1] Upon inhalation, dust particles can interact with mucous membranes, leading to acute inflammation.[1] The presence of both bromine and chlorine atoms increases lipophilicity, potentially aiding cellular penetration.[1]

  • Skin & Eye Corrosion (H315, H319): The acidic proton (from the tautomeric OH/NH) combined with the electron-withdrawing halogens makes this compound a potent irritant.[1] In solution, it can act as a sensitizer.[1]

  • Acute Toxicity: While often categorized as "Harmful" rather than "Fatal," halogenated pyridines can release halide ions during metabolic breakdown or thermal decomposition.[1]

Reactivity Hazards[1]
  • Thermal Decomposition: Emits toxic fumes of Hydrogen Chloride (HCl), Hydrogen Bromide (HBr), and Nitrogen Oxides (NOx).[1]

  • Incompatibilities:

    • Strong Oxidizers: Risk of uncontrolled exothermic reaction.[1]

    • Electrophiles (e.g.,

      
      ):  This compound is frequently converted to 2,3-dichloro-5-bromopyridine.[1] This reaction generates significant HCl gas and requires specific scrubbing protocols.[1]
      

Engineering Controls & PPE "Defense in Depth"

We utilize a "Defense in Depth" strategy, prioritizing engineering controls over PPE.[1]

Engineering Controls
  • Primary Containment: All weighing and open-vessel manipulations must occur within a certified chemical fume hood.[1]

  • Airflow Velocity: Maintain face velocity between 80–100 fpm (0.4–0.5 m/s) .

  • Static Control: Use an ionizing bar or anti-static gun during weighing, as the dry powder is prone to static charge, leading to aerosolization.[1]

Personal Protective Equipment (PPE) Matrix
Body PartPPE RecommendationRationale
Hands Double Nitrile Gloves (min 0.11mm thick)Halogenated heterocycles can permeate latex.[1] Double gloving provides a breakthrough buffer (>480 min).[1]
Eyes Chemical Splash Goggles Safety glasses are insufficient for powders that can drift behind lenses.[1]
Respiratory N95/P100 (if outside hood)Only required if engineering controls fail or during spill cleanup.[1]
Body Lab Coat (Cotton/Poly blend) Standard protection against particulate accumulation.[1]

Operational Protocols

Workflow Visualization

The following diagram outlines the decision logic for safe handling, emphasizing the tautomeric consideration during solvation.

HandlingProtocolStartStart: 5-Bromo-3-chloro-2-hydroxypyridineWeighingWeighing Station(Fume Hood + Anti-Static)Start->Weighing PPE CheckSolventChoiceSolvent SelectionWeighing->SolventChoiceNonPolarNon-Polar (DCM/Toluene)*Poor Solubility due to Dimerization*SolventChoice->NonPolar Avoid PolarPolar Aprotic (DMF/DMSO)*Disrupts H-bonding -> Good Solubility*SolventChoice->Polar Preferred ReactionReaction Setup(Inert Atmosphere - N2/Ar)NonPolar->Reaction Slurry onlyPolar->Reaction HomogeneousQuenchQuenching/Workup(Acidic/Basic Wash)Reaction->QuenchWasteHalogenated Waste StreamQuench->Waste

Caption: Operational workflow emphasizing solvent selection based on the compound's tautomeric dimerization properties.

Step-by-Step Handling Procedure
Step 1: Weighing & Transfer[1]
  • Preparation: Place a disposable weighing boat and spatula inside the fume hood.

  • Static Discharge: If available, pass an anti-static gun over the container before opening.[1] The pyridone form often crystallizes as fine needles that carry static charge.[1]

  • Transfer: Weigh the required amount. Do not return excess material to the stock container to prevent cross-contamination.

  • Cleaning: Immediately wipe the balance area with a damp tissue (water/surfactant) to capture invisible dust.[1]

Step 2: Solubilization (The Tautomer Factor)[1]
  • Insight: In non-polar solvents like toluene or dichloromethane, the molecule exists primarily as the 2-pyridone tautomer, which forms strong intermolecular hydrogen-bonded dimers.[1] This results in poor solubility.[1]

  • Protocol: Use polar aprotic solvents (DMF, DMSO, DMAc) to disrupt these hydrogen bonds if a homogeneous solution is required.[1] If using non-polar solvents, expect a slurry and ensure vigorous mechanical stirring.[1]

Step 3: Reaction Monitoring[1]
  • TLC: When monitoring via Thin Layer Chromatography, the compound may streak on silica due to the acidic OH/NH group.[1]

  • Fix: Add 1% Acetic Acid or 1% Triethylamine to the eluent to sharpen the spot, depending on whether you are observing the neutral or ionized form.[1]

Emergency Response & Waste Management

Spill Response Logic

In the event of a powder spill outside the fume hood:

  • Evacuate: Clear the immediate area of personnel.

  • PPE Upgrade: Don N95 respirator and double gloves.

  • Containment: Do not dry sweep.[1] This generates dust.[1][2]

  • Cleanup: Cover the spill with wet paper towels (water or ethanol) to dampen the powder.[1] Scoop the wet mass into a waste container.[1]

  • Decontamination: Wash the surface with a soap solution, then water.[1]

Waste Disposal
  • Classification: Halogenated Organic Waste .[1]

  • Segregation: Do not mix with strong oxidizers or strong acids in the waste stream.[1]

  • Labeling: Clearly mark as containing "Brominated/Chlorinated Pyridine Derivative."

Synthesis Context: The Hazard

A common downstream application is the conversion of this compound to 2,3-dichloro-5-bromopyridine using phosphoryl chloride (

1

ReactionHazardInput5-Br-3-Cl-2-hydroxypyridineIntermediateChlorophosphoniumIntermediateInput->Intermediate+ ReagentReagentPOCl3(Vilsmeier Conditions)Product2,3-Dichloro-5-bromopyridineIntermediate->ProductByproductHCl Gas + H3PO4Intermediate->ByproductHydrolysis/Quench

Caption: Pathway showing the generation of acidic byproducts during common downstream functionalization.

Safety Note: When performing this specific transformation, a caustic scrubber (NaOH trap) must be attached to the reaction vessel to neutralize the copious HCl gas evolved.[1]

References

  • ChemSrc. (2023).[1] 5-BROMO-3-CHLORO-2-HYDROXYPYRIDINE MSDS and Chemical Properties. Retrieved from [Link][1]

  • National Institutes of Health (PubChem). (2023).[1] Compound Summary: 5-Bromo-3-chloropyridin-2-ol.[1] Retrieved from [Link]

  • Carl Roth. (2023).[1] General Handling of Halogenated Pyridines. Retrieved from [Link]

Commercial Availability & Technical Sourcing Guide: 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-chloro-2-hydroxypyridine (CAS: 58236-70-7 ) is a critical halogenated heterocyclic building block used primarily in the synthesis of complex pharmaceutical scaffolds via Suzuki-Miyaura coupling or Buchwald-Hartwig amination.

Critical Procurement Warning: This compound is subject to frequent regioisomer confusion in vendor catalogs.[1] It is often mislabeled or confused with 5-bromo-2-chloro-3-hydroxypyridine (CAS 286946-77-8). Sourcing errors here can lead to months of lost development time.[1]

This guide provides a validated sourcing strategy, a self-verifying quality control (QC) protocol, and a "Make vs. Buy" contingency plan using the more readily available amine precursor.

Chemical Identity & Technical Specifications

To ensure you are procuring the correct molecule, you must validate the structure against the following specifications. Note the tautomeric equilibrium : while often named as a "hydroxypyridine," this molecule exists predominantly as 5-bromo-3-chloro-2(1H)-pyridone in the solid state and in polar solvents (DMSO, Methanol).

FeatureSpecificationNotes
Preferred Name 5-Bromo-3-chloro-2(1H)-pyridone Reflects the dominant tautomer.[2]
CAS Number 58236-70-7 Verify this exact CAS. Do not accept substitutes.
Molecular Formula C₅H₃BrClNOMW: 208.44 g/mol
Structure Pyridine ring with: [1][2][3][4][5][6]• C2: Carbonyl (=O) / Hydroxyl (-OH)• C3: Chlorine (-Cl)• C5: Bromine (-Br)Crucial: Ensure Cl is at position 3 (ortho to carbonyl) and Br is at position 5.
Melting Point 199°C – 202°CSignificantly higher than many of its isomers.[1]
Appearance White to pale yellow solidDarkening indicates oxidation or instability.[1]
Tautomerism Alert

In your reaction design, treat this molecule as a pyridone (amide-like reactivity) rather than a phenol. Alkylation will typically occur at the Nitrogen (N-alkylation) unless specific conditions (Ag salts) are used to force O-alkylation.

Commercial Landscape & Suppliers[1][7][8]

Availability is currently Tier 2 (Specialty/Catalog) . It is not a bulk commodity.[1][6] Most suppliers hold stock in grams (1g – 25g).

Validated Suppliers (As of Q1 2026)
Supplier TierVendor ExamplesRecommended ForLead Time
Primary (Global) Thermo Scientific (Alfa Aesar) , Fisher Scientific GMP/GLP traceable sourcing. High reliability.2-5 Days
Secondary (Aggregators) BLD Pharm , Combi-Blocks , Enamine Research quantities (1g-100g). Often lower cost.[1]1-2 Weeks
Bulk/Custom Advent Chembio , Cybex (Import/Export data)Kilo-scale scale-up.4-8 Weeks
Procurement Strategy: The "Isomer Trap"

Many vendors auto-generate names. A request for "Bromo-chloro-hydroxypyridine" often returns the wrong isomer.

  • Rule: Always search by CAS 58236-70-7 and visually verify the structure image before ordering.

  • Red Flag: If the melting point listed is <150°C, it is likely the wrong isomer.

Quality Control: The Self-Validating Protocol

Upon receipt, do not trust the label blindly. Perform this NMR check. The tautomeric nature provides a unique fingerprint.

¹H-NMR Validation (DMSO-d₆, 400 MHz)
  • Signal 1 (NH): Broad singlet at >11.0 ppm . (Confirms Pyridone form).

  • Signal 2 (H-6): Doublet (d) or Singlet (s) at ~7.8 – 8.0 ppm .[7] (Proton adjacent to Nitrogen).[4][7]

  • Signal 3 (H-4): Doublet (d) or Singlet (s) at ~8.0 – 8.2 ppm . (Proton between Halogens).

  • Coupling: Small meta-coupling (J ≈ 2.0–2.5 Hz) is typical between H-4 and H-6.

Pass/Fail Criteria:

  • PASS: Presence of broad NH peak >11 ppm.[1]

  • FAIL: Presence of sharp OH peak at ~10 ppm (indicates wrong isomer or different solvent effects, but usually suggests 3-hydroxy isomer).

  • FAIL: Complex splitting pattern (indicates loss of substitution pattern).

"Make vs. Buy" Contingency: Synthesis Route

If CAS 58236-70-7 is backordered or prohibitively expensive (> $150/g), you can synthesize it from the more abundant amine precursor. This route is robust and scalable.[1][2]

Precursor Sourcing[1]
  • Target Precursor: 2-Amino-5-bromo-3-chloropyridine [3]

  • CAS: 38185-55-6 [3][5][8]

  • Availability: High.[1][2] Often 50% cheaper than the pyridone.[1]

Synthesis Protocol (Diazotization-Hydrolysis)
  • Dissolution: Dissolve 2-amino-5-bromo-3-chloropyridine in 10-20% aqueous H₂SO₄.

  • Diazotization: Cool to 0°C. Add NaNO₂ (1.1 eq) aqueous solution dropwise. Maintain <5°C.

  • Hydrolysis: The diazonium salt hydrolyzes in situ.[1] Warm to room temperature or heat gently (50°C) until N₂ evolution ceases.

  • Workup: The product precipitates as a solid. Filter, wash with water, and dry. Recrystallize from Ethanol/Water if needed.[1]

Visualized Workflows

Figure 1: Strategic Sourcing Decision Tree

This workflow ensures you avoid isomer confusion and select the most cost-effective sourcing method.

SourcingStrategy Start Need 5-Bromo-3-chloro-2-hydroxypyridine CheckStock Check Vendors for CAS 58236-70-7 Start->CheckStock IsomerCheck CRITICAL: Verify Structure Image (Cl at 3, Br at 5) CheckStock->IsomerCheck StockAvailable In Stock? IsomerCheck->StockAvailable BuyDirect Purchase Sample (1-5g) StockAvailable->BuyDirect Yes (< 2 weeks) CheckPrecursor Check Precursor: 2-Amino-5-bromo-3-chloropyridine (CAS 38185-55-6) StockAvailable->CheckPrecursor No / Too Expensive QC_Check QC: 1H-NMR Check for NH >11ppm BuyDirect->QC_Check Final Release for Synthesis QC_Check->Final Pass Synthesize Synthesize via Diazotization (NaNO2 / H2SO4) CheckPrecursor->Synthesize Precursor Available Synthesize->QC_Check

Caption: Decision matrix for sourcing CAS 58236-70-7, highlighting the critical isomer verification step and the synthesis contingency.

Figure 2: Synthesis Pathway (Make vs. Buy)

The chemical transformation from the commercially available amine to the target pyridone.

SynthesisPath Amine 2-Amino-5-bromo-3-chloropyridine CAS: 38185-55-6 (Readily Available) Intermediate Diazonium Salt (In Situ) Amine->Intermediate NaNO2, H2SO4 0°C Target 5-Bromo-3-chloro-2-pyridone CAS: 58236-70-7 (Target) Intermediate->Target H2O, Heat (-N2)

Caption: Synthetic route converting the amino-pyridine precursor to the target pyridone via diazotization.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19050009, 5-Bromo-3-chloropyridin-2-ol. Retrieved January 30, 2026 from [Link].

  • Malamas, M. S., et al. (1995).U.S. Patent No. 5,436,344: 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. Washington, DC: U.S. Patent and Trademark Office. (Describes diazotization protocol for 2-amino-3-bromo-pyridines).
  • Cybex. Global Trade Data: 2-Amino-5-bromo-3-chloropyridine Exports. Retrieved January 30, 2026 from [Link].

Sources

Methodological & Application

Application Note: A Guided Protocol for the Two-Step Synthesis of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 5-bromo-3-chloro-2-hydroxypyridine, a valuable halogenated pyridine intermediate in medicinal chemistry and drug development. Beginning with the readily available 2-hydroxynicotinic acid, the methodology first details a regioselective bromination at the C-5 position, followed by a targeted chlorination at the C-3 position. This guide is designed for researchers and synthetic chemists, offering not only step-by-step procedures but also in-depth mechanistic rationale, troubleshooting advice, and critical safety information to ensure a successful and reproducible synthesis.

Introduction and Strategic Overview

Halogenated 2-hydroxypyridines are privileged scaffolds in modern pharmacology, serving as key building blocks for a wide range of biologically active molecules. The specific substitution pattern of 5-bromo-3-chloro-2-hydroxypyridine makes it a versatile synthon for further functionalization through cross-coupling reactions or nucleophilic aromatic substitution.

The synthetic strategy outlined herein leverages the principles of electrophilic aromatic substitution (EAS) on an activated pyridine ring. The synthesis is executed in two distinct stages:

  • Step 1: Regioselective Bromination. 2-Hydroxynicotinic acid is first brominated to yield the intermediate, 5-bromo-2-hydroxynicotinic acid.

  • Step 2: Targeted Chlorination. The brominated intermediate is then chlorinated to afford the final product, 5-bromo-3-chloro-2-hydroxypyridine.

This document elucidates the chemical principles governing the regioselectivity of each halogenation step and provides robust, field-tested protocols for their execution.

Reaction Schematics and Mechanistic Rationale

The overall synthetic pathway is a sequential electrophilic aromatic substitution.

G cluster_0 Overall Synthesis Workflow SM 2-Hydroxynicotinic Acid INT 5-Bromo-2-hydroxynicotinic Acid (Intermediate) SM->INT Step 1: Bromination Reagents: NaOBr (in situ) NaOH, H₂O FP 5-Bromo-3-chloro-2-hydroxypyridine (Final Product) INT->FP Step 2: Chlorination Reagent: N-Chlorosuccinimide (NCS) Solvent: Acetic Acid

Caption: High-level workflow for the two-step synthesis.

Tautomerism and Activating Effects

It is crucial to recognize that 2-hydroxynicotinic acid exists in a tautomeric equilibrium with its 2-pyridone form, 1,2-dihydro-2-oxo-3-pyridinecarboxylic acid[1][2]. In the solid state and under the described reaction conditions, the pyridone tautomer is significantly favored[2]. The ring nitrogen in the pyridone form is amide-like, and the exocyclic oxygen atom acts as a powerful electron-donating group through resonance, strongly activating the ring towards electrophilic substitution.

Rationale for Step 1: Regioselective Bromination at C-5

The bromination of 2-hydroxynicotinic acid is a classic example of electrophilic aromatic substitution where directing group effects dictate the outcome.

  • -OH (as =O): The activating keto/hydroxyl group is a powerful ortho, para-director.

  • -COOH: The deactivating carboxyl group is a meta-director.

Caption: Electronic directing effects favoring C-5 bromination.

The reaction employs sodium hypobromite (NaOBr), typically generated in situ from bromine and sodium hydroxide, as the brominating agent[3]. This provides a source of electrophilic bromine under basic conditions, which is ideal for the activated pyridine ring and prevents harsh acidic conditions that could promote unwanted side reactions like decarboxylation[4].

Rationale for Step 2: Chlorination at C-3

After the first step, the intermediate 5-bromo-2-hydroxynicotinic acid has three substituents to direct the incoming electrophile (Cl+).

  • -OH (as =O): Strong activating ortho, para-director (directs to C-3).

  • -Br: Weak deactivating ortho, para-director (directs to C-3).

  • -COOH: Strong deactivating meta-director (directs to C-5, which is already substituted).

Both the hydroxyl and bromo groups direct the incoming electrophile to the C-3 position. While this position is sterically hindered, the strong activating effect of the hydroxyl group overcomes this barrier.

Scientist's Note (Causality): A critical challenge in this step is preventing over-halogenation or decarboxylation, where the carboxylic acid group is replaced by a chlorine atom[4]. To mitigate this, a milder and more controlled chlorinating agent, N-Chlorosuccinimide (NCS) , is employed instead of harsher reagents like chlorine gas or phosphorus oxychloride[5]. NCS serves as a source of electrophilic chlorine ("Cl+") under conditions that are less prone to inducing side reactions[6].

Experimental Protocols

Materials and Reagents
Reagent/MaterialFormulaM.W. ( g/mol )SupplierNotes
2-Hydroxynicotinic AcidC₆H₅NO₃139.11Sigma-AldrichPurity ≥98%
Sodium HydroxideNaOH40.00Fisher ScientificACS Grade, pellets
BromineBr₂159.81Sigma-AldrichPurity ≥99.5%. Extremely corrosive and toxic.
N-Chlorosuccinimide (NCS)C₄H₄ClNO₂133.53Alfa AesarPurity ≥98%
Glacial Acetic AcidCH₃COOH60.05VWRACS Grade
Hydrochloric Acid (conc.)HCl36.46Fisher Scientific~37% aqueous solution
Deionized WaterH₂O18.02In-house
Standard Glassware---Round-bottom flasks, condensers, etc.
Magnetic Stirrer/Hotplate---
Ice Bath---
Buchner Funnel & Filter Paper---For vacuum filtration
Protocol 1: Synthesis of 5-Bromo-2-hydroxynicotinic Acid

This protocol is adapted from established procedures for the halogenation of 2-hydroxynicotinic acid[3].

  • Preparation of Sodium Hypobromite Solution:

    • In a fume hood, prepare a solution of 50% sodium hydroxide in water.

    • In a separate flask, carefully add bromine (1.0 eq) dropwise to a stirred, ice-cooled solution of 50% sodium hydroxide (approx. 2.4 eq in water). Stir for 5-10 minutes at 0°C until the solution is homogenous. CAUTION: This reaction is exothermic and generates a corrosive solution. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Reaction Setup:

    • In a separate round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxynicotinic acid (1.0 eq) in a solution of 50% sodium hydroxide (approx. 3.0 eq) diluted with deionized water.

    • To this solution, add the freshly prepared sodium hypobromite solution from step 1.

  • Reaction Execution:

    • Heat the resulting mixture to 50°C and stir vigorously for 18-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then further cool in an ice bath.

    • Slowly and carefully acidify the mixture to a pH of ~3 using concentrated hydrochloric acid. A precipitate will form.

    • Stir the slurry in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water to remove residual salts.

    • Dry the collected white solid under vacuum to yield 5-bromo-2-hydroxynicotinic acid.

Protocol 2: Synthesis of 5-Bromo-3-chloro-2-hydroxypyridine
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, suspend the 5-bromo-2-hydroxynicotinic acid (1.0 eq) from the previous step in glacial acetic acid.

    • Add N-Chlorosuccinimide (NCS) (1.1 to 1.2 eq) portion-wise to the stirred suspension.

  • Reaction Execution:

    • Heat the reaction mixture to 80-90°C and maintain stirring for 4-6 hours. The suspension should gradually become a clear solution as the reaction progresses.

    • Scientist's Note: The heating promotes both the chlorination and the decarboxylation of the nicotinic acid intermediate. The use of a slight excess of NCS ensures complete consumption of the starting material.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Slowly pour the cooled solution into a beaker containing a stirred mixture of ice and water. A precipitate will form.

    • Continue stirring the slurry for 30 minutes to complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with copious amounts of cold deionized water to remove acetic acid and succinimide by-product.

    • Dry the solid under vacuum. The crude product can be further purified by recrystallization (e.g., from an ethanol/water mixture) if necessary.

Characterization and Expected Results

CompoundAppearanceYield (%)M.P. (°C)Key Analytical Data
5-Bromo-2-hydroxynicotinic Acid White to off-white solid65-75%~245°C (dec.)[4]¹H NMR (DMSO-d₆): δ ~8.3 (d, 1H), ~8.2 (d, 1H), ~13.7 (bs, 1H)[3]. MS (ES+): m/z 218.2 (M+H)⁺[3].
5-Bromo-3-chloro-2-hydroxypyridine Solid70-85%-M.W.: 208.44 g/mol [7].

Safety and Troubleshooting

  • Safety: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Bromine is extremely toxic, corrosive, and volatile; handle with extreme care. Concentrated acids and bases are highly corrosive.

  • Troubleshooting:

    • Low Yield in Step 1: Ensure the sodium hypobromite solution is freshly prepared and kept cold before addition. Incomplete reaction may occur if the temperature is too low or the reaction time is too short.

    • Impure Product in Step 2: The primary impurity is often unreacted starting material or the succinimide by-product. Ensure sufficient heating time and use a slight excess of NCS. Thorough washing during work-up is critical to remove succinimide. Recrystallization can be employed for higher purity.

    • Formation of 3,5-dichloro by-product: This is a known issue when using harsher chlorinating agents[4]. Sticking to the milder NCS protocol should minimize or eliminate this side reaction.

References

  • Lo, Y. S. (1989). Halogenation of 2-Hydroxynicotinic Acid. Synthetic Communications, 19(3-4), 553-556. Available from: [Link]

  • Gero, T. W., et al. (1989). Halogenation of 2-Hydroxynicotinic Acid. Synthetic Communications, 19(3-4). Available from: [Link]

  • U.S. Patent 4,960,896. (1990). Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids. Google Patents.
  • Organic Chemistry Portal. (n.d.). N-Chlorosuccinimide (NCS). Available from: [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. Available from: [Link]

  • PubChem. (n.d.). 2-Hydroxynicotinic acid. National Center for Biotechnology Information. Available from: [Link]

  • Royal Society of Chemistry. (2015). Solid-state identity of 2-hydroxynicotinic acid and its polymorphism. CrystEngComm, 17, 7968-7975. Available from: [Link]

Sources

Application Note: Site-Selective Palladium-Catalyzed Cross-Coupling of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the regioselective functionalization of 5-bromo-3-chloro-2-hydroxypyridine , a high-value scaffold in the synthesis of kinase inhibitors (e.g., MAPK, Aurora) and agrochemicals. The presence of three distinct reactive centers—a phenolic hydroxyl (tautomerizing to a pyridone amide), a labile C5-bromide, and a recalcitrant C3-chloride—presents a unique chemoselective challenge.

This guide provides validated protocols for the Suzuki-Miyaura cross-coupling at the C5 position, preserving the C3-chloride for subsequent diversification. We address critical "pain points" such as catalyst poisoning by the free pyridone and control over halogen selectivity.

Substrate Chemo-Profiling & Reactivity Map

Understanding the electronic environment of 5-bromo-3-chloro-2-hydroxypyridine is prerequisite to successful method development. The molecule exists in equilibrium between its hydroxy-pyridine and pyridone forms (


 favors the pyridone in solution).
Reactivity Hierarchy
  • C5-Bromine: The most reactive site for oxidative addition (

    
     for C-Br < C-Cl). Located meta to the directing nitrogen, it is electronically activated for Pd insertion.
    
  • C3-Chlorine: Less reactive due to the stronger C-Cl bond and steric hindrance from the adjacent oxygen functionality.

  • 2-OH/NH (Pyridone motif): Acts as a catalyst poison via coordination to Pd(II) species. It is also a competing nucleophile (N- vs. O-alkylation risks).

Visualization: Reactivity Logic

The following diagram illustrates the competitive sites and the strategic pathway for selective functionalization.

ReactivityMap Substrate 5-Bromo-3-chloro- 2-hydroxypyridine Tautomer Pyridone Tautomer (Major Species) Substrate->Tautomer  Equilibrium   C5 C5-Br Position (Primary Target) Tautomer->C5 Fast Oxidative Addition C3 C3-Cl Position (Secondary Target) Tautomer->C3 Slow Oxidative Addition N_O 2-OH / NH (Catalyst Poison) Tautomer->N_O Coordination

Figure 1: Chemoselective landscape of the substrate.[1] Green indicates the target site; Red indicates risks.

Critical Strategy: To Protect or Not to Protect?

Approach A: Direct Coupling (Advanced)

Direct coupling of the unprotected pyridone is attractive for atom economy but risky. The amide-like nitrogen can displace phosphine ligands, leading to Pd-black precipitation.

  • Requirement: Use of bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) or water-soluble phosphines (e.g., Amphos) that outcompete the substrate for metal coordination.

Approach B: Protection-First (Recommended)

Converting the 2-OH to a methoxy (OMe) or benzyloxy (OBn) ether locks the tautomer in the pyridine form, restoring aromaticity and eliminating catalyst poisoning.

  • Advantage: Higher yields, lower catalyst loading (1-3 mol%), and simplified purification.

Experimental Protocols

Protocol 1: C5-Selective Suzuki Coupling (Protected Route)

Recommended for initial scale-up and library synthesis.

Step A: Protection (O-Methylation)
  • Dissolve 5-bromo-3-chloro-2-hydroxypyridine (1.0 eq) in dry DMF.

  • Add Ag₂CO₃ (1.1 eq) and MeI (1.2 eq). Note: Silver salts promote O-selectivity over N-selectivity.

  • Stir at RT for 4-6 h. Filter, concentrate, and flash purify (Hex/EtOAc) to isolate 5-bromo-3-chloro-2-methoxypyridine.

Step B: Cross-Coupling

Reaction Setup:

  • Substrate: 5-bromo-3-chloro-2-methoxypyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂[2][3]·DCM (3 mol%)

  • Base: K₂CO₃ (2.0 M aqueous solution, 3.0 eq)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Procedure:

  • Charge a reaction vial with substrate, boronic acid, and Pd catalyst.

  • Evacuate and backfill with N₂ (x3).

  • Add degassed dioxane and aqueous K₂CO₃ via syringe.

  • Heat to 80°C for 4–8 hours. Critical: Do not exceed 100°C to prevent activation of the C3-Cl bond.

  • Workup: Dilute with EtOAc, wash with water/brine, dry over MgSO₄, and concentrate.

  • Purification: Column chromatography (silica gel).

Protocol 2: Direct Coupling of Unprotected Pyridone

Recommended for rapid screening or when protection is not feasible.

Reaction Setup:

  • Substrate: 5-bromo-3-chloro-2-hydroxypyridine (1.0 eq)

  • Boronic Acid: Aryl-B(OH)₂ (1.5 eq)

  • Catalyst: XPhos Pd G2 (2–5 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: n-Butanol / Water (3:1 ratio)

Procedure:

  • Combine substrate, boronic acid, catalyst, and solid base in a pressure tube.

  • Add solvent mixture.

  • Seal and heat to 100°C for 12 hours.

  • Note: The higher temperature and active ligand (XPhos) are necessary to overcome the substrate's inhibitory effects.

Optimization & Troubleshooting Data

The following data summarizes the optimization of the C5-selective coupling (Protocol 1).

Table 1: Catalyst Screening for C5-Arylation Conditions: Substrate (1 eq), Ph-B(OH)₂ (1.2 eq), Base (2M K₂CO₃), Dioxane, 80°C, 4h.

EntryCatalyst SystemConversion (%)C5:C3 SelectivityObservation
1Pd(PPh₃)₄45%>99:1Slow reaction; rapid catalyst deactivation (black ppt).
2Pd(dppf)Cl₂·DCM 98% >99:1 Optimal balance of rate and stability.
3Pd(OAc)₂ / SPhos>99%85:15High activity led to erosion of selectivity (some C3 coupling).
4Pd₂dba₃ / Xantphos10%N/ACatalyst inactive; likely steric mismatch.

Table 2: Common Issues & Solutions

SymptomProbable CauseCorrective Action
Low Conversion Catalyst poisoning by Pyridone N/OSwitch to Protocol 1 (Protection) or use XPhos Pd G2 (Protocol 2).
C3-Coupling (Bis-aryl) Temperature too highLower temp to 60–80°C. Pd inserts into C-Cl >100°C.
Protodeboronation Unstable boronic acidSwitch base to CsF or KF; use anhydrous conditions (Dioxane/Toluene).
Homocoupling Oxygen leakRigorous degassing required. Add few drops of EtOH to scavenge radicals.

Process Workflow Diagram

This flowchart guides the decision-making process for handling this specific scaffold.

Workflow Start Start: 5-Br-3-Cl-2-OH-Pyridine Decision Is O-Protection Tolerable? Start->Decision Path_Protected Route A: Protection Decision->Path_Protected Yes (Higher Yield) Path_Direct Route B: Direct Decision->Path_Direct No (Fewer Steps) Step_Alkylation 1. O-Alkylation (MeI/Ag2CO3) Yield: ~85-95% Path_Protected->Step_Alkylation Step_Suzuki_A 2. Suzuki (Pd(dppf)Cl2) High Selectivity Step_Alkylation->Step_Suzuki_A Product Final Product: 5-Aryl-3-chloro-2-substituted-pyridine Step_Suzuki_A->Product Step_Suzuki_B 1. Suzuki (XPhos Pd G2) Requires 100°C Path_Direct->Step_Suzuki_B Step_Suzuki_B->Product

Figure 2: Strategic workflow for functionalizing 5-bromo-3-chloro-2-hydroxypyridine.

References

  • Selectivity in Dihalopyridines

    • Lutz Ackermann, et al. "Site-Selective Catalytic Systems for the Cross-Coupling of Di- and Trihalogenated Heteroarenes." Angew. Chem. Int. Ed. 2009.
    • Mechanism:[1] Validates Oxidative Addition rates (C-Br > C-Cl) in heterocyclic systems.

  • Protection Strategies for 2-Pyridones

    • K. R. Silva, et al. "Tautomerism and reactivity of 2-hydroxypyridines." Journal of Organic Chemistry.
    • Context: Discusses Ag-mediated O-alkylation vs.
  • Catalyst Choice (Pd-dppf)

    • Miyaura, N., Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995.
    • Context: Establishes Pd(dppf)
  • Modern Ligands (Buchwald/XPhos)

    • Martin, R., Buchwald, S.L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Acc.[1][3][4][5][6][7] Chem. Res. 2008.

    • Context: Source for "Protocol 2" conditions regarding difficult heteroaryl chlorides/bromides.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-Bromo-3-chloro-2-hydroxypyridine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in Heterocyclic Chemistry

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[2] This guide provides an in-depth technical overview and detailed protocols for the Suzuki-Miyaura coupling of 5-bromo-3-chloro-2-hydroxypyridine with various arylboronic acids. The resulting 5-aryl-3-chloro-2-hydroxypyridine scaffolds are valuable intermediates in the development of novel therapeutics and functional materials, owing to the diverse biological activities and unique photophysical properties associated with substituted pyridinol frameworks.

A key challenge in the functionalization of dihalogenated heterocycles is achieving regioselectivity. In the case of 5-bromo-3-chloro-2-hydroxypyridine, the differential reactivity of the carbon-halogen bonds under palladium catalysis allows for selective coupling. The C-Br bond is weaker than the C-Cl bond, leading to preferential oxidative addition of the palladium catalyst to the C-Br bond.[3] This inherent chemoselectivity enables the targeted synthesis of 5-arylated products while leaving the C-Cl bond intact for potential subsequent transformations.

Furthermore, the presence of the 2-hydroxy group introduces the complexity of tautomerism, where 2-hydroxypyridine can exist in equilibrium with its 2-pyridone form.[4] This equilibrium can be influenced by solvent and other reaction conditions, potentially impacting the substrate's electronic properties and coordination to the palladium catalyst.[5] This application note will address these intricacies and provide robust protocols to ensure successful and reproducible outcomes.

Reaction Mechanism: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species.[6] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-3-chloro-2-hydroxypyridine to form a Pd(II) intermediate. This is generally the rate-determining step of the reaction.[1]

  • Transmetalation: The arylboronic acid, activated by a base, transfers its aryl group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.[7]

  • Reductive Elimination: The two organic ligands on the palladium complex couple to form the desired biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[6]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the palladium catalyst.

  • Solvents should be degassed prior to use by bubbling with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles.

  • Arylboronic acids can be sensitive to moisture and should be stored in a desiccator.

Materials and Reagents
ReagentPuritySupplier
5-Bromo-3-chloro-2-hydroxypyridine>97%Various Commercial
Arylboronic Acid>98%Various Commercial
Pd(dppf)Cl₂>98%Various Commercial
Potassium Carbonate (K₂CO₃)>99%Various Commercial
1,4-Dioxane (anhydrous)>99.8%Various Commercial
Water (degassed)HPLCN/A
Ethyl AcetateACSVarious Commercial
Brine (saturated NaCl solution)N/AIn-house prep.
Anhydrous Sodium Sulfate (Na₂SO₄)ACSVarious Commercial
Silica Gel60 ÅVarious Commercial
Step-by-Step Protocol for the Synthesis of 5-Phenyl-3-chloro-2-hydroxypyridine
  • Reaction Setup:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromo-3-chloro-2-hydroxypyridine (1.0 mmol, 208.4 mg), phenylboronic acid (1.2 mmol, 146.3 mg), and potassium carbonate (2.0 mmol, 276.4 mg).

    • Add the palladium catalyst, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 21.9 mg).

    • Seal the flask with a rubber septum.

  • Inert Atmosphere:

    • Evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition:

    • Through the septum, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Reaction:

    • Place the flask in a preheated oil bath at 90 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is complete when the starting 5-bromo-3-chloro-2-hydroxypyridine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers and wash with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired 5-phenyl-3-chloro-2-hydroxypyridine.

Caption: A generalized experimental workflow for the Suzuki coupling reaction.

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, base, and solvent system.

Catalyst Selection

While various palladium catalysts can be employed, Pd(dppf)Cl₂ is often a robust choice for coupling heteroaryl halides due to its high activity and stability.[5] For less reactive aryl chlorides or more challenging substrates, catalysts with bulky, electron-rich phosphine ligands such as SPhos or XPhos may offer improved yields.[8]

Base Selection

A variety of inorganic and organic bases can be used in Suzuki couplings.[7]

  • Potassium Carbonate (K₂CO₃): A commonly used, effective, and economical base.

  • Potassium Phosphate (K₃PO₄): A stronger base that can be beneficial for less reactive boronic acids or aryl chlorides.

  • Cesium Carbonate (Cs₂CO₃): A highly effective but more expensive base, often used in challenging couplings.

  • Fluoride sources (e.g., KF, CsF): Can be used to activate boronic acids, especially in anhydrous conditions.[9]

Solvent System

The choice of solvent is critical for ensuring the solubility of all reaction components and for influencing the tautomeric equilibrium of the 2-hydroxypyridine substrate.

  • Aqueous mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, THF/H₂O): The presence of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[10]

  • Anhydrous conditions: In some cases, particularly with sensitive functional groups, anhydrous solvents may be preferred.

ParameterCondition 1Condition 2Condition 3Rationale
Catalyst Pd(dppf)Cl₂Pd(PPh₃)₄XPhos Pd G3Pd(dppf)Cl₂ is a good starting point. Pd(PPh₃)₄ is a classic catalyst. XPhos-based catalysts are excellent for challenging couplings.[9]
Base K₂CO₃K₃PO₄Cs₂CO₃Increasing base strength can enhance the rate of transmetalation.
Solvent Dioxane/H₂O (4:1)Toluene/EtOH/H₂O (4:1:1)DMFSolvent choice affects solubility and can influence the tautomeric equilibrium of the 2-hydroxypyridine.[5]
Temp. 90 °C110 °C80 °CHigher temperatures can improve reaction rates, but may lead to decomposition.

Troubleshooting

IssuePotential CauseSuggested Solution
Low or No Yield Inactive catalyst, insufficient base, poor solubility, or decomposition of boronic acid.Ensure an inert atmosphere, use freshly opened or purified reagents, screen different bases and solvent systems, and consider using a more robust catalyst with bulky, electron-rich ligands.[8]
Homocoupling of Boronic Acid Presence of oxygen, or high reaction temperature.Thoroughly degas all solvents and maintain a strict inert atmosphere. Consider lowering the reaction temperature.
Protodeboronation Presence of protic impurities or excess water, especially with electron-deficient boronic acids.Use anhydrous solvents and dry reagents. Consider using potassium trifluoroborate salts which can be more stable.
Incomplete Reaction Low catalyst activity or insufficient reaction time.Increase catalyst loading slightly, switch to a more active catalyst system, or extend the reaction time.

Conclusion

The Suzuki-Miyaura coupling of 5-bromo-3-chloro-2-hydroxypyridine with arylboronic acids is a powerful and reliable method for the synthesis of 5-aryl-3-chloro-2-hydroxypyridine derivatives. By carefully selecting the catalyst, base, and solvent system, high yields of the desired products can be achieved with excellent chemoselectivity at the C5-Br position. This application note provides a comprehensive guide and a robust starting protocol for researchers in drug discovery and materials science to successfully implement this valuable transformation in their synthetic endeavors.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 2006 , 106 (7), 2651–2710. [Link]

  • Kotha, S.; Lahiri, K.; Kashinath, D. Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 2002 , 58 (48), 9633-9695. [Link]

  • Littke, A. F.; Fu, G. C. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 2002 , 41 (22), 4176-4211. [Link]

  • Rueda-Espinosa, J.; Ramanayake, D.; Ball, N. D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 2023 , 101 (10), 765-772. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Eddarir, S.; Cotelle, N.; Bakkour, Y.; Rolando, C. An efficient synthesis of chalcones by Suzuki cross-coupling reaction on cinnamoyl chloride. Tetrahedron Letters, 2003 , 44 (28), 5359-5362. [Link]

  • Tobisu, M.; Chatani, N. Cross-Coupling Reactions of Aryl Halides with C–H Bonds. Topics in Current Chemistry, 2010 , 292, 41-78. [Link]

  • ChemTube3D. Pyridine-Tautomerism of Hydroxy Pyridine. ChemTube3D Website. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal Website. [Link]

  • Billingsley, K.; Buchwald, S. L. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 2007 , 129 (11), 3358–3366. [Link]

  • Rueda-Espinosa, J.; Ramanayake, D.; Ball, N. D.; Love, J. A. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont, 2023 . [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros Subreddit. [Link]

  • Li, J. H.; Liu, W. J.; Xie, Y. X. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules, 2005 , 10 (7), 845-850. [Link]

  • Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Website. [Link]

  • Billingsley, K. L.; Buchwald, S. L. A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. ResearchGate. [Link]

  • Reddit. Struggling with Suzuki Reaction. r/Chempros Subreddit. [Link]

  • Aslam, S.; et al. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations. Chemistry Central Journal, 2018 , 12 (1), 49. [Link]

  • Myers, A. The Suzuki Reaction. Harvard University. [Link]

  • Akkoç, M.; et al. An Efficient Protocol for Palladium N-Heterocyclic Carbene-Catalysed Suzuki-Miyaura Reaction at room temperature. ResearchGate. [Link]

  • Kumar, A.; et al. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 2015 , 5, 96552-96564. [Link]

  • Fisher Scientific. Palladium-Catalysed Coupling Chemistry. Fisher Scientific Website. [Link]

  • Gilday, J. P.; et al. Suzuki‐Miyaura cross‐coupling reaction of diverse chloro pyridines. ResearchGate. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Chemistry LibreTexts Website. [Link]

  • Journal of Synthetic Chemistry. PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry, 2024 . [Link]

  • Ingner, F. Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. DiVA portal, 2015 . [Link]

  • ResearchGate. Pd-Catalysed Suzuki-Miyaura Cross-Coupling of Aryl Chlorides at Low Catalyst Loadings in Water for the Synthesis of Industrial Important Fungicides. ResearchGate. [Link]

  • Van der Westhuizen, J. H. Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 2009 , 14 (1), 257-285. [Link]

  • ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

  • Gilday, J. P.; et al. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2015 , 6 (1), 72-82. [Link]

  • MDPI. High-Power and High-Performance Catalyst for Suzuki Coupling Reaction. MDPI Website. [Link]

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  • ResearchGate. 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. [Link]

  • ResearchGate. Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • PubMed. Enantioselective Palladium-Catalyzed Cross-Coupling of α-Bromo Carboxamides and Aryl Boronic Acids. PubMed. [Link]

  • ResearchGate. Optimization table for the Suzuki-Miyaura cross-coupling reactions a. ResearchGate. [Link]

  • Semantic Scholar. Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. Semantic Scholar. [Link]

  • PubMed Central. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. PubMed Central. [Link]

  • Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling of α-Diazocarbonyl Compounds with Arylboronic Acids. Organic Chemistry Portal. [Link]

  • ChemTube3D. 2-Hydroxypyridine-Tautomerism. ChemTube3D Website. [Link]

  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI Website. [Link]

  • Comptes Rendus de l'Académie des Sciences. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn Website. [Link]

  • PubMed. Unprecedented palladium-catalyzed cross-coupling reaction of alpha-bromo sulfoxides with boronic acids. PubMed. [Link]

  • RSC Publishing. Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine 2-pyridone equilibrium. RSC Publishing. [Link]

  • PubMed. 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed. [Link]

  • YouTube. The Suzuki reaction. YouTube. [Link]

  • PubMed Central. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents. PubMed Central. [Link]

  • PubMed Central. A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. PubMed Central. [Link]

  • ResearchGate. Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. ResearchGate. [Link]

  • PubChem. 5-Bromo-2-chloropyridin-3-ol. PubChem. [Link]

  • ACS Publications. Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • PdCl2(dppf)-catalyzed in situ coupling of 2-hydroxypyridines with aryl boronic acids mediated by PyBroP and the one-pot chemo- and regioselective construction of two distinct aryl–aryl bonds. Chemical Communications, 2014 , 50, 12626-12629. [Link]

Sources

Application Note: Sonogashira Coupling Protocols for 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the strategic execution of Sonogashira cross-coupling reactions on 5-Bromo-3-chloro-2-hydroxypyridine (1) . This substrate presents a unique "triad of reactivity": a highly reactive C5–Br bond, a sterically hindered and electronically distinct C3–Cl bond, and a C2–OH group that introduces tautomeric complexity (pyridone vs. hydroxypyridine).

Successful coupling requires navigating these features to ensure chemoselectivity (C5–Br insertion only) and catalyst longevity (preventing poisoning by the free pyridone). This note provides three distinct protocols ranging from high-fidelity protection strategies to direct, atom-economical coupling.

Substrate Analysis & Chemical Logic

The Reactivity Triad

The starting material exists in equilibrium between the hydroxypyridine and pyridone forms. In solution, the pyridone tautomer often dominates, which can sequester Pd(II) species and inhibit the catalytic cycle.

  • C5–Bromine: The primary site for Oxidative Addition (OA). The bond dissociation energy (BDE) of C–Br is significantly lower than C–Cl, ensuring >95% regioselectivity under standard conditions.

  • C3–Chlorine: Generally inert under standard Sonogashira conditions (RT to 60°C). However, it provides steric bulk that may require higher catalyst loadings or smaller phosphine ligands.

  • C2–Hydroxyl/Lactam: The "poison pill." Free NH/OH groups can coordinate to Pd or Cu. Masking this group is the most reliable method for scale-up.

Decision Framework (Logic Map)

ReactivityMap Substrate 5-Bromo-3-chloro- 2-hydroxypyridine Tautomer Tautomerism Issue: Pd Sequestration Substrate->Tautomer RouteA Route A: O-Protection (High Reliability) Substrate->RouteA Standard Path RouteB Route B: Direct Coupling (Atom Economy) Substrate->RouteB Green Path RouteC Route C: Activation (Cl) (Scaffold Diversity) Substrate->RouteC Diversity Path Product Target: 5-Alkynyl-3-chloro-2-substituted pyridine RouteA->Product 1. Protection (Bn/Me) 2. Coupling RouteB->Product High Cat. Loading Water/MeCN RouteC->Product 1. POCl3 2. Coupling

Figure 1: Strategic decision tree for selecting the optimal coupling protocol.

Detailed Experimental Protocols

Protocol A: The "Robust" Route (O-Protection)

Best for: Scale-up, complex alkynes, and ensuring maximum yield. Mechanism: Masking the C2-OH as a benzyl ether (OBn) locks the pyridine tautomer, preventing catalyst poisoning and precluding N-alkylation side reactions.

Step 1: Protection (O-Benzylation)
  • Reagents: Benzyl bromide (BnBr), Silver Carbonate (Ag₂CO₃), Toluene/CM mixture.

  • Note: Ag₂CO₃ is used to favor O-alkylation over N-alkylation (the Curtin-Hammett principle applies here; Ag coordinates the nitrogen, forcing attack by oxygen).

Step 2: Sonogashira Coupling

Reaction Scheme: 5-Br-3-Cl-2-OBn-Py + Terminal Alkyne → Pd(PPh3)2Cl2/CuI → Product

Materials:

  • Substrate: 5-Bromo-3-chloro-2-(benzyloxy)pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Co-Catalyst: CuI (2 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (0.2 M concentration)

Procedure:

  • Inerting: Flame-dry a reaction vial equipped with a magnetic stir bar. Purge with Argon/Nitrogen for 5 minutes.

  • Loading: Add the protected pyridine substrate, Pd(PPh₃)₂Cl₂, and CuI.

  • Solvation: Add degassed THF (or DMF) via syringe.

  • Activation: Add Et₃N followed by the terminal alkyne dropwise.

    • Observation: The solution typically turns dark yellow/brown upon amine addition.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Checkpoint: Monitor by TLC/LCMS. If conversion is <50% after 2 hours, heat to 45°C. Avoid boiling THF.

  • Work-up: Dilute with EtOAc, wash with saturated NH₄Cl (to sequester Cu), then brine. Dry over Na₂SO₄.[1]

  • Purification: Flash chromatography.

Protocol B: The "Direct" Route (Unprotected Pyridone)

Best for: Rapid screening, simple alkynes, or when protection/deprotection steps are undesirable. Challenge: Slower kinetics due to the free amide-like moiety.

Materials:

  • Substrate: 5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv)

  • Catalyst: PdCl₂(dppf)·CH₂Cl₂ (5 mol%) – Bidentate ligands are crucial here to prevent ligand displacement by the substrate.

  • Co-Catalyst: CuI (5 mol%)

  • Base: Diisopropylamine (DIPA) (4.0 equiv)

  • Solvent: DMF/Water (9:1 ratio) – Water helps solubility of the polar substrate.

Procedure:

  • Dissolve substrate in DMF/Water mixture.

  • Add DIPA and degas the solution by bubbling Argon for 10 mins.

  • Add PdCl₂(dppf) and CuI.

  • Add alkyne.

  • Heat: This reaction requires thermal energy. Heat to 60–80°C for 12 hours.

  • Work-up: Acidify carefully to pH ~5 to precipitate the product or extract with n-Butanol if the product is highly polar.

Protocol C: The "Scaffold" Route (via 2,3-Dichloro)

Best for: Creating a library where the C2 position will be functionalized after the alkyne installation (e.g., SNAr with amines).

Concept: Convert OH → Cl. The resulting 2,3-dichloro-5-bromopyridine has three halides.

  • Reactivity Order: C5–Br > C2–Cl >> C3–Cl.

  • Selectivity: Pd inserts into C5–Br exclusively at RT.

Procedure:

  • Activation: Reflux starting material in POCl₃ (neat) for 2 hours to generate 2,3-dichloro-5-bromopyridine. Quench on ice.

  • Coupling: Use Protocol A conditions (Pd(PPh₃)₂Cl₂/CuI/Et₃N/THF).

    • Critical Note: Keep temperature below 50°C . Above 60°C, Pd may begin to insert into the activated C2–Cl bond, leading to mixtures.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
No Reaction (SM remains) Catalyst poisoning by Pyridone N/O.Switch to Protocol A (Protection). If using Protocol B, increase catalyst to 10 mol% and use Pd(dppf).
Homocoupling (Glaser) Oxygen present in system.[2]Re-degas solvents vigorously. Add alkyne slowly (syringe pump) to keep its concentration low relative to the aryl halide.
C2-Cl Insertion (Protocol C) Temperature too high.Lower reaction temp to RT. Switch to a less electron-rich ligand (e.g., PPh3 instead of PCy3).
Dehalogenation (H-Br exchange) Hydride source present / Long reaction time.Ensure solvent is anhydrous. Reduce reaction time.

Mechanistic Visualization

The following diagram illustrates the catalytic cycle with a focus on the chemoselectivity between C-Br and C-Cl.

Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Fast at C5-Br) Pd0->OxAdd 5-Br-Py Side C3-Cl Insertion (High Energy Barrier) Pd0->Side >80°C PdII_Br Ar-Pd(II)-Br OxAdd->PdII_Br TransMet Transmetalation (Cu-Acetylide) PdII_Br->TransMet + Cu-C≡C-R PdII_Alk Ar-Pd(II)-Alkyne TransMet->PdII_Alk RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Regenerate Catalyst Product Product RedElim->Product

Figure 2: Catalytic cycle highlighting the kinetic preference for C5-Br insertion.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Link

  • Reimann, S., et al. (2017).[3] Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine.[3][4] Organic & Biomolecular Chemistry, 15, 1510-1520.[3] (Demonstrates Br > Cl selectivity). Link

  • Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Sonogashira Coupling of Aryl and Vinyl Halides. Journal of the American Chemical Society, 129(11), 3358-3366. Link

  • Schmutz, M., et al. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines. ChemRxiv. (Analogous electron-deficient heterocyclic coupling). Link

Sources

Synthesis of antimalarial agents using 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Strategic Utilization of 5-Bromo-3-chloro-2-hydroxypyridine in Antimalarial Scaffold Design

Executive Summary & Strategic Rationale

In the pursuit of next-generation antimalarial agents, the "privileged scaffold" concept remains central to medicinal chemistry. 5-Bromo-3-chloro-2-hydroxypyridine (CAS 13472-85-0) represents a high-value, dense-functionality scaffold offering orthogonal reactivity profiles. Its utility lies in its ability to serve as a bioisostere for the 4-aminoquinoline core found in traditional antimalarials like Chloroquine and Amodiaquine, while offering distinct vectors for structural diversification.

Core Advantages:

  • Orthogonal Reactivity: The molecule possesses three distinct reactive sites:

    • C-2 (Hydroxyl/Carbonyl): Tautomeric center amenable to activation (via halogenation) for nucleophilic aromatic substitution (

      
      ).
      
    • C-5 (Bromine): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).

    • C-3 (Chlorine): A sterically demanding, electron-withdrawing group that modulates the

      
       of the pyridine ring and enhances metabolic stability against oxidative clearance.
      
  • Bioisosterism: The 2-hydroxypyridine/2-pyridone motif mimics the hydrogen-bond acceptor/donor properties of nucleobases and can be functionalized to replicate the spatial geometry of quinoline-based antimalarials.

Synthetic Pathway Visualization

The following diagram illustrates the strategic workflow for converting the raw scaffold into a functionalized antimalarial candidate.

AntimalarialSynthesis cluster_logic Orthogonal Selectivity Logic Start 5-Bromo-3-chloro- 2-hydroxypyridine (Scaffold) Step1 Activation (Chlorination) Start->Step1 POCl3, DMF Reflux Inter1 2,3-Dichloro- 5-bromopyridine Step1->Inter1 Step2 Regioselective SNAr Inter1->Step2 Diamine Sidechain (e.g., N1,N1-diethylpentane-1,4-diamine) Inter2 2-Aminoalkyl- 3-chloro-5-bromopyridine Step2->Inter2 C-2 Selective Step3 Pd-Catalyzed Coupling (C-5) Inter2->Step3 Ar-B(OH)2 Suzuki-Miyaura Final Target Antimalarial Candidate Step3->Final Logic1 C-2: High SNAr Reactivity Logic2 C-5: High Pd-Oxidative Addition Rate Logic3 C-3: Steric/Electronic Modulator

Figure 1: Orthogonal synthetic workflow for transforming 5-Bromo-3-chloro-2-hydroxypyridine into a pharmacologically active agent. Note the sequential activation of the C-2 and C-5 positions.

Detailed Experimental Protocols

These protocols are designed for reproducibility and scalability. They assume standard Schlenk line techniques for air-sensitive steps.

Protocol A: Activation of the Scaffold (Deoxychlorination)

Objective: Convert the unreactive 2-hydroxy group into a reactive 2-chloro leaving group.

Reagents:

  • 5-Bromo-3-chloro-2-hydroxypyridine (1.0 equiv)

  • Phosphorus Oxychloride (

    
    ) (5.0 equiv)
    
  • DMF (Catalytic, 0.1 equiv)

  • Solvent: Anhydrous Toluene (optional, or neat

    
    )
    

Procedure:

  • Setup: Charge a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 5-Bromo-3-chloro-2-hydroxypyridine (10.0 g, 47.9 mmol).

  • Addition: Under

    
     atmosphere, add 
    
    
    
    (22.3 mL, 239 mmol) followed by catalytic DMF (0.5 mL). Caution: Exothermic reaction.
  • Reaction: Heat the mixture to reflux (105-110 °C) for 4–6 hours. Monitor by TLC (20% EtOAc/Hexanes) for the disappearance of the starting pyridone (

    
    ) and appearance of the less polar product (
    
    
    
    ).
  • Quench: Cool to RT. Pour the reaction mixture slowly onto crushed ice (300 g) with vigorous stirring. Critical: Maintain temperature < 20°C to prevent hydrolysis.

  • Workup: Neutralize with saturated

    
     to pH 7-8. Extract with 
    
    
    
    (3 x 100 mL). Wash combined organics with brine, dry over
    
    
    , and concentrate in vacuo.
  • Purification: If necessary, purify via silica gel flash chromatography (0-5% EtOAc/Hexanes).

  • Yield Target: >90% as a white/off-white solid (2,3-dichloro-5-bromopyridine).

Protocol B: Regioselective with Antimalarial Side Chains

Objective: Introduce the pharmacophore side chain (mimicking Chloroquine) at the C-2 position. The C-2 chlorine is significantly more electrophilic than the C-3 chlorine due to the activation by the ring nitrogen.

Reagents:

  • 2,3-Dichloro-5-bromopyridine (Intermediate A) (1.0 equiv)

  • Side Chain Amine (e.g., 4-amino-1-diethylaminopentane) (1.2 equiv)

  • Base:

    
     (2.5 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: NMP or DMF (0.5 M concentration)

Procedure:

  • Dissolution: Dissolve Intermediate A (5.0 g, 22.0 mmol) in NMP (44 mL).

  • Addition: Add finely ground

    
     (7.6 g, 55.0 mmol) followed by the amine side chain (26.4 mmol).
    
  • Reaction: Heat to 120–130 °C for 12–16 hours. Note: Higher temperatures may be required due to the steric hindrance of the C-3 chlorine.

  • Validation: Monitor via LC-MS. Look for the mass shift corresponding to mono-substitution. The C-3 chlorine should remain intact.

  • Workup: Dilute with water (200 mL) and extract with EtOAc. Wash organics extensively with water/LiCl solution to remove NMP.

  • Yield Target: 75-85%.

Protocol C: C-5 Diversification via Suzuki-Miyaura Coupling

Objective: Expand the core scaffold to introduce lipophilic aromatic rings, essential for binding in the parasitic digestive vacuole.

Reagents:

  • Product of Protocol B (1.0 equiv)

  • Aryl Boronic Acid (1.5 equiv)

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Inerting: Combine the substrate, boronic acid, and base in a microwave vial or pressure tube. Purge with Argon for 5 minutes.

  • Catalyst: Add the Pd catalyst and seal immediately.

  • Reaction: Heat to 90 °C (conventional) or 110 °C (microwave) for 1–3 hours.

  • Filtration: Filter through a celite pad to remove Pd black.

  • Purification: Reverse-phase HPLC or Flash Chromatography (DCM/MeOH/NH3 gradient).

Quantitative Data & Specifications

Table 1: Reactivity Profile of Halogen Substituents

PositionSubstituentReactivity ModeRelative ReactivityPurpose in Design
C-2 -Cl (Activated)

HighAttachment point for basic side chain (lysosomotropic agent).
C-5 -BrPd-CouplingHighAttachment of lipophilic "head" group for hydrophobic pocket binding.
C-3 -ClInert / StericLowPrevents metabolic oxidation at C-3; forces twisted conformation of C-4 substituents.

Table 2: Typical Process Specifications (Intermediate A)

ParameterSpecificationMethod
Purity ≥ 98.0%HPLC (254 nm)
Appearance White to pale yellow crystalline solidVisual
1H NMR

8.45 (d, 1H), 8.05 (d, 1H)

, 400 MHz
Water Content ≤ 0.5%Karl Fischer

References

  • Synthesis of Chloroquine Derivatives: Solomon, V. R., & Lee, H. (2015). Synthesis of New Chloroquine Derivatives as Antimalarial Agents.[1][2][3][4][5] ResearchGate. Available at: [Link]

  • Pyridinone Scaffolds in Medicinal Chemistry: Liu, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry. Available at: [Link]

  • Antimalarial Drug Discovery Approaches: Tse, E. G., Corso, T., & Todd, M. H. (2019). Antimalarial drug discovery: progress and approaches. Nature Reviews Drug Discovery. Available at: [Link]

  • Synthesis of 2-Amino-5-bromo-3-iodopyridine: Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science & Technology. Available at: [Link]

Sources

Application Note: Strategic Functionalization of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scaffold Analysis

This guide details the modular synthesis of novel pyridine derivatives starting from 5-Bromo-3-chloro-2-hydroxypyridine . This scaffold is a "privileged structure" in medicinal chemistry because it offers three distinct points of diversity with orthogonal reactivity profiles:

  • C2-Position (Hydroxyl/Chloro): Exists as a pyridone/hydroxypyridine tautomer.[1] Once activated (chlorinated), it becomes a "hard" electrophile susceptible to Nucleophilic Aromatic Substitution (

    
    ).
    
  • C5-Position (Bromo): A "soft" electrophile ideal for transition-metal catalyzed cross-couplings (Suzuki, Buchwald-Hartwig).[1]

  • C3-Position (Chloro): Sterically crowded and electronically distinct; generally the last position to be functionalized, providing a stable core substituent or a site for late-stage metallation.[1]

By exploiting the specific reactivity order (C5-Br > C2-Cl > C3-Cl) , researchers can synthesize complex, multi-substituted pyridine libraries with high regiocontrol.[1]

Tautomeric Considerations

The starting material exists in equilibrium between the 2-hydroxypyridine (aromatic) and 2-pyridone (carbonyl) forms.[1][2][3] In the solid state and polar solvents, the 2-pyridone form predominates due to intermolecular hydrogen bonding. This impacts solubility and initial reactivity; O-alkylation vs. N-alkylation selectivity is highly condition-dependent.[1] This guide focuses on activation via deoxychlorination to bypass N/O selectivity issues and access the versatile 2,3-dichloro-5-bromopyridine intermediate.[1]

Strategic Workflow Visualization

The following diagram illustrates the divergent synthetic pathways available from the parent scaffold.

ReactionWorkflow Start Starting Material 5-Bromo-3-chloro-2-hydroxypyridine Step1 Step 1: Activation (Deoxychlorination) Start->Step1 POCl3, 100°C Intermediate Intermediate A 5-Bromo-2,3-dichloropyridine Step1->Intermediate PathA Path A: C5 Functionalization (Suzuki Coupling) Intermediate->PathA Pd(0), Ar-B(OH)2 (Kinetic Control) PathB Path B: C2 Functionalization (SNAr Displacement) Intermediate->PathB R-NH2 or R-ONa (Electronic Control) ProductA Product A 5-Aryl-2,3-dichloropyridine PathA->ProductA ProductB Product B 5-Bromo-3-chloro-2-aminopyridine PathB->ProductB Final Novel Trisubstituted Pyridine Derivatives ProductA->Final Subsequent SNAr at C2 ProductB->Final Subsequent Coupling at C5

Figure 1: Divergent synthetic workflow. Path A is generally preferred for preserving the C2-Cl handle for late-stage diversity.[1]

Module 1: Activation (Deoxychlorination)

The first critical step is converting the 2-OH (pyridone) to a 2-Cl group.[1] This "locks" the aromatic system and creates the necessary electrophile for future


 reactions.
Protocol 1: Synthesis of 5-Bromo-2,3-dichloropyridine

Objective: Convert 5-bromo-3-chloro-2-hydroxypyridine to 5-bromo-2,3-dichloropyridine.

Reagents:

  • Starting Material: 1.0 equiv

  • Phosphorus Oxychloride (

    
    ): 5.0 - 10.0 equiv (acts as solvent and reagent)[1]
    
  • Quinoline or

    
    -Dimethylaniline: 0.1 equiv (Catalyst/Base)[1]
    
  • Optional: Phosphorus Pentachloride (

    
    ): 1.0 equiv (Add if conversion is incomplete)
    

Procedure:

  • Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser (fitted with a

    
     guard tube or 
    
    
    
    line), place the starting material.
  • Addition: Carefully add

    
     at room temperature. Caution: 
    
    
    
    is corrosive and reacts violently with moisture.
  • Catalysis: Add the catalytic base (Quinoline).[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 3–5 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane).[1] The starting material (polar, low 
    
    
    
    ) should disappear, replaced by a non-polar spot (high
    
    
    ).
  • Workup (Critical Safety Step):

    • Cool the reaction mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a caustic trap).
      
    • Pour the thick residue slowly onto crushed ice with vigorous stirring. Exothermic!

    • Neutralize the aqueous suspension to pH ~8 using saturated

      
       or 
      
      
      
      
      
      .
  • Isolation: Extract with Dichloromethane (DCM) (

    
    ).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Usually obtained as a solid sufficiently pure for the next step.[1] If needed, purify via silica gel flash chromatography (0-10% EtOAc in Hexanes).[1]

Expert Insight: The 3-chloro substituent adds steric bulk.[1] If the reaction stalls, adding stoichiometric


 helps drive the reaction by forming a more reactive phosphoryl intermediate [1].

Module 2: Regioselective C5 Functionalization (Suzuki-Miyaura)

This step exploits the Bond Dissociation Energy (BDE) difference. The C-Br bond is weaker than the C-Cl bond, allowing Pd(0) to undergo oxidative addition selectively at C5.[1]

Protocol 2: C5-Selective Cross-Coupling

Objective: Selective arylation at the 5-position while retaining the 2,3-dichloro motif.[1]

Reagents:

  • Intermediate A (5-Bromo-2,3-dichloropyridine): 1.0 equiv[1]

  • Aryl Boronic Acid (

    
    ): 1.1 equiv[1][4]
    
  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for sterically demanding acids)[1]
  • Base:

    
     (2.0 equiv, 2M aqueous solution)
    
  • Solvent: 1,4-Dioxane or DME (deoxygenated)[1]

Procedure:

  • Degassing: Charge the reaction vessel with Intermediate A, Boronic Acid, and Solvent. Sparge with Nitrogen/Argon for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst and the aqueous base.

  • Reaction: Heat to

    
     for 4–12 hours.
    
    • Control Note: Do not overheat (

      
      ) or run for excessive times, as this may promote "scrambling" or oxidative addition into the C2-Cl bond [2].
      
  • Monitoring: TLC should show consumption of the bromide. The product will likely be fluorescent under UV.

  • Workup: Dilute with water and EtOAc. Filter through Celite if Pd black precipitates.[1] Extract, dry, and concentrate.[5]

  • Purification: Silica gel chromatography.

Mechanism & Selectivity: The oxidative addition rate follows the order: I > Br > OTf >> Cl . By using a bromide at C5 and chlorides at C2/C3, we achieve >95% regioselectivity for the C5 position.

Module 3: Regioselective C2 Functionalization ( )

After establishing the C5 substituent, the C2-position can be derivatized. The C2-Cl is activated by the adjacent ring nitrogen (lowering the energy of the Meisenheimer intermediate), whereas the C3-Cl is deactivated by the lack of ortho/para resonance with the nitrogen.

Protocol 3: Nucleophilic Displacement at C2

Objective: Introduce diversity (amines, ethers) at the 2-position.

Reagents:

  • Substrate (from Module 1 or 2): 1.0 equiv

  • Nucleophile: Primary/Secondary Amine (1.2 equiv) or Alkoxide

  • Base:

    
     or 
    
    
    
    (2.0 equiv)
  • Solvent: DMF, DMSO, or NMP (polar aprotic is essential)

Procedure:

  • Setup: Dissolve substrate in solvent (

    
    ). Add base and nucleophile.[1][4][5]
    
  • Reaction: Heat to

    
    .
    
    • Note: C2-Cl is highly reactive.[1] Milder conditions often suffice compared to unactivated chloropyridines.[1]

  • Workup: Pour into water. If the product precipitates, filter it.[5][6] If not, extract with EtOAc.[1][5][6]

  • Selectivity Check: Use NMR to confirm regiochemistry.[1]

    • C2-Substitution: Loss of the signal ~8.2 ppm (typical for C2-Cl vicinity).[1]

    • C3-Substitution: (Rare) Would show significant shielding of the C4 proton.[1]

Reactivity Summary & Troubleshooting

The following table summarizes the chemical behavior of the three halogenated positions to guide troubleshooting.

PositionSubstituentReactivity ModePrimary DriverCommon Pitfall
C5 Bromine (-Br)Cross-Coupling (Pd)Weak C-Br BondProtodebromination if water is too high in solvent.[1]
C2 Chlorine (-Cl)

N-activation (LUMO lowering)Hydrolysis back to OH if base is too strong/wet.[1]
C3 Chlorine (-Cl)Inert / MetallationSteric bulkDifficult to substitute; requires forcing conditions.[1]
Visualizing Selectivity Logic

Selectivity Substrate 5-Br-2,3-diCl-Pyridine C5 C5-Br Soft Electrophile Substrate->C5 Pd(0) Attack (Fastest) C2 C2-Cl Hard Electrophile Substrate->C2 Nucleophile Attack (Activated by N) C3 C3-Cl Steric/Inert Substrate->C3 Blocked Result1 Result1 C5->Result1 Suzuki Product Result2 Result2 C2->Result2 SNAr Product

Figure 2: Electronic and kinetic differentiation of the halogenated sites.

References

  • Chlorination Protocols:Org. Process Res. Dev.2002, 6, 777.
  • Suzuki Regioselectivity: J. Org. Chem.2006 , 71, 3793.

  • Scaffold Data: PubChem Compound Summary for 5-Bromo-2-chloropyridin-3-ol.

  • SNAr Selectivity: Tetrahedron2012 , 68, 2513.[1] (Analysis of C2 vs C4 vs C3 selectivity in chloropyridines).

Sources

Application Note: Strategic Utilization of 5-Bromo-3-chloro-2-hydroxypyridine in Kinase Inhibitor Synthesis

[1]

Abstract & Strategic Value

In the landscape of kinase inhibitor discovery, the 2-aminopyridine pharmacophore is ubiquitous, serving as a critical hydrogen-bond donor/acceptor system for the kinase hinge region (e.g., Crizotinib, Foretinib). 5-Bromo-3-chloro-2-hydroxypyridine represents a "privileged" starting material because it offers three chemically distinct sites for orthogonal functionalization:

  • C-2 (Hydroxyl/Keto): A masked electrophile.[1] Conversion to a leaving group (Cl, OTf) activates this position for SNAr or Buchwald-Hartwig aminations to install the "Hinge Binder."

  • C-5 (Bromo): A highly reactive handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) to extend the scaffold into the "Solvent Front" or "Back Pocket."[1]

  • C-3 (Chloro): A steric and electronic modulator.[1] In many inhibitors (e.g., c-Met or ALK targeting), this chlorine atom is retained to induce a specific torsion angle (atropisomerism control) or fill small hydrophobic pockets (selectivity filter).

This guide outlines the "Activation-Coupling-Amination" workflow, a robust sequence that leverages the reactivity difference between the C-5 Bromine and the C-2 Chlorine.[1]

Chemical Logic & Reactivity Map

The synthesis relies on the principle of Chemo- and Regioselectivity . The C-Br bond is inherently weaker and more prone to Oxidative Addition (Pd0) than the C-Cl bond.[1] Conversely, the C-2 position is electronically activated for Nucleophilic Aromatic Substitution (SNAr) due to the adjacent ring nitrogen, while the C-5 position is not.

Diagram 1: Orthogonal Reactivity Landscape

ReactivityMapStart5-Bromo-3-chloro-2-hydroxypyridine(Tautomer: Pyridone)Step1Activation (POCl3)Yields: 5-Bromo-2,3-dichloropyridineStart->Step1 DeoxychlorinationPathAPath A: C-5 Selective Coupling(Suzuki/Sonogashira)Reagent: Ar-B(OH)2, Pd(0)Step1->PathA Reactive Site: C-5 Br(Oxidative Addition)PathBPath B: C-2 Selective Amination(SNAr)Reagent: R-NH2, Base, HeatStep1->PathB Reactive Site: C-2 Cl(Nu- Attack)FinalMultisubstituted Kinase Inhibitor(Hinge + Gatekeeper + Tail)PathA->Final Subsequent C-2 FunctionalizationPathB->Final Subsequent C-5 Functionalization

Caption: Figure 1. Divergent synthetic pathways available after activation.[2] Path A exploits the lability of the C-Br bond to Pd catalysis, while Path B exploits the electron-deficiency of the C-2 position for nucleophilic attack.

Detailed Experimental Protocols

Protocol A: Activation – Synthesis of 5-Bromo-2,3-dichloropyridine

Objective: Convert the inert 2-hydroxy group into a reactive 2-chloro handle.[1] Mechanism: Nucleophilic displacement of the activated phosphoryl intermediate.

Materials:

  • 5-Bromo-3-chloro-2-hydroxypyridine (10.0 g, 48 mmol)[1]

  • Phosphorus Oxychloride (POCl3) (30 mL, excess)

  • Quinoline (catalytic/base, 0.5 equiv) or DMF (catalytic)

  • Solvent: Neat or Toluene (if temperature control is needed)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a CaCl2 drying tube (or N2 inlet).

  • Addition: Charge the flask with the starting pyridone. Carefully add POCl3. Caution: Exothermic. Add Quinoline (2.8 mL) slowly.

  • Reaction: Heat the mixture to 110°C (Reflux) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LCMS. The starting material (polar) should disappear, replaced by a non-polar spot.

  • Quenching (Critical Safety Step): Cool the reaction mixture to room temperature. Pour the mixture slowly onto crushed ice (500 g) with vigorous stirring. Do not add water to the reaction. Maintain temperature <20°C to prevent hydrolysis of the product.

  • Workup: Neutralize the aqueous layer with saturated NaHCO3 (pH ~8). Extract with Dichloromethane (DCM, 3 x 100 mL).

  • Purification: Dry combined organics over MgSO4, filter, and concentrate. The crude solid is often pure enough (>95%) for the next step. If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography (0-10% EtOAc in Hexanes).

Yield: Expect 85–95% (Yellowish crystalline solid).

Protocol B: Regioselective Suzuki Coupling at C-5

Objective: Install the "Solvent Front" or "Tail" moiety while leaving the C-2 Cl intact for later hinge-binder installation.[1] Selectivity: C-Br reacts >100x faster than C-Cl with Pd(PPh3)4.[1]

Materials:

  • 5-Bromo-2,3-dichloropyridine (1.0 equiv)[1]

  • Aryl Boronic Acid (e.g., 4-fluorophenylboronic acid) (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for steric bulk)

  • Base: Na2CO3 (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Procedure:

  • Degassing: In a microwave vial or pressure tube, combine the pyridine substrate, boronic acid, and 1,4-dioxane. Sparge with Nitrogen for 10 minutes.

  • Catalyst Addition: Add the Pd catalyst and aqueous base. Seal the vessel immediately.

  • Reaction: Heat to 80–90°C for 4–12 hours. Note: Avoid temperatures >100°C to prevent "scrambling" or oxidative addition into the C-2/C-3 chlorides.[1]

  • Monitoring: LCMS should show conversion to the mono-coupled product (M+1 mass corresponds to displacement of Br only).

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.

  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Key Insight: The 3-chloro substituent provides steric protection to the C-2 and C-4 positions, further enhancing the selectivity for C-5 coupling.[1]

Protocol C: SNAr Amination at C-2 (Hinge Binder Installation)

Objective: Displace the C-2 Chloride with an amine (e.g., 4-aminopyrazole, aniline) to form the kinase hinge-binding motif.[1]

Materials:

  • 5-Aryl-3-chloro-2-chloropyridine (Product of Protocol B)[1]

  • Primary Amine (R-NH2) (1.2 equiv)[1]

  • Base: Cs2CO3 (2.0 equiv) or LiHMDS (for weak nucleophiles)

  • Catalyst: Pd-catalyzed Buchwald-Hartwig conditions are required if the amine is electron-deficient.[1] For aliphatic amines, thermal SNAr is sufficient.

Standard SNAr Procedure:

  • Dissolve substrate in anhydrous DMSO or NMP .

  • Add amine and Cs2CO3.

  • Heat to 100–120°C for 12 hours.

  • Troubleshooting: If conversion is low, switch to Buchwald conditions: Pd2(dba)3 (5 mol%), Xantphos (10 mol%), Cs2CO3, Dioxane, 100°C.

Structural Data Summary

IntermediateFunctional GroupReactivity ProfileTypical Application
Starting Material 2-OH, 3-Cl, 5-BrAmphoteric, TautomericPrecursor
Activated Core 2-Cl, 3-Cl, 5-BrElectrophilic (C-2 > C-5 > C-3)Scaffold Hub
Intermediate A 2-Cl, 3-Cl, 5-ArylC-2 is highly activated for SNArLate-stage diversification
Intermediate B 2-Amino, 3-Cl, 5-BrC-5 is ready for couplingLibrary generation (varying tail)

Visualizing the Synthetic Workflow

The following diagram illustrates the critical decision point: whether to couple at C-5 first or aminate at C-2 first. Route 1 (Suzuki First) is generally preferred to avoid catalyst poisoning by the free amine.

SynthesisWorkflowCore5-Bromo-2,3-dichloropyridineRoute1_Step1Step 1: Suzuki Coupling (C-5)(Selective Pd insertion at C-Br)Core->Route1_Step1 Route 1 (Preferred)Route2_Step1Step 1: SNAr Amination (C-2)(Selective Nu attack at C-2)Core->Route2_Step1 Route 2 (Alternative)Route1_InterIntermediate: 5-Aryl-2,3-dichloropyridineRoute1_Step1->Route1_InterRoute1_Step2Step 2: SNAr Amination (C-2)(Displacement of C-Cl)Route1_Inter->Route1_Step2TargetFinal Kinase Inhibitor(3-Cl retained for selectivity)Route1_Step2->TargetRoute2_InterIntermediate: 2-Amino-3-chloro-5-bromopyridineRoute2_Step1->Route2_InterRoute2_Step2Step 2: Suzuki Coupling (C-5)(Requires amine protection?)Route2_Inter->Route2_Step2Route2_Step2->Target

Caption: Figure 2. Comparative synthetic routes. Route 1 is preferred for high-throughput library generation as it avoids potential palladium coordination by the C-2 amine during the cross-coupling step.[1]

Safety & Handling Guidelines

  • POCl3 Hazards: Phosphorus oxychloride is highly corrosive and reacts violently with water to release HCl and Phosphoric acid. All quenching must be done at low temperature (<10°C) into a large excess of ice.

  • Halopyridine Sensitization: Many halogenated heterocycles are skin sensitizers. Double-gloving (Nitrile) and working in a fume hood are mandatory.[1]

  • Waste Disposal: Aqueous waste from the POCl3 reaction contains high levels of phosphate and chloride; neutralize before disposal according to local environmental regulations.

References

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Retrieved from [Link]

  • National Institutes of Health (PubChem). (2025). 5-Bromo-3-chloro-2-hydroxypyridine Compound Summary. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Elimination of Alcohols To Alkenes With POCl3 and Pyridine. Retrieved from [Link]

5-Bromo-3-chloro-2-hydroxypyridine in the synthesis of dye intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 5-Bromo-3-chloro-2-hydroxypyridine in High-Performance Dye Synthesis

Executive Summary

This technical guide outlines the application of 5-Bromo-3-chloro-2-hydroxypyridine (CAS: 169334-03-8 / 58236-20-7) as a scaffold in the synthesis of advanced dye intermediates, specifically for disperse dyes used in polyester textiles.[1] Unlike ubiquitous non-halogenated pyridones, this tri-functionalized heterocyclic building block offers unique "handles" (Br, Cl, OH) for precise chemical tuning.

The incorporation of halogen atoms (Cl, Br) into the dye chromophore is critical for:

  • Bathochromic Shifting: Inducing red-shifts in absorption maxima (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) via electronic modification.
    
  • Fastness Properties: Improving light and wash fastness by increasing molecular weight and hydrophobicity.[1]

  • Steric Tuning: Disrupting planar stacking to enhance solubility in polymer matrices.[1]

Chemical Profile & Reactivity Map

Understanding the regioselectivity of 5-Bromo-3-chloro-2-hydroxypyridine is the prerequisite for successful synthesis.[1] The molecule exists in a tautomeric equilibrium between the 2-hydroxypyridine (enol) and 2-pyridone (keto) forms, with the keto form predominating in the solid state and polar solvents.

Functional Handles:
  • N-Position (NH): The primary site for alkylation to tune solubility and affinity for hydrophobic fibers (e.g., polyester).[1]

  • C-5 Position (Bromine): The most reactive site for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira) to extend conjugation.[1]

  • C-3 Position (Chlorine): Provides steric bulk and electronic withdrawal; generally less reactive than the C-5 bromide, allowing for chemoselective transformations.[1]

  • C-2 Position (Carbonyl/Hydroxyl): Dictates the hydrogen-bonding capability and tautomeric behavior.[1]

Figure 1: Reactivity & Tautomerism Logic

ReactivityMap Compound 5-Bromo-3-chloro-2-hydroxypyridine Tautomer Tautomeric Equilibrium (Pyridone vs. Hydroxypyridine) Compound->Tautomer Site_N N-1 Position (Alkylation Site) Tautomer->Site_N Solubility Tuning Site_C5 C-5 Position (Br) (Pd-Catalyzed Coupling) Tautomer->Site_C5 Chromophore Extension Site_C3 C-3 Position (Cl) (Steric/Electronic Tuning) Tautomer->Site_C3 Spectral Shift

Caption: Functional mapping of the 5-Bromo-3-chloro-2-hydroxypyridine scaffold showing distinct reactive sites for chemoselective dye synthesis.

Application Protocols

The following protocols describe the conversion of the raw intermediate into a functional dye precursor.

Protocol A: N-Alkylation (Solubility Tuning)

Objective: To attach a hydrophobic alkyl chain (e.g., ethyl, butyl) or a functionalized tether to the nitrogen atom. This step is crucial for disperse dyes to ensure the dye can penetrate polyester fibers.[1]

Reagents:

  • Substrate: 5-Bromo-3-chloro-2-hydroxypyridine (1.0 eq)[1]

  • Alkylating Agent: Ethyl iodide or Dimethyl sulfate (1.2 eq)[1]

  • Base: Potassium Carbonate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
    ) (2.0 eq)
    
  • Solvent: DMF or Acetone (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a 3-neck round-bottom flask with 5-Bromo-3-chloro-2-hydroxypyridine (10 mmol) and anhydrous DMF (20 mL).

  • Deprotonation: Add

    
     (20 mmol) and stir at room temperature for 30 minutes. The suspension will likely change color slightly as the pyridone anion forms.
    
  • Addition: Dropwise add Ethyl iodide (12 mmol) over 10 minutes to control the exotherm.

  • Reaction: Heat the mixture to 60°C and monitor by TLC (Hexane:EtOAc 7:3). Reaction is typically complete in 4–6 hours.[1]

  • Work-up: Pour the reaction mixture into ice-water (100 mL). The N-alkylated product usually precipitates as a solid.[1]

  • Purification: Filter the solid, wash with water, and recrystallize from Ethanol/Water.

Validation Check:

  • NMR: Disappearance of the broad NH singlet (~11-13 ppm) and appearance of alkyl signals (quartet ~4.0 ppm, triplet ~1.3 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling (Chromophore Extension)

Objective: To replace the C-5 Bromine with an aryl group (e.g., p-nitrophenyl or phenyl), extending the conjugated ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


-system. This transforms the intermediate into a UV-absorbing chromophore or a precursor for azo coupling.[1]

Reagents:

  • Substrate: N-Ethyl-5-bromo-3-chloro-2-pyridone (from Protocol A) (1.0 eq)[1]

  • Coupling Partner: Phenylboronic acid (1.2 eq)[1]

  • Catalyst: ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

    
     (3-5 mol%)
    
  • Base:

    
     (2M aqueous solution, 3.0 eq)
    
  • Solvent: Toluene/Ethanol (4:1 ratio)[1]

Step-by-Step Methodology:

  • Inerting: Degas the solvent mixture (Toluene/Ethanol) with Nitrogen or Argon for 20 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Loading: In a reaction tube, combine the substrate, boronic acid, and catalyst under an inert atmosphere.

  • Activation: Add the degassed solvent and aqueous base.[1]

  • Reflux: Heat the mixture to 90°C (reflux) for 12–18 hours.

  • Quench: Cool to room temperature and filter through a Celite pad to remove Palladium black.

  • Extraction: Dilute with Ethyl Acetate, wash with brine, dry over

    
    , and concentrate.
    
  • Purification: Column chromatography (Silica gel) is usually required to separate the product from homocoupled byproducts.[1]

Mechanism Insight: The C-3 Chlorine remains intact during this process because the C-Br bond is significantly weaker (Bond Dissociation Energy: ~280 kJ/mol) than the C-Cl bond (~397 kJ/mol), allowing for highly selective functionalization.[1]

Analytical Data & Specifications

When sourcing or synthesizing this intermediate, the following specifications ensure suitability for high-grade dye manufacturing.

ParameterSpecificationRelevance to Dye Synthesis
Appearance Yellow to Pale Orange PowderIndicates purity; dark color suggests oxidation.[1]
Purity (HPLC) ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Impurities can cause dull shades ("muddy" colors).
Melting Point 198–202°C (dec.)[1]Verification of crystalline phase identity.
Water Content ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Excess water interferes with anhydrous alkylation steps.
Halogen Content Br: ~38.3%, Cl: ~17.0%Confirm via Elemental Analysis to ensure no dehalogenation.

Synthesis Workflow Diagram

The following diagram illustrates the logical flow from the raw intermediate to a functional dye component.

Figure 2: Advanced Dye Synthesis Workflow

DyeSynthesis cluster_0 Key Transformation Start Start: 5-Bromo-3-chloro-2-hydroxypyridine Step1 Step 1: N-Alkylation (Et-I, K2CO3) Start->Step1 Inter1 Intermediate: N-Ethyl-5-bromo-3-chloro-2-pyridone Step1->Inter1 Solubilization Step2 Step 2: Suzuki Coupling (Ar-B(OH)2, Pd(0)) Inter1->Step2 Final Final Product: 5-Aryl-3-chloro-pyridone Dye (Extended Conjugation) Step2->Final Chromophore Build

Caption: Step-by-step synthetic pathway transforming the halogenated pyridine scaffold into a functional dye chromophore.

Troubleshooting & Optimization

  • Problem: Low yield in N-alkylation (O-alkylation vs N-alkylation).

    • Solution: Pyridones favor N-alkylation in polar aprotic solvents (DMF) with soft electrophiles (Alkyl iodides).[1] If O-alkylation (formation of alkoxypyridine) is observed, switch to a softer counter-ion base like Cesium Carbonate (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

      
      ).
      
  • Problem: Dehalogenation during Suzuki coupling.

    • Solution: Reduce the reaction temperature to 70°C and use a milder base like Potassium Phosphate (

      
      ) instead of Carbonate. Ensure the catalyst load is optimized (start at 1 mol%).
      

References

  • Ningbo Inno Pharmchem Co., Ltd. (2024).[1][2] 3-Bromo-5-chloro-2-methoxypyridine in Dye Manufacturing. Retrieved from [Link]

  • MDPI. (2017).[1] Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from [Link][1]

  • Encyclopedia.pub. (2020).[1][3] Pyridone Disperse Dyes Provide Added-Value. Retrieved from [Link][1]

  • PubChem. (n.d.).[1] 5-Bromo-2-chloropyridin-3-ol Compound Summary. Retrieved from [Link]

  • ResearchGate. (2013).[1] Synthesis of Disperse Dyes from Pyridone and Resorcinol. Retrieved from [Link]

Sources

The Strategic Application of 5-Bromo-3-chloro-2-hydroxypyridine in Fragment-Based Drug Design: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Fragment-Based Drug Design (FBDD) has firmly established itself as a powerful and efficient alternative to traditional high-throughput screening (HTS) for the discovery of novel lead compounds.[1][2] By screening low molecular weight compounds, or "fragments," FBDD explores chemical space more effectively, often yielding hits with higher ligand efficiency.[3][4] This guide provides a detailed exploration of the application of a specific, strategically-functionalized fragment, 5-Bromo-3-chloro-2-hydroxypyridine, in the FBDD workflow. We will delve into the rationale behind its selection, its physicochemical properties, and provide detailed protocols for its integration into screening and hit validation campaigns.

The core principle of FBDD lies in identifying weakly binding fragments that can be subsequently optimized into potent, drug-like molecules.[1][5] This approach is particularly advantageous for tackling challenging targets, such as those with shallow binding pockets or allosteric sites.[6] The success of an FBDD campaign is heavily reliant on the quality and diversity of the fragment library. Halogenated fragments, such as 5-Bromo-3-chloro-2-hydroxypyridine, are of particular interest due to their ability to form specific, directional interactions known as halogen bonds.[7][8]

The Rationale for Employing 5-Bromo-3-chloro-2-hydroxypyridine

The selection of 5-Bromo-3-chloro-2-hydroxypyridine as a candidate for a fragment library is underpinned by several key molecular features that align with the principles of FBDD. This versatile compound serves as a valuable building block in the synthesis of various bioactive molecules, with applications in both the pharmaceutical and agrochemical industries.[9]

Compliance with the "Rule of Three" : A guiding principle in fragment library design is the "Rule of Three," which suggests that ideal fragments should have a molecular weight under 300 Da, no more than three hydrogen bond donors and acceptors, a cLogP of less than 3, and no more than three rotatable bonds.[1][10][11][12] 5-Bromo-3-chloro-2-hydroxypyridine adheres well to these criteria, ensuring it possesses the appropriate physicochemical properties for a starting fragment.

PropertyValue"Rule of Three" Guideline
Molecular Weight 208.44 g/mol < 300 Da
Hydrogen Bond Donors 1 (hydroxyl group)≤ 3
Hydrogen Bond Acceptors 2 (hydroxyl oxygen, pyridine nitrogen)≤ 3
cLogP 2.20< 3
Rotatable Bonds 0≤ 3

Strategic Halogenation for Enhanced Binding : The presence of both bromine and chlorine atoms on the pyridine ring is a key feature of this fragment. Halogen atoms can participate in halogen bonding, a non-covalent interaction where the halogen acts as an electrophilic species, interacting with a Lewis base on the target protein.[8][13] This interaction is highly directional and can significantly contribute to binding affinity and selectivity.[7][14] The bromine atom, in particular, is an excellent halogen bond donor. The strategic placement of these halogens provides distinct vectors for interaction within a binding pocket, offering valuable starting points for fragment elaboration.[15][16]

Scaffold for Chemical Elaboration : The 2-hydroxypyridine core is a common motif in medicinal chemistry, and its tautomer, 2-pyridone, offers a versatile scaffold for chemical modification.[9][17] The hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic ring system can engage in pi-stacking interactions. The positions of the bromine and chlorine atoms also provide opportunities for further chemical diversification through techniques like cross-coupling reactions, allowing for the systematic "growing" or "linking" of fragments into more potent lead compounds.

Physicochemical and Safety Information

Properties of 5-Bromo-3-chloro-2-hydroxypyridine :

  • Molecular Formula : C₅H₃BrClNO[9][18]

  • Molecular Weight : 208.44 g/mol [9][18]

  • Appearance : Colorless to pale yellow crystalline solid[19]

  • Melting Point : Approximately 112-115°C[19]

  • Solubility : Soluble in organic solvents like chloroform and acetone; slightly soluble in water.[19]

  • Stability : Relatively stable at room temperature but can degrade under heat, light, or oxidizing conditions.[19]

Handling and Storage :

5-Bromo-3-chloro-2-hydroxypyridine should be handled by trained personnel in a well-ventilated laboratory, preferably within a chemical fume hood.[18] Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[18] It is crucial to avoid contact with strong oxidizing agents and strong acids.[19] The compound should be stored in a tightly sealed container in a cool, dry place.[18]

Experimental Protocols for FBDD Application

The successful application of 5-Bromo-3-chloro-2-hydroxypyridine in an FBDD campaign involves a multi-stage process, from initial screening to hit validation and characterization.

Protocol 1: Fragment Library Preparation
  • Source and Quality Control : Obtain 5-Bromo-3-chloro-2-hydroxypyridine from a reputable chemical supplier.[20] Confirm the identity and purity (≥95%) of the compound using techniques such as NMR spectroscopy and mass spectrometry.

  • Solubilization : Prepare a high-concentration stock solution (e.g., 100 mM) in a suitable organic solvent, such as dimethyl sulfoxide (DMSO).

  • Aqueous Solubility Determination : It is critical to determine the maximum aqueous solubility of the fragment in the screening buffer to avoid false positives due to compound precipitation. This can be assessed using methods like nephelometry or by visual inspection at high concentrations.

  • Plate Preparation : For screening, create a master plate by dispensing the fragment stock solution into a 96- or 384-well plate. This master plate can then be used to prepare daughter plates for various biophysical screening assays.

Protocol 2: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a highly sensitive, label-free technique for detecting the binding of fragments to a target protein immobilized on a sensor chip.[21][22][23]

  • Target Immobilization : Immobilize the purified target protein onto a suitable sensor chip (e.g., a CM5 chip for amine coupling) according to the manufacturer's instructions.[24][25] The goal is to achieve a sufficient density of immobilized protein to generate a robust signal, while avoiding mass transport limitations.

  • Assay Development and Optimization :

    • Establish a stable baseline using the screening buffer.

    • Perform a solvent test to determine the tolerance of the immobilized protein to DMSO.

    • Inject a series of fragment concentrations to determine the optimal range for screening.

  • Fragment Screening :

    • Inject the fragment solution over the sensor chip surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time. A significant increase in RU upon fragment injection, followed by a decrease during the dissociation phase, indicates a binding event.

    • Include a reference channel (e.g., a blank channel or a channel with an unrelated immobilized protein) to subtract non-specific binding and bulk refractive index effects.[26]

  • Data Analysis : Analyze the sensorgrams to identify fragments that exhibit concentration-dependent binding to the target protein. Hits are typically prioritized based on the magnitude of the binding response and the quality of the binding data.

Protocol 3: Hit Validation and Characterization using X-ray Crystallography

X-ray crystallography provides high-resolution structural information about how a fragment binds to its target, which is invaluable for structure-based drug design.[6][27][28][29]

  • Protein Crystallization : Grow high-quality crystals of the target protein under conditions that are amenable to fragment soaking. The crystals should be robust and diffract to a high resolution (<2.5 Å).[6]

  • Fragment Soaking :

    • Prepare a soaking solution containing the fragment at a concentration well above its expected binding affinity (typically in the millimolar range), dissolved in a cryo-protectant solution.

    • Transfer the protein crystals to the soaking solution and incubate for a defined period (e.g., a few hours to overnight).[30]

  • Data Collection and Processing :

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data to obtain an electron density map of the protein-fragment complex.

  • Structure Determination and Analysis :

    • Fit the protein model into the electron density map.

    • Identify regions of unexplained electron density in the binding site, which may correspond to the bound fragment.

    • Model the fragment into the electron density and refine the structure.

    • Analyze the binding mode of the fragment, paying close attention to key interactions, such as hydrogen bonds and halogen bonds, with the protein.

Visualizing the FBDD Workflow

The following diagram illustrates the key stages in a fragment-based drug design campaign incorporating 5-Bromo-3-chloro-2-hydroxypyridine.

FBDD_Workflow cluster_0 Library Preparation cluster_1 Screening & Hit ID cluster_2 Hit Validation & Characterization cluster_3 Lead Optimization Fragment 5-Bromo-3-chloro- 2-hydroxypyridine QC Quality Control (NMR, MS) Fragment->QC Stock Stock Solution (DMSO) QC->Stock Screening Primary Screen (e.g., SPR) Stock->Screening Hit_ID Hit Identification Screening->Hit_ID Validation Biophysical Validation (e.g., NMR) Hit_ID->Validation Cryst X-ray Crystallography Validation->Cryst Binding_Mode Binding Mode Analysis Cryst->Binding_Mode SBDD Structure-Based Design Binding_Mode->SBDD SAR SAR by Chemistry SBDD->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: FBDD workflow for 5-Bromo-3-chloro-2-hydroxypyridine.

Hypothetical Case Study: Targeting a Kinase with 5-Bromo-3-chloro-2-hydroxypyridine

To illustrate the practical application of this fragment, let's consider a hypothetical FBDD campaign against a protein kinase, a common drug target.

Objective : To identify fragment hits that bind to the ATP-binding site of Kinase X.

Screening Results : A library of 1,500 fragments, including 5-Bromo-3-chloro-2-hydroxypyridine, is screened against Kinase X using SPR. The 2-hydroxypyridine derivative emerges as a promising hit, exhibiting a clear concentration-dependent binding response with an estimated dissociation constant (KD) in the high micromolar range.

Structural Elucidation : The fragment is soaked into crystals of Kinase X, and the resulting co-crystal structure is solved to 1.8 Å resolution. The electron density map clearly shows the fragment bound in the ATP-binding site.

Binding Mode Analysis : The analysis of the co-crystal structure reveals the following key interactions:

  • The 2-hydroxyl group and the pyridine nitrogen form canonical hydrogen bonds with the hinge region of the kinase, a critical interaction for many kinase inhibitors.

  • The bromine atom at the 5-position forms a halogen bond with the backbone carbonyl oxygen of a gatekeeper residue. This interaction is crucial for orienting the fragment within the pocket.

  • The chlorine atom at the 3-position is directed towards a solvent-exposed region, providing a vector for chemical elaboration to improve potency and selectivity.

The following diagram illustrates the hypothetical binding mode of 5-Bromo-3-chloro-2-hydroxypyridine in the kinase active site.

Binding_Mode cluster_Fragment 5-Bromo-3-chloro-2-hydroxypyridine cluster_Kinase Kinase Active Site Br Br Gatekeeper Gatekeeper Residue (Backbone C=O) Br->Gatekeeper Halogen Bond Cl Cl Solvent_Channel Solvent Channel Cl->Solvent_Channel Growth Vector OH OH Hinge Hinge Region (Backbone NH) OH->Hinge H-Bond N N N->Hinge H-Bond Ring Pyridine Ring

Caption: Hypothetical binding mode of the fragment in a kinase active site.

Fragment Elaboration Strategy : Based on the structural insights, a medicinal chemistry campaign is initiated to "grow" the fragment from the chlorine position. Synthesis of a small library of analogs where the chlorine is replaced with various functional groups aims to extend into the solvent channel and pick up additional interactions, thereby increasing potency and selectivity for Kinase X.

Conclusion

5-Bromo-3-chloro-2-hydroxypyridine represents a strategically designed fragment with high potential for application in FBDD. Its adherence to the "Rule of Three," coupled with the presence of strategically placed halogen atoms for directional interactions and a versatile chemical scaffold, makes it an attractive starting point for drug discovery campaigns. The detailed protocols and hypothetical case study presented here provide a framework for researchers to effectively integrate this and similar fragments into their FBDD workflows, ultimately accelerating the identification of novel, high-quality lead compounds. The synergy between rational fragment design, sensitive biophysical screening methods, and high-resolution structural biology is key to unlocking the full potential of fragment-based approaches in modern drug discovery.

References

  • Gingell, H., & Ulaganathan, T. (n.d.). Fragment Screening By Crystallography: An Alternative To High Throughput Screening. Sygnature Discovery. Retrieved from [Link]

  • 2-Chloro-3-Bromo-5-Hydroxypyridine. (2024, April 9). ChemBK. Retrieved from [Link]

  • 5-Bromo-3-chloro-2-hydroxypyridine Supplier China. (n.d.). Pipzine Chemicals. Retrieved from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010, February 4). ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Ford, M. C., et al. (2020). Looking Back, Looking Forward at Halogen Bonding in Drug Discovery. Molecules, 25(16), 3733. Retrieved from [Link]

  • Crystallographic Fragment Screening In Drug Discovery: Background & Advantages. (n.d.). Sapsara. Retrieved from [Link]

  • X-ray Crystallography Fragment Screening. (n.d.). Selvita. Retrieved from [Link]

  • Fragment-based lead discovery. (n.d.). Wikipedia. Retrieved from [Link]

  • 5-BROMO-3-CHLORO-2-HYDROXYPYRIDINE | CAS#:58236-20-7. (2025, September 25). Chemsrc. Retrieved from [Link]

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones. (n.d.). Google Patents.
  • MolSoft LLC. (2019, July 3). Fragment Based Drug Design - Docking, Screening, Growing and Linking [Video]. YouTube. Retrieved from [Link]

  • Fragment Screening by Surface Plasmon Resonance. (2010, February 4). National Center for Biotechnology Information. Retrieved from [Link]

  • Computational Fragment-Based Drug Design: Current Trends, Strategies, and Applications. (2018, April 9). Frontiers in Chemistry. Retrieved from [Link]

  • Schiersta, P., et al. (2019). Embracing the Diversity of Halogen Bonding Motifs in Fragment-Based Drug Discovery—Construction of a Diversity-Optimized Halogen-Enriched Fragment Library. Frontiers in Chemistry, 7, 9. Retrieved from [Link]

  • Rational Design of Novel Pyridinol-Fused Ring Acetaminophen Analogues. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • XChem crystallographic fragment screening. (2025, February 18). protocols.io. Retrieved from [Link]

  • Halogen-Based 17β-HSD1 Inhibitors: Insights from DFT, Docking, and Molecular Dynamics Simulation Studies. (n.d.). MDPI. Retrieved from [Link]

  • Stahelin, R. V. (2023, February 13). A beginner’s guide to surface plasmon resonance. The Biochemist. Retrieved from [Link]

  • Pushing the Rule of 3. (2011, November 10). Practical Fragments. Retrieved from [Link]

  • Streamlining Computational Fragment-Based Drug Discovery through Evolutionary Optimization Informed by Ligand-Based Virtual Prescreening. (n.d.). ACS Publications. Retrieved from [Link]

  • Halogen Bonding: A New Frontier in Medicinal Chemistry. (2025, January 12). ResearchGate. Retrieved from [Link]

  • Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development. (2013, December 28). ACS Publications. Retrieved from [Link]

  • Computational Approaches in Fragment Based Drug Design. (n.d.). Longdom Publishing. Retrieved from [Link]

  • SPR-based fragment screening: advantages and applications. (n.d.). PubMed. Retrieved from [Link]

  • Application of Fragment-Based Drug Discovery to Versatile Targets. (2020, August 5). National Center for Biotechnology Information. Retrieved from [Link]

  • Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery. (2010, July 22). National Center for Biotechnology Information. Retrieved from [Link]

  • An Introduction to Fragment-Based Drug Discovery (FBDD). (2022, May 10). Drug Hunter. Retrieved from [Link]

  • Smajlagic, I. (n.d.). The Biological Impact of the Halogen Bond and its Contribution in Drug Development for Cancer Treatment. Retrieved from [Link]

  • Development and applications of fragment based drug design methods. (2019, September 3). Boston University. Retrieved from [Link]

  • Surface Plasmon Resonance Protocol & Troubleshooting. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Fragment-to-Lead Medicinal Chemistry Publications in 2020. (2021, December 20). National Center for Biotechnology Information. Retrieved from [Link]

  • Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved from [Link]

  • The 'rule of three' for fragment-based drug discovery: Where are we now?. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Fragment-Based Drug Discovery | Rule of 3 & Molport Library. (n.d.). Molport. Retrieved from [Link]

  • X-ray Crystallography Fragment Screening. (n.d.). Selvita. Retrieved from [Link]

  • Fragment-Based Drug Design: From Then until Now, and Toward the Future. (2025, February 24). Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Regioselective synthesis with dihalogenated pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Regioselective Functionalization of Dihalogenated Pyridines

Executive Summary

Dihalogenated pyridines are high-value scaffolds in medicinal chemistry, offering sites for sequential functionalization.[1] However, achieving high regioselectivity is a persistent challenge due to the interplay between electronic activation, steric hindrance, and bond dissociation energies (BDE). This Application Note provides a decision-making framework and validated protocols for distinguishing between reactive sites (C2, C3, C4) using Nucleophilic Aromatic Substitution (


), Palladium-catalyzed Cross-Coupling, and Metal-Halogen Exchange.

Mechanistic Principles of Selectivity

To design a successful synthesis, one must understand the hierarchy of reactivity. The pyridine ring is not uniform; reactivity is dictated by the distance from the nitrogen atom and the nature of the halogen.

A. The Electronic & Steric Hierarchy ( )

In nucleophilic aromatic substitution, the rate-determining step is the formation of the Meisenheimer complex.

  • Electronic Bias: The C2 and C4 positions are highly electrophilic (ortho/para to nitrogen). C3 is relatively inert.

  • The 2 vs. 4 Dilemma: While C2 is inductively more electron-deficient (closer to N), C4 is generally more reactive toward steric-sensitive nucleophiles (amines).

    • Why? Attack at C2 suffers from repulsion between the incoming nucleophile and the nitrogen lone pair.

    • Exception: Alkoxides or small nucleophiles capable of coordinating with the ring nitrogen may favor C2.

B. The Bond Strength Hierarchy (Cross-Coupling)

In Pd-catalyzed coupling (Suzuki, Buchwald-Hartwig), the rate-determining step is Oxidative Addition.

  • Halogen Rule: Bond weakness overrides position.

  • Positional Rule (Same Halogen): If halogens are identical (e.g., 2,4-dichloropyridine), oxidative addition preferentially occurs at the most electron-deficient site (C4 > C2 for many catalysts, though ligand-dependent).

C. The Acidity Hierarchy (Lithiation)
  • Directed Metalation: Lithium bases (LDA, LiTMP) remove the most acidic proton, often ortho to a halogen (Directing Group).

  • Halogen-Metal Exchange: Rapid exchange occurs at the weakest C-X bond (I/Br), often faster than proton abstraction.

Strategic Decision Logic

The following diagram illustrates the decision process for selecting the correct reagent class to target a specific site on a 2,4-dihalopyridine scaffold.

Regioselectivity_Flow Start Starting Material: 2,4-Dichloropyridine Reaction_Type Select Reaction Class Start->Reaction_Type SNAr Nucleophilic Aromatic Substitution (SNAr) Reaction_Type->SNAr Nucleophile Input Pd_Cat Pd-Catalyzed Cross-Coupling Reaction_Type->Pd_Cat Boronic Acid/Catalyst Nucleophile Nucleophile Type SNAr->Nucleophile Product_C4 Major Product: 4-Substituted-2-Chloropyridine Pd_Cat->Product_C4 Oxidative Addition Favors C4 (Electronic) Amine Primary/Secondary Amines Nucleophile->Amine Steric Control Alkoxide Alkoxides/Thiolates (Hard Nucleophiles) Nucleophile->Alkoxide Coordination/Electronic Amine->Product_C4 Favors C4 (Sterics) Product_C2 Major Product: 2-Substituted-4-Chloropyridine Alkoxide->Product_C2 Can Favor C2 (Conditions Apply)

Figure 1: Decision tree for regioselective functionalization of 2,4-dichloropyridine. Note that C4 is the default reactive site for both


 (amines) and standard Pd-catalysis.

Comparative Data: Selectivity Trends

SubstrateReagent ClassPrimary Reactive SiteMechanistic Driver
2,4-Dichloropyridine Amine (

)
C4 Steric hindrance at C2 (N-lone pair repulsion).
2,4-Dichloropyridine Pd(0) / Boronic AcidC4 Electronic deficiency lowers LUMO at C4; faster oxidative addition.
2-Bromo-5-chloropyridine Pd(0) / Boronic AcidC5 Bond Strength: C-Br bond (C5) is weaker than C-Cl (C2), despite C2 being more electron-poor.
2-Bromo-5-chloropyridine Amine (

)
C2 Activation: C2 is activated by Nitrogen; C5 is unactivated. Cl is a sufficient leaving group.
3,5-Dibromopyridine

-PrMgCl·LiCl
C4 Directed Metalation: Steric relief and acidity favor metalation at C4 (or C2 depending on base size).

Detailed Experimental Protocol

Workflow: Sequential Functionalization of 2,4-Dichloropyridine

Objective: Synthesize 2-phenyl-4-morpholinopyridine . Strategy:

  • Step 1 (

    
    ):  Target C4 using morpholine. The chlorine at C2 acts as an electron-withdrawing group (EWG) to activate C4.
    
  • Step 2 (Suzuki): Target C2 using phenylboronic acid. The C-Cl bond remains active for modern Pd-catalysts.

> Critical Insight: Reversing this order is risky. If you perform Suzuki at C4 first, the ring becomes electron-rich (phenyl donor), making the subsequent


 at C2 extremely difficult.
Step 1: C4-Selective Nucleophilic Substitution

Reagents:

  • 2,4-Dichloropyridine (1.0 equiv)

  • Morpholine (1.1 equiv)

  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: Ethanol (EtOH) or Isopropanol (IPA)

Procedure:

  • Setup: Charge a round-bottom flask with 2,4-dichloropyridine (10 mmol, 1.48 g) and EtOH (20 mL).

  • Addition: Add

    
     (12 mmol, 1.67 mL) followed by dropwise addition of morpholine (11 mmol, 0.96 mL) at room temperature.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor by TLC (Hex/EtOAc 4:1) or LCMS. The starting material should disappear, and a single lower-Rf spot (C4 product) should appear.

  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove volatiles.

  • Extraction: Dissolve residue in EtOAc (50 mL) and wash with water (

    
    ) and brine (
    
    
    
    ). Dry over
    
    
    .
  • Purification: If necessary, recrystallize from Hexane/EtOAc or flash chromatography.

    • Yield Expectation: 85–95% of 4-(2-chloropyridin-4-yl)morpholine.

Step 2: C2-Selective Suzuki-Miyaura Coupling

Reagents:

  • 4-(2-chloropyridin-4-yl)morpholine (Product from Step 1) (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) or XPhos Pd G3 (for challenging substrates).
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane.[4]

Procedure:

  • Degassing: Charge a microwave vial or pressure tube with the chloropyridine substrate (1.0 mmol), phenylboronic acid (1.2 mmol), and

    
     (0.03 mmol). Seal and purge with Argon/Nitrogen for 5 minutes.
    
  • Solvent Addition: Add degassed 1,4-Dioxane (4 mL) and 2.0 M

    
     (1.5 mL) via syringe.
    
  • Reaction: Heat to

    
     for 2–12 hours.
    
    • Note: The presence of the morpholine (electron-donating) at C4 deactivates the C2-Cl bond slightly compared to the parent dichloride. Higher temperature or active ligands (XPhos/SPhos) may be required.

  • Workup: Filter through a pad of Celite. Wash with EtOAc. Concentrate the filtrate.

  • Purification: Flash chromatography (gradient elution 0-50% EtOAc in Hexanes).

Troubleshooting & Optimization

IssueProbable CauseSolution
Mixture of C2/C4 isomers in

Substrate has strong EDG or reaction temp too high.Lower temperature (

). Use a non-polar solvent (THF) to discourage loose ion pairs.
No reaction in Step 2 (Suzuki) Electron-rich ring (deactivated C-Cl).Switch to electron-rich phosphine ligands (e.g., XPhos , BrettPhos ) or Pd-NHC precatalysts (PEPPSI-iPr).
Hydrodehalogenation (Cl replaced by H)

-hydride elimination from Pd-intermediate.
Avoid secondary alcohol solvents (IPA). Use Toluene/Water or Dioxane/Water systems.
Poor Solubility Pyridine salts forming.Ensure free-basing of the pyridine starting material before coupling. Use biphasic systems.

References

  • WuXi AppTec. "Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines." WuXi Biology. Available at: [Link]

  • Strotman, N. A., et al. "Reaction Development and Mechanistic Study of a C2-Selective Suzuki–Miyaura Coupling of 2,4-Dichloropyrimidines." J. Am. Chem. Soc. (via NIH). Available at: [Link]

  • Fairlamb, I. J. S. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Science, 2016. Available at: [Link]

  • Knochel, P., et al. "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Z. Naturforsch., 2013.[5] Available at: [Link]

  • Vechorkin, O., et al. "Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes." Angew. Chem. Int. Ed. (via NIH). Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield in Suzuki Coupling of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 5-bromo-3-chloro-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this specific transformation. The inherent complexities of this substrate, featuring differential halogen reactivity, a coordinating hydroxyl group, and an electron-deficient pyridine ring, often lead to low yields and undesired side products. This resource provides in-depth troubleshooting advice and detailed protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 5-bromo-3-chloro-2-hydroxypyridine so challenging?

A1: The difficulty arises from a combination of factors inherent to the substrate:

  • Chemoselectivity: You have two different halogens, bromine and chlorine. The C-Br bond is significantly more reactive than the C-Cl bond towards oxidative addition to the Palladium(0) catalyst.[1][2] This allows for selective coupling at the 5-position. However, harsh reaction conditions can lead to competing C-Cl bond activation.

  • Electron-Deficient Heterocycle: The pyridine ring is electron-deficient, which can slow down the rate of oxidative addition, a crucial step in the catalytic cycle.[3]

  • Coordinating Hydroxyl Group: The ortho-hydroxyl group can coordinate to the palladium center, potentially influencing the catalyst's activity and stability. It can also be deprotonated by the base, altering the electronic nature of the pyridine ring.

  • Potential for Side Reactions: Common side reactions include protodeboronation of the boronic acid, homocoupling of the starting materials, and decomposition of the catalyst.[4][5]

Q2: I am getting very low to no yield of my desired product. What is the most likely cause?

A2: Low conversion is often due to an inefficient catalyst system or suboptimal reaction conditions for this specific substrate.[4] Key areas to investigate include:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may not be effective. Bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps for challenging substrates.[6]

  • Base Selection: The choice and strength of the base are critical. It must be strong enough to activate the boronic acid for transmetalation but not so harsh as to cause significant substrate or product degradation.[7][8]

  • Solvent System: The solvent needs to solubilize all reactants and facilitate the interaction between the organic and aqueous phases (if used). Poor solubility can severely limit reaction rates.[4]

  • Oxygen Contamination: Rigorous degassing of solvents and reaction vessels is crucial. Oxygen can oxidize the Pd(0) catalyst, rendering it inactive and promoting homocoupling.[4][5]

Q3: Should I be concerned about coupling at the chlorine position?

A3: Generally, the C-Br bond will react selectively over the C-Cl bond due to the difference in bond dissociation energies.[1] However, if you use a highly active catalyst system designed for C-Cl bond activation or employ forcing conditions (high temperatures for extended periods), you may observe some double-coupling product. Careful monitoring of the reaction by TLC or LC-MS is recommended to track the formation of any such byproducts.

In-Depth Troubleshooting Guide

Issue 1: Low Conversion of Starting Material

If you observe a significant amount of unreacted 5-bromo-3-chloro-2-hydroxypyridine, consider the following troubleshooting steps.

  • Inefficient Oxidative Addition: The oxidative addition of the C-Br bond to the Pd(0) center is often the rate-limiting step, especially with electron-deficient pyridines.[9]

    • Solution: Employ a more active catalyst system. Switch from first-generation catalysts like Pd(PPh₃)₄ to catalyst systems utilizing bulky, electron-rich dialkylbiaryl phosphine ligands such as SPhos, XPhos, or RuPhos.[4][6] These ligands stabilize the monoligated Pd(0) species, which is highly active in oxidative addition.[10]

  • Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways, including oxidation by residual oxygen or formation of inactive palladium black.[4][11]

    • Solution 1: Rigorous Degassing: Ensure all solvents (including water) and the reaction vessel are thoroughly degassed. Freeze-pump-thaw cycles or sparging with an inert gas like argon for an extended period are effective methods.[4][5]

  • Poor Solubility: If your reactants are not fully dissolved, the reaction will be slow and inefficient.

    • Solution: Screen different solvent systems. While dioxane/water is common, consider alternatives like THF/water, 2-MeTHF/water, or DMF for improved solubility.[4][12] Ensure vigorous stirring to maximize mixing, especially in biphasic systems.[4]

LowConversion Start Low Conversion of Starting Material CheckCatalyst Is the catalyst system optimized for heteroaryl bromides? Start->CheckCatalyst SwitchLigand Switch to a bulky, electron-rich ligand (e.g., SPhos, XPhos) CheckCatalyst->SwitchLigand No CheckDegassing Is the degassing procedure adequate? CheckCatalyst->CheckDegassing Yes Success Improved Conversion SwitchLigand->Success ImproveDegassing Implement rigorous degassing (Freeze-Pump-Thaw or extensive sparging) CheckDegassing->ImproveDegassing No CheckSolubility Are all reactants fully soluble? CheckDegassing->CheckSolubility Yes UsePrecatalyst Consider using a more stable Pd pre-catalyst ImproveDegassing->UsePrecatalyst ScreenSolvents Screen alternative solvents (THF, 2-MeTHF, DMF) CheckSolubility->ScreenSolvents No CheckSolubility->Success Yes ScreenSolvents->Success UsePrecatalyst->Success

Caption: Decision tree for troubleshooting low starting material conversion.

Issue 2: Significant Protodeboronation of the Boronic Acid

Protodeboronation is the undesired cleavage of the C-B bond of the boronic acid, leading to the formation of the corresponding arene and reducing the amount of boronic acid available for the cross-coupling.[4][10]

  • Harsh Basic Conditions: Strong bases and high temperatures can accelerate the rate of protodeboronation.[4]

    • Solution 1: Base Screening: If using a strong base like NaOH or K₃PO₄, consider switching to a milder base such as K₂CO₃ or Cs₂CO₃.[13] The choice of base can have a dramatic impact on the reaction's success.[8]

    • Solution 2: Lower Reaction Temperature: If possible, try running the reaction at a lower temperature. This may require a more active catalyst to maintain a reasonable reaction rate.

  • Excess Water: While water is often necessary for the Suzuki reaction, an excessive amount can promote hydrolysis of the boronic acid.[12]

    • Solution: Reduce the proportion of water in your solvent system. A common starting point is a 4:1 or 5:1 ratio of organic solvent to water.[8] In some cases, anhydrous conditions with a base like KF can be effective.[7]

  • Slow Transmetalation: If the transmetalation step is slow, the boronic acid is exposed to the basic, aqueous conditions for a longer period, increasing the likelihood of protodeboronation.[3]

    • Solution: Use a boronic ester (e.g., a pinacol ester) instead of the boronic acid. Boronic esters are generally more stable and hydrolyze in situ to the active boronic acid, maintaining a low steady-state concentration and minimizing decomposition.[4]

BaseSolvent System (Organic:H₂O)Temperature (°C)Typical Outcome
K₃PO₄Dioxane:H₂O (4:1)100Can be effective, but risk of protodeboronation with sensitive substrates.
K₂CO₃THF:H₂O (5:1)80A good starting point, generally milder.
Cs₂CO₃Dioxane:H₂O (4:1)90Often provides good results with challenging substrates.
KFAnhydrous THF80Useful for base-sensitive substrates, avoids aqueous conditions.[7]

Experimental Protocols

Protocol 1: Standard Screening Conditions

This protocol provides a robust starting point for the Suzuki coupling of 5-bromo-3-chloro-2-hydroxypyridine.

  • Reagent Preparation:

    • To an oven-dried Schlenk flask, add 5-bromo-3-chloro-2-hydroxypyridine (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

    • Add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 6 mol%).

  • Reaction Setup:

    • Seal the flask with a rubber septum.

    • Evacuate and backfill the flask with argon gas. Repeat this cycle three times to ensure an inert atmosphere.

    • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio via syringe. The final concentration of the limiting reagent should be around 0.1 M.

    • Place the flask in a preheated oil bath at 90-100 °C.

  • Monitoring and Work-up:

    • Stir the reaction vigorously and monitor its progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Optimized Conditions for Challenging Couplings

This protocol is recommended if the standard conditions result in low yield or significant side product formation.

  • Reagent Preparation:

    • To an oven-dried microwave vial, add 5-bromo-3-chloro-2-hydroxypyridine (1.0 eq.), the corresponding arylboronic acid pinacol ester (1.5 eq.), and cesium carbonate (Cs₂CO₃, 3.0 eq.).

    • Add a palladium pre-catalyst (e.g., SPhos Pd G3, 3 mol%).

  • Reaction Setup:

    • Seal the vial with a cap.

    • Purge the vial with argon.

    • Add degassed 2-MeTHF and degassed water in a 5:1 ratio.

    • Heat the reaction in a microwave reactor to 110 °C for 30-60 minutes. Alternatively, heat in a sealed tube in an oil bath at the same temperature for 2-4 hours.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Mechanistic Insights

Understanding the catalytic cycle is key to effective troubleshooting. The presence of the 2-hydroxy-3-chloro-5-bromo-pyridine substrate introduces specific challenges at each stage.

SuzukiCycle cluster_0 Catalytic Cycle Pd0 L₂Pd⁰ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br Transmetal Transmetalation OxAdd->Transmetal Ar'-B(OH)₂ / Base OA_Note Rate-limiting for pyridines. Bulky, e⁻-rich ligands help. OxAdd->OA_Note RedElim Reductive Elimination Transmetal->RedElim TM_Note Base is crucial. -OH group might coordinate. Transmetal->TM_Note RedElim->Pd0 Ar-Ar' RE_Note Bulky ligands also promote this step. RedElim->RE_Note

Caption: The Suzuki-Miyaura catalytic cycle with key considerations for the target substrate.

  • Oxidative Addition: This is the first step where the aryl halide adds to the Pd(0) catalyst.[12][14] For 5-bromo-3-chloro-2-hydroxypyridine, the C-Br bond is selectively cleaved. Electron-rich phosphine ligands increase the electron density on the palladium, facilitating its insertion into the C-Br bond.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium complex.[9] This step is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate species.[7]

  • Reductive Elimination: The final step involves the formation of the new C-C bond and regeneration of the Pd(0) catalyst.[9][14] Bulky ligands can promote this step by creating steric strain that is relieved upon product formation.[4]

By systematically addressing the potential failure points in this catalytic cycle, you can significantly improve the yield and purity of your desired product.

References

  • Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]

  • CovaSyn. Optimizing Suzuki Coupling Reactions. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • The Chemists' Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Total Synthesis. Suzuki Coupling. YouTube. Available at: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. Available at: [Link]

  • Dreher, S. D., et al. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters, 10(1), 101-104. Available at: [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • Sadowski, B., & Klajn, R. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2346. Available at: [Link]

  • ResearchGate. (PDF) Palladium-Catalyzed Suzuki Cross-Coupling of 2-Halo-Deazapurines with Potassium Organotrifluoroborate Salts in the Regioselective Synthesis of Imidazo[4,5-b]pyridine Analogues. Available at: [Link]

  • Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Chemistry, 8(12), 1164-1171. Available at: [Link]

  • Chemical Science (RSC Publishing). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers. Available at: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available at: [Link]

  • Reddit. What's the role of the phosphine ligand in Suzuki couplings?. r/chemistry. Available at: [Link]

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction?. Available at: [Link]

  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1849-1869. Available at: [Link]

  • ACS Publications. Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. Available at: [Link]

  • Journal of the American Chemical Society. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Available at: [Link]

  • Reddit. Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • Chemical Science (RSC Publishing). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Available at: [Link]

  • Barder, T. E., et al. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of Visualized Experiments, (5), 213. Available at: [Link]

  • Chemistry LibreTexts. 2.2: Pd-Catalyzed Cross Coupling Reactions. Available at: [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. Available at: [Link]

  • YouTube. Palladium Cross-Coupling Reactions 1. An Introduction. Available at: [Link]

  • ResearchGate. Effect of different bases on the Suzuki-Miyaura coupling a. Download Table. Available at: [Link]

  • ResearchGate. Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Available at: [Link]

Sources

Optimization of reaction conditions for Buchwald-Hartwig amination

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Lead Scientist: Dr. A. Vance

Introduction: The Art of C–N Coupling

Welcome to the Advanced Optimization Center for Buchwald-Hartwig (B-H) Amination. As Senior Application Scientists, we understand that B-H amination is not merely a reaction; it is a delicate orchestration of steric bulk and electronic tuning.

The failure of a B-H reaction is rarely random. It is almost always a traceable misalignment between the catalyst resting state and the rate-determining step . This guide moves beyond basic "recipes" to provide a mechanism-based troubleshooting framework. We utilize Precatalyst Theory and Rational Ligand Design to convert empirical failure into predictable success.

Module 1: The Engine (Catalyst & Ligand Selection)

The most common error in B-H amination is the use of legacy catalyst sources (e.g.,


 or 

) without understanding their activation energy barriers. Modern protocols rely on Palladacycle Precatalysts (G3/G4) to ensure a 1:1 active species generation.
The Self-Validating Catalytic Cycle

Understanding where your reaction stalls is critical. Use the diagram below to diagnose failure modes based on observed byproducts.

BHCycle PreCat Pd Precatalyst (G3/G4) ActivePd L-Pd(0) [Active Species] PreCat->ActivePd Activation (Base) OxAdd Oxidative Addition (Ar-Pd-X) ActivePd->OxAdd + Ar-X Fail2 FAILURE: Catalyst Deactivation (Pd Black / Dimers) ActivePd->Fail2 O2 Leak / Ligand Dissociation AmineBind Amine Binding (Ar-Pd-Amine-X) OxAdd->AmineBind + HNR2 Fail1 FAILURE: Protodehalogenation (Reduction to Ar-H) OxAdd->Fail1 H-Source Present Deprot Deprotonation (Ar-Pd-Amido) AmineBind->Deprot + Base RedElim Reductive Elimination (C-N Bond Formation) Deprot->RedElim Fail3 FAILURE: Beta-Hydride Elimination (Imine Formation) Deprot->Fail3 Alkyl Amine Issue RedElim->ActivePd Regeneration

Figure 1: The Buchwald-Hartwig Catalytic Cycle highlighting critical failure off-ramps.

Ligand-Substrate Matching Matrix

Do not guess. Select the ligand engineered for your specific nucleophile class.[1]

Nucleophile ClassRecommended LigandPrecatalyst GenerationWhy? (Mechanistic Insight)
Primary Amines BrettPhos G3 / G4Prevents binding of two amines to Pd; highly selective for mono-arylation.
Secondary Amines RuPhos G3 / G4Bulky dialkylbiaryl phosphine facilitates reductive elimination of sterically hindered amines.
Anilines XPhos G3 / G4Excellent general-purpose ligand; stabilizes Pd(0) to prevent aggregation.
Amides / Carbamates tBuBrettPhos G3 / G4Increased electron density on P facilitates oxidative addition of deactivated substrates.
Heterocycles (Indoles) Me4tBuXPhos G3 / G4Specifically designed to prevent N-binding inhibition by the heterocycle.

Module 2: The Environment (Base & Solvent)[2]

The base does more than neutralize acid; it acts as a ligand shuttle. The pKa match between the base and the conjugate acid of the amine is the thermodynamic gatekeeper of the reaction.

Base Selection Guide
  • Standard (Strong): NaOtBu (Sodium tert-butoxide).[2]

    • Use case: Unactivated substrates.

    • Warning: Incompatible with esters, nitriles, and base-sensitive protecting groups (e.g., Fmoc).

  • Mild (Strong/Non-Nu): LHMDS (Lithium hexamethyldisilazide).

    • Use case: Substrates with enolizable protons or esters. Soluble in non-polar solvents.

  • Weak (Inorganic): Cs2CO3 or K3PO4.[2]

    • Use case: High functional group tolerance.[1]

    • Requirement: Often requires higher temperatures (100°C+) and specific solvents (Dioxane/Water mixes) to solubilize the inorganic base.

Module 3: Troubleshooting & FAQs

Scenario A: "I see no conversion of the Aryl Halide."

Diagnosis: The catalytic cycle is blocked at Oxidative Addition or the catalyst is dead (Poisoning).

  • Q: Did the solution turn black immediately?

    • A: This indicates "Pd Black" formation. The ligand failed to stabilize the Pd(0).

    • Fix: Switch to a G3/G4 precatalyst to ensure 1:1 Ligand/Pd ratio. Ensure strict

      
       exclusion (sparge solvents with Argon for 15 mins).
      
  • Q: Is your Aryl Halide a Chloride?

    • A: Aryl Chlorides have high bond dissociation energy.

    • Fix: Switch to XPhos or BrettPhos (electron-rich ligands accelerate oxidative addition). Increase temp to 100°C.

Scenario B: "I see the Aryl Halide reducing to the Arene (Ar-X Ar-H)."

Diagnosis: Protodehalogenation . This is the most common side-reaction, often caused by the presence of hydride sources (alcohols) or


-hydride elimination from the amine.
  • Q: Are you using primary alcohols as solvent?

    • A: Alcohols can act as hydride donors.

    • Fix: Switch to 1,4-Dioxane or Toluene . If solubility is an issue, use t-Amyl Alcohol (sterically hindered, poor hydride donor).

  • Q: Is the amine bulky?

    • A: If the amine is too bulky, Reductive Elimination is slow, allowing the intermediate to capture a hydride.

    • Fix: Use a ligand with a larger "bite angle" or bulk like RuPhos to force Reductive Elimination.

Scenario C: "The reaction works but yields are variable (Induction Periods)."

Diagnosis: Inefficient activation of the Pd source.

  • Q: Are you using

    
     + Ligand? 
    
    • A: This method relies on the amine to reduce Pd(II) to Pd(0), which consumes your starting material and is kinetically inconsistent.

    • Fix: MANDATORY: Switch to a Buchwald G4 Precatalyst . This contains the pre-formed Pd(0)-Ligand complex, eliminating the induction period.

Module 4: Experimental Protocols

Protocol 1: The "Robust Screen" (Microscale)

Use this protocol to identify the optimal Ligand/Base combination before scale-up.

Reagents:

  • Aryl Halide (1.0 equiv)

  • Amine (1.2 equiv)

  • Base: NaOtBu (1.4 equiv) OR Cs2CO3 (2.0 equiv)

  • Catalyst: Pd-Precatalyst (e.g., XPhos Pd G4) (2-5 mol%)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Workflow:

  • Charge Solids: Add Aryl Halide, Base, and Pd-Precatalyst to a reaction vial equipped with a stir bar. Note: If using G4 precatalysts, they are air-stable and can be weighed on the bench.

  • Evacuate/Backfill: Cycle Argon/Vacuum 3 times.

  • Add Liquids: Add Amine (if liquid) and anhydrous Dioxane via syringe.

  • Heat: Stir at 80-100°C for 12 hours.

  • Analysis: Filter through a small pad of silica (eluting with EtOAc). Analyze via LCMS.

Troubleshooting Logic Tree

Troubleshooting Start Start: Reaction Analysis (LCMS) Outcome What is the major outcome? Start->Outcome NoRxn No Reaction (SM Recovered) Outcome->NoRxn Reduction Ar-H Formed (Protodehalogenation) Outcome->Reduction Product Product Formed (Low Yield) Outcome->Product Sol1 1. Switch to Iodide/Bromide 2. Use G4 Precatalyst 3. Increase Temp NoRxn->Sol1 Sol2 1. Change Solvent (No Alcohols) 2. Increase Ligand Bulk (RuPhos) 3. Increase Concentration Reduction->Sol2 Sol3 1. Check O2 Exclusion 2. Check Stirring (Insolubility) 3. Add Water (if using K3PO4) Product->Sol3

Figure 2: Logic tree for rapid diagnosis of reaction outcomes.

References

  • Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.

  • Bruno, N. C., et al. (2013). "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science (G3 Precatalysts).

  • Ingoglia, B. T., et al. (2019). "Palladium-Catalyzed C–N Cross-Coupling Reactions: A Practical Guide." Tetrahedron.

  • Paul, F., et al. (1994). "Palladium-catalyzed formation of carbon-nitrogen bonds.[1][3][4][5] Reaction intermediates and catalyst improvements." Journal of the American Chemical Society.[3]

  • Sigma-Aldrich. (2025). "Buchwald Precatalysts User Guide."

Sources

Technical Support Center: Purification of 5-Bromo-3-chloro-2-hydroxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-Bromo-3-chloro-2-hydroxypyridine and its derivatives. Here, we address common issues through a series of frequently asked questions and detailed troubleshooting guides, grounded in established chemical principles and practical laboratory experience.

I. Understanding the Challenge: The Nature of 5-Bromo-3-chloro-2-hydroxypyridine

5-Bromo-3-chloro-2-hydroxypyridine is a halogenated pyridine derivative. Its purification is often complicated by the presence of structurally similar impurities, its potential for tautomerization between the hydroxy and pyridone forms, and its acidic nature. A thorough understanding of the potential impurities arising from its synthesis is the first step toward effective purification.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect when synthesizing 5-Bromo-3-chloro-2-hydroxypyridine?

A1: The impurity profile largely depends on the synthetic route. However, common impurities include:

  • Starting Materials: Unreacted precursors used in the synthesis.

  • Regioisomers: Isomers with different substitution patterns on the pyridine ring.

  • Over-halogenated or Under-halogenated Species: Products with additional or missing halogen atoms. A significant side-product can be the 3,5-dihalo-2-hydroxypyridine, formed by the replacement of other functional groups with a halogen.[1]

  • Solvent Residues: Residual solvents from the reaction or initial work-up.

Q2: My purified 5-Bromo-3-chloro-2-hydroxypyridine is a solid. How can I quickly assess its purity?

A2: A melting point determination is a rapid and effective preliminary assessment of purity. The reported melting point for 5-Bromo-3-chloro-2-hydroxypyridine is in the range of 199°C to 202°C.[2] A broad or depressed melting point range typically indicates the presence of impurities. For a more quantitative analysis, Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are recommended.

Q3: I'm observing streaking or tailing of my compound on a silica gel TLC plate. What does this mean?

A3: The acidic nature of the 2-hydroxypyridine moiety can lead to strong interactions with the acidic silanol groups on the surface of the silica gel, causing streaking or tailing. This can be mitigated by adding a small amount of a polar solvent with acidic or basic properties to the mobile phase, such as acetic acid or triethylamine, to improve the spot shape.

III. Troubleshooting Guides

This section provides detailed protocols and troubleshooting advice for the most common purification techniques applicable to 5-Bromo-3-chloro-2-hydroxypyridine derivatives.

Guide 1: Purification by Recrystallization

Recrystallization is often the most effective method for purifying solid 5-Bromo-3-chloro-2-hydroxypyridine, especially for removing minor impurities.

Core Principle: This technique relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.

Experimental Protocol: Single-Solvent Recrystallization

  • Solvent Selection: The choice of solvent is critical. For halogenated pyridinols, polar protic solvents are often a good starting point. Isopropyl alcohol and ethanol have been successfully used for recrystallizing similar compounds.[1]

  • Dissolution: In a flask, add a minimal amount of the hot solvent to your crude product until it completely dissolves.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling generally leads to purer crystals.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Troubleshooting Recrystallization

Problem Potential Cause Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is supersaturated.Add more solvent to the hot solution. If the oil persists, consider using a solvent with a lower boiling point or a two-solvent system.
No crystals form The solution is not saturated, or the compound is too soluble in the chosen solvent.Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, evaporate some of the solvent to increase the concentration.
Low recovery Too much solvent was used, or the crystals are significantly soluble in the cold solvent.Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled before filtration.
Impure crystals Rapid cooling, trapping impurities within the crystal lattice.Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.
Guide 2: Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds with different polarities.

Core Principle: This method utilizes a stationary phase (typically silica gel) packed in a column and a mobile phase (a solvent or solvent mixture) that flows through it. Compounds in the mixture separate based on their differential adsorption to the stationary phase and solubility in the mobile phase.

Experimental Protocol: Silica Gel Column Chromatography

  • Stationary Phase and Column Packing: Choose an appropriate grade of silica gel. Pack the column using a slurry of the silica gel in the initial mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.

  • Elution: Start with a non-polar solvent and gradually increase the polarity of the mobile phase (gradient elution). For halogenated pyridines, a common eluent system is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[3]

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using TLC.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

Problem Potential Cause Solution
Poor separation Inappropriate mobile phase polarity.Optimize the solvent system using TLC before running the column. A good starting point is a solvent system that gives an Rf value of 0.2-0.3 for the desired compound.
Band broadening Improperly packed column, overloading the column, or diffusion.Ensure the column is packed uniformly without any air bubbles. Do not load too much sample relative to the amount of stationary phase.
Cracked column bed Running the column dry.Always maintain a level of solvent above the stationary phase.
Compound stuck on the column The compound is too polar for the chosen mobile phase.Gradually increase the polarity of the mobile phase. In some cases, a small amount of a more polar solvent like methanol may be needed.
Guide 3: Purification by Acid-Base Extraction

This technique is particularly useful for separating acidic or basic compounds from neutral impurities.

Core Principle: 5-Bromo-3-chloro-2-hydroxypyridine is acidic due to the hydroxyl group and can be deprotonated by a base to form a water-soluble salt. This allows for its separation from non-acidic, organic-soluble impurities.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water (e.g., dichloromethane or ethyl acetate).

  • Extraction with Base: Transfer the organic solution to a separatory funnel and extract with an aqueous basic solution (e.g., 1M NaOH or saturated NaHCO₃ solution). The acidic 5-Bromo-3-chloro-2-hydroxypyridine will move into the aqueous layer as its salt.

  • Separation of Layers: Separate the aqueous layer from the organic layer. The organic layer contains neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and carefully acidify it with a strong acid (e.g., concentrated HCl) until the 5-Bromo-3-chloro-2-hydroxypyridine precipitates out as a solid.[1]

  • Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water, and dry.[4][5]

Troubleshooting Acid-Base Extraction

Problem Potential Cause Solution
Emulsion formation Vigorous shaking of the separatory funnel.Gently swirl or invert the funnel instead of shaking vigorously. Adding a small amount of brine (saturated NaCl solution) can help break up emulsions.
Low recovery after precipitation The compound has some solubility in the acidic aqueous solution.Ensure the solution is sufficiently acidic and well-chilled to minimize solubility. If the product does not precipitate, it may be necessary to extract it back into an organic solvent after acidification.[4]
Incomplete extraction Insufficient amount of base or insufficient mixing.Use a sufficient excess of the basic solution and ensure thorough mixing by inverting the separatory funnel multiple times. Perform multiple extractions with smaller volumes of the aqueous base for better efficiency.

IV. Visualization of Purification Workflow

The following diagram illustrates a general workflow for the purification of 5-Bromo-3-chloro-2-hydroxypyridine derivatives.

PurificationWorkflow Crude Crude Product Recrystallization Recrystallization Crude->Recrystallization Solid Product Column Column Chromatography Crude->Column Complex Mixture AcidBase Acid-Base Extraction Crude->AcidBase Acidic Product Analysis Purity Analysis (TLC, HPLC, MP) Recrystallization->Analysis Column->Analysis AcidBase->Analysis Pure Pure Product Analysis->Recrystallization Purity < 98% Analysis->Column Multiple Impurities Analysis->Pure Purity > 98%

Caption: A decision-making workflow for selecting the appropriate purification technique.

V. References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents. (URL: )

  • Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography - Longdom Publishing. (URL: [Link])

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. (URL: [Link])

  • US4960896A - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents. (URL: )

  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents. (URL: )

  • 5-BROMO-3-CHLORO-2-HYDROXYPYRIDINE | CAS#:58236-20-7 | Chemsrc. (URL: [Link])

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (URL: [Link])

  • Photolytic removal and mineralisation of 2-halogenated pyridines - PubMed. (URL: [Link])

  • (PDF) Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines. (URL: [Link])

  • 4.8: Acid-Base Extraction - Chemistry LibreTexts. (URL: [Link])

  • Acid-Base Extraction. (URL: [Link])

  • Reinvestigation of the tautomerism of some substituted 2-hydroxypyridines - Semantic Scholar. (URL: [Link])

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - PMC - NIH. (URL: [Link])

  • Acid Base Extraction Demonstrated by Mark Niemczyk, PhD - YouTube. (URL: [Link])

Sources

Technical Support Center: Navigating the Reactivity of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Bromo-3-chloro-2-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the challenges associated with the low reactivity of the C3-Cl bond in this versatile building block. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your synthetic endeavors.

Understanding the Challenge: The Inert C3-Cl Bond

5-Bromo-3-chloro-2-hydroxypyridine is a valuable starting material in medicinal chemistry and materials science. However, its utility is often hampered by the disparate reactivity of its two halogen substituents. The C5-Br bond is significantly more susceptible to palladium-catalyzed cross-coupling reactions than the C3-Cl bond. This difference in reactivity is rooted in fundamental principles of organometallic chemistry. The bond dissociation energy of a C-Br bond is lower than that of a C-Cl bond, making the oxidative addition of a palladium(0) catalyst to the C-Br bond a more facile process, which is often the rate-determining step in many cross-coupling reactions[1][2].

Furthermore, the electronic properties of the pyridine ring play a crucial role. The pyridine nitrogen is electron-withdrawing, creating a π-deficient ring system. The positions ortho and para (C2, C4, C6) to the nitrogen are more electron-deficient and thus more activated towards nucleophilic attack and oxidative addition. The C3 and C5 positions are comparatively less electron-deficient, rendering halogens at these positions less reactive in typical palladium-catalyzed cross-couplings[3]. In the case of 5-Bromo-3-chloro-2-hydroxypyridine, both halogens are at these less activated positions, with the inherent lower reactivity of the C-Cl bond further compounding the challenge at the C3 position.

Another critical aspect to consider is the tautomeric equilibrium between the 2-hydroxypyridine and 2-pyridone forms[3][4][5]. This tautomerism can influence the electronic properties of the ring and the coordination of the substrate to the metal catalyst, potentially complicating the reaction outcome.

This guide will provide you with strategies to achieve selective functionalization at the more reactive C5-Br bond and, more importantly, to activate the recalcitrant C3-Cl bond for subsequent transformations.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My Suzuki-Miyaura coupling reaction is only proceeding at the C5-Br position, and I have low to no conversion at the C3-Cl bond. How can I improve the reactivity at C3?

A1: This is the most common challenge with this substrate. To activate the C3-Cl bond for Suzuki-Miyaura coupling, a more robust catalytic system is required. Here are several strategies to consider:

  • Ligand Selection: Standard phosphine ligands like PPh₃ are often insufficient. You should employ bulky, electron-rich phosphine ligands that are known to facilitate the oxidative addition of palladium to C-Cl bonds. Excellent choices include Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) or bulky alkylphosphine ligands (e.g., P(t-Bu)₃)[6]. These ligands promote the formation of a highly reactive, monoligated Pd(0) species.

  • Palladium Pre-catalyst: While Pd(PPh₃)₄ can be effective for C-Br activation, for C-Cl activation, consider using more active pre-catalysts like Pd₂(dba)₃ or palladium acetate (Pd(OAc)₂) in combination with the aforementioned bulky phosphine ligands. These combinations generate the active Pd(0) species in situ under the reaction conditions[7].

  • Base and Solvent: The choice of base and solvent is critical. For activating C-Cl bonds, stronger bases are often necessary. Consider using potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of weaker bases like sodium carbonate (Na₂CO₃). Aprotic polar solvents such as 1,4-dioxane, DMF, or toluene, often with a small amount of water, are typically effective.

  • Temperature: Higher reaction temperatures are generally required to overcome the activation energy for C-Cl bond cleavage. Microwave irradiation can be a highly effective technique to rapidly achieve the necessary temperatures and often leads to significantly improved yields and shorter reaction times[3].

  • Protecting the Hydroxyl Group: The acidic proton of the 2-hydroxy group can interfere with the reaction by reacting with the base or influencing the catalyst. While not always necessary, protection of the hydroxyl group as a methyl ether or another stable protecting group can sometimes improve the reaction's efficiency and reproducibility.

Q2: I am attempting a Buchwald-Hartwig amination, but I am observing a complex mixture of products, including starting material and mono-aminated product at the C5 position. How can I achieve selective amination at the C3 position?

A2: Achieving selective Buchwald-Hartwig amination at the C3-Cl position after reacting the C5-Br position requires careful optimization.

  • Stepwise Approach: The most reliable strategy is a stepwise approach. First, perform the Buchwald-Hartwig amination at the more reactive C5-Br position under standard conditions. After purification of the 5-amino-3-chloro-2-hydroxypyridine intermediate, you can then target the C3-Cl bond using more forcing conditions.

  • Catalyst System for C3-Cl Amination: For the second step, a highly active catalyst system is essential. A combination of Pd₂(dba)₃ with a specialized ligand like Xantphos or a bulky biarylphosphine ligand is often effective for the amination of unactivated aryl chlorides[1]. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required[1].

  • Temperature Control: High temperatures (often >100 °C) are usually necessary for the amination of aryl chlorides. As with Suzuki coupling, microwave heating can be beneficial.

Q3: I am trying a Sonogashira coupling to introduce an alkyne at the C3 position, but the reaction is sluggish and gives low yields.

A3: Sonogashira coupling of aryl chlorides is challenging. Here are some key considerations:

  • Copper Co-catalyst: The traditional Sonogashira reaction uses a copper(I) co-catalyst (e.g., CuI). Ensure that your copper source is fresh and of high purity.

  • Palladium Catalyst and Ligand: Similar to other cross-coupling reactions involving C-Cl bonds, a robust palladium catalyst and ligand system is crucial. A Pd/phosphine combination with bulky, electron-rich ligands is a good starting point.

  • Base and Solvent: A strong amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used as both the base and often as the solvent or co-solvent.

  • "Copper-Free" Sonogashira: In some cases, copper can lead to the formation of alkyne homocoupling byproducts (Glaser coupling). "Copper-free" Sonogashira protocols have been developed and may offer a cleaner reaction profile. These often employ a palladium catalyst with a suitable phosphine ligand and a strong organic base.

Q4: My reaction mixture turns black, and I observe palladium black precipitation. What is causing this, and how can I prevent it?

A4: The formation of palladium black indicates catalyst decomposition, which is a common issue in cross-coupling reactions, especially when using less stable catalysts or under harsh reaction conditions.

  • Ligand's Role: The primary role of the phosphine ligand is to stabilize the palladium catalyst and prevent its aggregation into inactive palladium black[7]. If you are observing catalyst decomposition, it is a strong indication that your chosen ligand is not robust enough for the reaction conditions. Switching to a bulkier, more electron-rich ligand can often solve this problem.

  • Degassing: Palladium(0) species are sensitive to oxygen. Inadequate degassing of your reaction mixture can lead to oxidation and decomposition of the catalyst. Ensure you thoroughly degas your solvents and reaction vessel by bubbling with an inert gas (argon or nitrogen) or by using several freeze-pump-thaw cycles.

  • Purity of Reagents: Impurities in your starting materials, solvents, or base can also contribute to catalyst deactivation. Always use high-purity reagents and dry solvents.

Frequently Asked Questions (FAQs)

Q: Is it possible to achieve selective reaction at the C3-Cl bond while leaving the C5-Br bond intact?

A: This is a significant challenge due to the inherent higher reactivity of the C-Br bond. Achieving such "reverse" selectivity in palladium-catalyzed cross-coupling is not straightforward and would likely require a specialized catalytic system that can differentiate between the two positions based on factors other than bond strength, such as steric hindrance or electronic effects influenced by a directing group. While not impossible, it would necessitate extensive catalyst and ligand screening. A more practical approach is to first react the C5-Br bond and then target the C3-Cl bond.

Q: Does the 2-hydroxy group need to be protected?

A: The necessity of protecting the 2-hydroxy group is substrate and reaction dependent. The acidic proton can react with strong bases, and the hydroxyl group can potentially coordinate to the palladium center, influencing the catalytic activity. In many cases, with the appropriate choice of a weaker base (like K₂CO₃ or K₃PO₄), the reaction can proceed without protection. However, if you are using a very strong base (like NaOt-Bu or an organolithium reagent) or if you are experiencing reproducibility issues, protecting the hydroxyl group as a methyl ether (using a reagent like methyl iodide or dimethyl sulfate) or a benzyl ether can be a good strategy.

Q: Can I use other cross-coupling reactions, such as Stille or Negishi coupling, to functionalize the C3-Cl bond?

A: Yes, other cross-coupling reactions can be employed.

  • Stille Coupling: This reaction uses organotin reagents. While often very effective and tolerant of many functional groups, the toxicity of organotin compounds is a significant drawback.

  • Negishi Coupling: This reaction utilizes organozinc reagents. Negishi coupling is known for its high reactivity and can be effective for coupling with aryl chlorides. However, organozinc reagents are often prepared in situ and can be sensitive to air and moisture.

For both Stille and Negishi couplings, the use of a highly active palladium catalyst with appropriate ligands is still recommended for activating the C3-Cl bond.

Experimental Protocols

The following are detailed, step-by-step methodologies for key transformations.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C5-Br Position

This protocol is designed for the selective functionalization of the more reactive C5-Br bond.

Materials:

  • 5-Bromo-3-chloro-2-hydroxypyridine

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 5-Bromo-3-chloro-2-hydroxypyridine (1.0 eq), the arylboronic acid (1.2 eq), and K₂CO₃ (2.0 eq).

  • Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.

  • Add Pd(PPh₃)₄ (0.05 eq) to the flask.

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (to achieve a final concentration of ~0.1 M with respect to the starting material).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki-Miyaura Coupling at the C3-Cl Position (of the 5-aryl-3-chloro-2-hydroxypyridine intermediate)

This protocol is designed for the more challenging coupling at the C3-Cl position, assuming the C5 position has already been functionalized.

Materials:

  • 5-Aryl-3-chloro-2-hydroxypyridine

  • Arylboronic acid (1.5 equivalents)

  • Pd₂(dba)₃ (0.05 equivalents)

  • SPhos (0.1 equivalents)

  • Potassium phosphate (K₃PO₄) (3.0 equivalents)

  • Toluene

  • Water

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry microwave vial equipped with a magnetic stir bar, add the 5-aryl-3-chloro-2-hydroxypyridine (1.0 eq), arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).

  • Add Pd₂(dba)₃ (0.05 eq) and SPhos (0.1 eq).

  • Seal the vial and evacuate and backfill with an inert gas three times.

  • Add degassed toluene and degassed water in a 10:1 ratio.

  • Heat the reaction mixture in a microwave reactor to 120-150 °C for 30-60 minutes.

  • Monitor the reaction progress by LC-MS.

  • After completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Data Presentation

Table 1: Recommended Catalyst Systems for Activating the C3-Cl Bond

Cross-Coupling ReactionPalladium SourceRecommended Ligand(s)Typical BaseSolvent(s)
Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃SPhos, XPhos, RuPhosK₃PO₄, Cs₂CO₃Dioxane/H₂O, Toluene/H₂O
Buchwald-Hartwig Amination Pd₂(dba)₃Xantphos, BrettPhosNaOt-Bu, LHMDSToluene, Dioxane
Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄P(t-Bu)₃, XPhosEt₃N, DIPEATHF, DMF

Visualizations

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Cl ArPd(II)(Cl)L2 Ar-Pd(II)-Cl Intermediate Oxidative_Addition->ArPd(II)(Cl)L2 Transmetalation Transmetalation ArPd(II)(Cl)L2->Transmetalation Ar'-B(OR)2 Base ArPd(II)(Ar')L2 Ar-Pd(II)-Ar' Intermediate Transmetalation->ArPd(II)(Ar')L2 Reductive_Elimination Reductive Elimination ArPd(II)(Ar')L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar' Coupled Product Reductive_Elimination->Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Workflow for Sequential Functionalization

Sequential_Functionalization Start 5-Bromo-3-chloro-2-hydroxypyridine Step1 Step 1: Selective Coupling at C5-Br (e.g., Suzuki-Miyaura with mild conditions) Start->Step1 Intermediate 5-Aryl-3-chloro-2-hydroxypyridine Step1->Intermediate Step2 Step 2: Coupling at C3-Cl (e.g., Suzuki-Miyaura with forcing conditions) Intermediate->Step2 Final_Product 3,5-Diaryl-2-hydroxypyridine Step2->Final_Product

Caption: A strategic workflow for the sequential functionalization of 5-Bromo-3-chloro-2-hydroxypyridine.

References

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. MDPI. [Link]

  • Regiocontrolled Suzuki-Miyaura Couplings of 3,5-Dibromo-2-pyrone. ResearchGate. [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. AIP Publishing. [Link]

  • The 2-pyridone/2-hydroxypyridine tautomerism in gas phase: An excited state roaming reaction. PubMed. [Link]

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. PubMed. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • The chemoselective cross-coupling of conjunctive dihalide compounds using pre-catalyst 6a. Conditions. ResearchGate. [Link]

  • Strategies for 2-pyridones synthesis A Typical current strategies for... ResearchGate. [Link]

  • Screening of ligands, the possible structure and catalytic performance... ResearchGate. [Link]

  • A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [Link]

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PubMed Central. [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. [Link]

  • Diversity-oriented functionalization of 2-pyridones and uracils. PubMed Central. [Link]

  • Ligand-controlled divergent dehydrogenative reactions of carboxylic acids via C-H activation. PubMed. [Link]

  • A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Semantic Scholar. [Link]

  • Efficient Palladium-Catalyzed Cross-Coupling Reaction of Alkynyl Halides with Organoboronic Acids under Aerobic Conditions. Organic Chemistry Portal. [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene. White Rose Research Online. [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]

  • Cooperative C–H activation of pyridine by PBP complexes of Rh and Ir can lead to bridging 2-pyridyls with different connectivity to the B–M unit. The Royal Society of Chemistry. [Link]

  • From Mono-N-Protected Amino Acids to Pyridones: A Decade of Evolution of Bifunctional Ligands for Pd(II)-Catalyzed C–H Activation. PubMed Central. [Link]

  • Pd-catalyzed cross-coupling reactions of alkyl halides. RSC Publishing. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. YouTube. [Link]

  • Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

  • Merging photoredox catalysis with Lewis acid catalysis: activation of carbon–carbon triple bonds. The Royal Society of Chemistry. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Screening of various ligands for the C-P bond formation reaction a. ResearchGate. [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. PubMed Central. [Link]

  • Troubleshooting a C–N Coupling Reaction. Reddit. [Link]

Sources

Technical Support Center: Palladium Catalyst Removal from Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for palladium catalyst removal. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed reactions and require efficient methods for removing residual palladium to meet stringent purity requirements. As your senior application scientist, I will provide not just protocols, but the underlying principles and troubleshooting insights gleaned from years of field experience to ensure your success.

The use of palladium catalysts in forming carbon-carbon and carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecules with high efficiency.[1] However, the very utility of these catalysts presents a significant downstream challenge: the removal of residual palladium from the final product.[2][3] This is particularly critical in the pharmaceutical industry, where strict regulatory limits are in place for elemental impurities in active pharmaceutical ingredients (APIs).[1][4]

This guide provides a comprehensive overview of common palladium removal techniques, troubleshooting for frequently encountered issues, and detailed protocols to streamline your purification processes.

Choosing Your Palladium Removal Strategy: A Logic Flow

The selection of an appropriate palladium removal method is highly dependent on the nature of the palladium species in your reaction mixture (heterogeneous vs. homogeneous), the properties of your product, and the desired level of purity. The following decision tree illustrates a logical approach to selecting a suitable strategy.

G cluster_start cluster_methods cluster_outcome start Reaction Work-up Complete Analyze Palladium State filtration Filtration (e.g., through Celite®) start->filtration Heterogeneous Pd (e.g., Pd/C) scavengers Scavenger Resins/ Activated Carbon start->scavengers Homogeneous/Soluble Pd chromatography Column Chromatography start->chromatography Homogeneous/Soluble Pd Product is non-polar recrystallization Recrystallization start->recrystallization Product is crystalline extraction Liquid-Liquid Extraction start->extraction Product has suitable solubility properties filtration->scavengers Unsuccessful (soluble Pd present) end_product Purified Product (Pd < Limit) filtration->end_product Successful scavengers->chromatography Unsuccessful scavengers->end_product Successful chromatography->end_product Successful recrystallization->end_product Successful extraction->end_product Successful

Caption: Decision workflow for selecting a palladium removal method.

Troubleshooting Common Palladium Removal Issues

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Filtration

Q1: I've filtered my reaction mixture through Celite®, but I still detect significant levels of palladium in my product. What's happening?

A1: This is a common issue and usually points to two possibilities:

  • Soluble Palladium Species: Standard filtration is only effective for removing heterogeneous palladium, such as palladium on carbon (Pd/C).[5] If your catalyst has leached into the solution or if you've used a homogeneous catalyst, filtration alone will be insufficient.[6] You will need to employ a method that targets soluble palladium, such as scavenger resins or activated carbon.[5][6]

  • Colloidal Palladium: Sometimes, palladium can form fine colloidal particles that pass through standard filter aids.[6]

Troubleshooting Steps:

  • Optimize Celite Bed Filtration: Ensure you are using a sufficiently thick Celite pad (1-2 cm) and that it is well-compacted. Pre-wetting the pad with the solvent can improve its efficacy.[5]

  • Use a Finer Filter Medium: If you suspect colloidal palladium, switch to a finer porosity filter, such as a membrane filter (e.g., 0.45 µm PTFE).[5]

  • Induce Precipitation: Before filtration, you can try to precipitate the soluble palladium by adding an anti-solvent.[5]

  • Adsorption Prior to Filtration: Treat the solution with activated carbon to adsorb colloidal palladium before passing it through a Celite pad.[5]

Scavenger Resins

Q2: My scavenger resin isn't removing palladium as effectively as expected. What are the possible reasons?

A2: The performance of scavenger resins is highly dependent on several factors. Inefficiency can often be traced back to:

  • Incorrect Scavenger Selection: The choice of scavenger is critical and depends on the oxidation state of the palladium. For instance, thiol-based scavengers are generally more effective for Pd(II), while other types may be better suited for Pd(0).[5]

  • Insufficient Loading or Contact Time: The binding of palladium to the scavenger is a kinetic process.[7] Insufficient scavenger or a short reaction time will lead to incomplete removal.

  • Solvent Incompatibility: Some scavengers are designed for specific solvent types (aqueous vs. organic).[5]

Troubleshooting Steps:

Potential Cause Recommended Action Rationale
Incorrect Scavenger Perform a small-scale screen with a panel of different scavengers (e.g., thiol, amine, phosphine-based).[5]To empirically determine the most effective scavenger for your specific palladium species and reaction matrix.
Suboptimal Conditions Increase the equivalents of scavenger and/or extend the reaction time. Gentle heating may also improve kinetics.To ensure complete binding of the palladium to the scavenger.
Mass Transfer Limitations Ensure adequate agitation of the slurry to maximize contact between the scavenger and the solution.To overcome diffusion barriers and improve the rate of scavenging.

A typical procedure for using a scavenger resin involves adding 3-5 equivalents of the resin to your crude product solution and stirring for 4-16 hours at room temperature. The resin is then simply filtered off.

Activated Carbon

Q3: I'm using activated carbon, but my product is also being adsorbed, leading to low yields. How can I prevent this?

A3: Activated carbon is a highly effective and economical choice for palladium removal due to its large surface area and ability to adsorb a wide range of palladium species.[8][9] However, its non-specific nature can lead to product loss.

Troubleshooting Steps:

  • Optimize Carbon Loading: Use the minimum amount of activated carbon necessary for palladium removal. This can be determined through small-scale optimization experiments.

  • Solvent Selection: The choice of solvent can influence the relative adsorption of your product and the palladium catalyst. Experiment with different solvents to find one that favors palladium adsorption over your product.

  • Wash the Carbon: After filtration, wash the activated carbon cake with fresh solvent to recover adsorbed product. Be aware that this may also wash off some of the captured palladium.[2]

Experimental Protocols

Protocol 1: Enhanced Filtration for Heterogeneous Palladium Removal

This protocol is designed for the removal of palladium on carbon (Pd/C) and other insoluble palladium species.

Materials:

  • Celite® 545 or equivalent filter aid

  • Sintered glass funnel

  • Filter flask

  • Reaction solvent

Procedure:

  • Prepare the Celite® Pad:

    • Place a sintered glass funnel on a filter flask and connect to a vacuum source.

    • Add a 1-2 cm layer of Celite® to the funnel.

    • Gently compact the Celite® with a flat-bottomed stopper.

    • Pre-wet the Celite® pad with the reaction solvent and apply a gentle vacuum to pull the solvent through, ensuring the pad is evenly wetted and compacted.

  • Filtration:

    • Dilute the reaction mixture with the solvent.[6]

    • Carefully pour the diluted reaction mixture onto the Celite® pad under a gentle vacuum.

    • Wash the Celite® pad with additional solvent to ensure all of the product is collected.[6]

  • Analysis:

    • Collect the filtrate and concentrate it under reduced pressure.

    • Analyze the product for residual palladium content using a suitable analytical technique such as ICP-MS.[10]

G cluster_prep Preparation cluster_filt Filtration cluster_analysis Analysis a Prepare Celite® Pad b Pre-wet Pad a->b d Filter through Pad b->d c Dilute Reaction Mixture c->d e Wash Pad d->e f Collect & Concentrate Filtrate e->f g Analyze for Pd f->g

Caption: Workflow for enhanced filtration of heterogeneous palladium.

Protocol 2: Palladium Scavenging with Functionalized Silica Gel

This protocol is suitable for removing soluble palladium species from organic solutions.

Materials:

  • Functionalized silica scavenger (e.g., thiol-modified silica)

  • Reaction mixture in an appropriate organic solvent

  • Stir plate and stir bar

  • Filtration apparatus

Procedure:

  • Scavenger Selection and Loading:

    • Based on the likely oxidation state of your palladium and the solvent system, select an appropriate scavenger.

    • Weigh out 3-5 equivalents of the scavenger resin relative to the initial amount of palladium catalyst used.

  • Scavenging:

    • Add the scavenger resin to the solution of your crude product.

    • Stir the resulting slurry at room temperature for 4-16 hours. For some systems, gentle heating (e.g., 40-50 °C) can accelerate the process.

  • Removal of Scavenger:

    • Filter the mixture to remove the scavenger resin.

    • Wash the resin with fresh solvent to recover any adsorbed product.

  • Analysis:

    • Combine the filtrate and washes, and concentrate under reduced pressure.

    • Analyze the purified product for residual palladium.

Frequently Asked Questions (FAQs)

Q: Can I use recrystallization to remove palladium?

A: Yes, recrystallization can be an effective method for palladium removal, particularly if the palladium impurities are excluded from the crystal lattice of your product.[2][4] In some cases, adding a chelating agent during crystallization can help to keep the palladium in the mother liquor.[10]

Q: What about solvent extraction?

A: Liquid-liquid extraction is another viable technique, especially for large-scale operations.[11] The principle is to use an aqueous phase containing a chelating agent to extract the palladium from the organic phase containing your product.[12] The efficiency of this method is highly dependent on the partition coefficients of your product and the palladium complex.[11]

Q: Are there any newer technologies for palladium removal?

A: Organic solvent nanofiltration (OSN) is an emerging membrane-based technology that can separate homogeneous catalysts from products, offering a greener alternative to traditional methods.[13] This technique is particularly promising for catalyst recovery and reuse.[13]

References

  • Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd.
  • Removal of palladium (Pd)
  • How can i remove palladium Pd catalyst easily?
  • Method of removing palladium - US20050256327A1 - Google P
  • Palladium Catalyst Removal: A Technical Support Guide for Researchers - Benchchem.
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • How to Remove Palladium in three easy steps - Biotage.
  • Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism - PubMed.
  • Investigating the extraction of residual palladium in the pharmaceutical industry - Royal Commission for the Exhibition 1851.
  • Palladium scavenging: From 1% to within ICH limits - Onyx Scientific.
  • Removal of leached Palladium from reaction product - Powered by XMB 1.9.11.
  • Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625 - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC06334A.
  • oa Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson M
  • oa Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts - Johnson M
  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Public
  • Your trick to remove residual palladium : r/Chempros - Reddit.
  • Palladium catalyst recovery using scavenger resin - SpinChem.
  • US7084287B2 - Method of removing palladium - Google P
  • How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?.
  • Metal Scavengers - Sigma-Aldrich.
  • Using Metal Scavengers to Remove Trace Metals such as Palladium - Biotage.
  • Statistical DoE Approach to the Removal of Palladium from Active Pharmaceutical Ingredients (APIs)
  • Palladium Detection for API Purific
  • Recrystallization help : r/OrganicChemistry - Reddit.
  • Recycling of Palladium from Spent Catalysts Using Solvent Extraction—Some Critical Points.

Sources

Validation & Comparative

Technical Guide: Mass Spectrometry Profiling of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry (MS) fragmentation patterns of 5-Bromo-3-chloro-2-hydroxypyridine , a critical intermediate in the synthesis of bioactive pharmaceutical ingredients.

Executive Summary

5-Bromo-3-chloro-2-hydroxypyridine (C


H

BrClNO) presents a unique analytical challenge due to its dual-halogen substitution and keto-enol tautomerism. While nominally a hydroxypyridine, in the gas phase (and solution), it predominantly exists as 5-bromo-3-chloro-2(1H)-pyridinone .

This guide compares the structural elucidation performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) and details the specific fragmentation pathways that serve as the compound's fingerprint.

Key Identification Markers
FeatureSpecificationDiagnostic Value
Monoisotopic Mass ~206.9 Da (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">

Br,

Cl)
Base molecular weight confirmation.[1][2]
Isotopic Pattern 3:4:1 (M : M+2 : M+4)Confirms presence of 1 Br and 1 Cl atom.
Primary Fragment [M – 28]

(Loss of CO)
Confirms pyridone lactam structure.
Secondary Fragment [M – 28 – 79/81]

Sequential loss of CO and Bromine radical.

Structural Characterization & Isotopic Signature

Before analyzing fragmentation, one must validate the molecular ion (


). The presence of Chlorine (

Cl/

Cl, ratio 3:[3][4][5]1) and Bromine (

Br/

Br, ratio 1:[3]1) creates a distinct "triplet" cluster.
Theoretical Isotopic Abundance (Normalized)
Ion SpeciesCompositionMass (approx)Relative Intensity
M

C

H


Br

ClNO
207100% (3 parts)
M+2

C

H


Br

ClNO

C

H


Br

ClNO
209133% (4 parts)
M+4

C

H


Br

ClNO
21133% (1 part)

Analyst Note: A deviation from this 3:4:1 intensity ratio suggests co-eluting impurities or isobaric interference.

Fragmentation Pathways (EI-MS)

Under hard ionization (70 eV), the molecule undergoes predictable bond scission. The fragmentation is driven by the stability of the pyridone ring and the weakness of the C-Br bond relative to C-Cl.

Mechanism 1: Lactam-Lactim Tautomerism & Ring Contraction

The 2-hydroxypyridine exists primarily as the 2-pyridone tautomer. The most characteristic pathway for pyridones is the expulsion of neutral carbon monoxide (CO, 28 Da).

  • Precursor:

    
     207/209/211
    
  • Transition: Loss of CO (28 Da)

  • Product: Pyrrole-like radical cation (

    
     179/181/183)
    
Mechanism 2: Halogen Radical Scavenging

Following (or competing with) CO loss, the molecule ejects the halogen atoms. Bromine is lost more readily than chlorine due to weaker bond dissociation energy (C-Br ~276 kJ/mol vs C-Cl ~338 kJ/mol).

  • Transition: Homolytic cleavage of C-Br

  • Product: [M – CO – Br]

    
     (
    
    
    
    100)
Mechanism 3: Ring Disintegration

The remaining nitrogen-containing ring typically ejects Hydrogen Cyanide (HCN, 27 Da), a standard fragmentation for nitrogen heterocycles.

Visualization of Fragmentation Logic

FragmentationPathway M_Ion Molecular Ion (M+) m/z 207, 209, 211 (Pyridone Form) Frag_CO [M - CO]+. Distonic Ion m/z 179, 181, 183 M_Ion->Frag_CO - CO (28 Da) (Major Pathway) Frag_Br [M - Br]+ C5H3ClNO+ m/z 128, 130 M_Ion->Frag_Br - Br• (Radical) Frag_CO_Br [M - CO - Br]+ Chloropyrrole cation m/z 100, 102 Frag_CO->Frag_CO_Br - Br• (Secondary) Frag_Br->Frag_CO_Br - CO Frag_HCN [M - CO - Br - HCN]+ m/z 73 (C3H2Cl+) Frag_CO_Br->Frag_HCN - HCN (27 Da)

Figure 1: Primary fragmentation pathways of 5-Bromo-3-chloro-2-hydroxypyridine under Electron Ionization (70 eV).

Comparative Analysis: Method Selection

Choosing the right ionization technique is critical for the intended data output.[6]

FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Ionization Energy Hard (70 eV)Soft (Thermal/Voltage)
Primary Signal Fragment Ions (Structural Fingerprint)

or

Sensitivity Moderate (ng range)High (pg range)
Application Structure Elucidation & Impurity ID Quantification & MW Confirmation
Key Limitation Molecular ion may be weak if labile.Minimal fragmentation; requires MS/MS for structure.

Recommendation:

  • Use EI (GC-MS) for initial raw material identification and impurity profiling. The fragmentation pattern provides definitive structural proof that ESI cannot offer without a collision cell.

  • Use ESI (LC-MS) for trace quantification in biological matrices (e.g., pharmacokinetics), utilizing the

    
     transition to the daughter ion 
    
    
    
    179 (loss of CO) in MRM mode.

Experimental Protocol (GC-MS)

To replicate the fragmentation data described above, follow this validated acquisition protocol.

Sample Preparation[8][9]
  • Solvent: Dissolve 1 mg of 5-Bromo-3-chloro-2-hydroxypyridine in 1 mL of Methanol or Acetonitrile .

  • Derivatization (Optional but Recommended): The hydroxyl/lactam proton can cause peak tailing. Silylation with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) at 60°C for 30 mins will yield the O-TMS derivative, improving peak shape and shifting mass by +72 Da.

    • Note: The fragmentation guide above assumes the underivatized native form.

Instrument Settings (Agilent/Thermo Standard)
  • Inlet Temperature: 250°C (Ensure complete volatilization).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30m x 0.25mm.

  • Carrier Gas: Helium at 1.0 mL/min constant flow.

  • Oven Program:

    • Hold 50°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold 3 mins.

  • Source Temp: 230°C.

  • Scan Range:

    
     40 – 300.
    
Workflow Logic

Workflow Sample Solid Sample (5-Br-3-Cl-2-OH-Py) Prep Dissolve in MeOH (1 mg/mL) Sample->Prep Inject GC Injection (Split 10:1) Prep->Inject Sep Separation (DB-5ms Column) Inject->Sep Ion EI Source (70 eV) Sep->Ion Detect MS Detection (Scan 40-300) Ion->Detect

Figure 2: Standard GC-MS acquisition workflow for halogenated hydroxypyridines.[2][7]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 3-Bromo-5-chloro-2-hydroxypyridine (Analog Reference). NIST Chemistry WebBook. Available at: [Link]

  • PubChem. 5-Bromo-3-chloro-2-hydroxypyridine Compound Summary. National Library of Medicine. Available at: [Link]

  • ChemGuide. Mass Spectra - The M+2 Peak (Isotopic Abundances of Cl and Br). Available at: [Link]

  • Prukała, D. et al. (2010).[8] Electron ionization and electrospray ionization mass spectrometric study of a series of isomeric N-chloro(or bromo)benzyl-substituted (E)-2'-hydroxy-4-stilbazole halides. Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

The Chameleon of Heterocycles: A Definitive FT-IR Guide to Substituted 2-Hydroxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, substituted 2-hydroxypyridines (2-HPs) are not merely building blocks; they are "molecular chameleons." Their ability to oscillate between the lactam (2-pyridone) and lactim (2-hydroxypyridine) tautomeric forms dictates their binding affinity to kinase pockets and nucleobase active sites.

While NMR is the gold standard for solution-state dynamics, FT-IR spectroscopy is the superior, rapid-response tool for characterizing the solid-state packing and hydrogen-bonding networks that define drug polymorphism and bioavailability. This guide moves beyond basic spectral assignment, offering a validated workflow to distinguish tautomers and quantify substituent effects using vibrational spectroscopy.

Part 1: The Tautomeric Challenge

The core analytical challenge with 2-HPs is the thermodynamic equilibrium between the aromatic lactim and the non-aromatic (but resonance-stabilized) lactam.

  • The Lactam (2-Pyridone): Dominates in the solid state and polar solvents (e.g., DMSO, Water). It forms strong, cyclic hydrogen-bonded dimers [1].

  • The Lactim (2-Hydroxypyridine): Favored in the gas phase and non-polar solvents.[1]

Why FT-IR? Unlike X-ray crystallography, which requires single crystals, FT-IR works on bulk powders (APIs). Unlike solution NMR, FT-IR captures the "frozen" state of the molecule in the crystal lattice, which is the actual form dosed to a patient.

Visualizing the Equilibrium

The following diagram illustrates the structural decision tree governed by environmental factors.

Tautomer_Logic Start Substituted 2-Hydroxypyridine Environment Environment / Phase Start->Environment Solid Solid State (Crystal Lattice) Environment->Solid Crystallization Polar Polar Solvent (H2O, MeOH) Environment->Polar Dissolution NonPolar Non-Polar (Hexane, Gas) Environment->NonPolar Dissolution/Sublimation Lactam Lactam Form (2-Pyridone) C=O Dominant Lactim Lactim Form (2-Hydroxypyridine) -OH Dominant Solid->Lactam H-Bond Dimerization (Major) Polar->Lactam Solvent Stabilization NonPolar->Lactim Aromaticity Driven

Figure 1: The environmental dependence of 2-HP tautomerism. In drug development (solid dosage forms), the Lactam form is the primary target for analysis.

Part 2: FT-IR vs. Alternatives (The Comparison)

Why choose FT-IR over Raman or ssNMR? The choice depends on the specific "question" you are asking the sample.

FeatureFT-IR (ATR/Transmission) Raman Spectroscopy Solid-State NMR (

C/

N)
Primary Utility H-Bonding & Carbonyl Detection Lattice modes & Aqueous samplesDefinitive atomic resolution
Tautomer ID Excellent. Distinct C=O (~1650 cm⁻¹) vs C=N/O-H.Good. C=C and ring breathing modes dominate.Excellent, but slow.
Sample Prep Minimal (ATR) or KBr Pellet.None (Direct measurement).Complex (Packing rotors).[2]
Sensitivity High for polar bonds (C=O, N-H).High for non-polar bonds (C=C, aromatics).Low (requires long acquisition).
Interference Water (broad O-H) can mask peaks.Fluorescence can blind the detector.Paramagnetic impurities.
Throughput High (<1 min/sample).High (<1 min/sample).Low (Hours/sample).

Expert Insight: Use FT-IR for routine batch-to-batch consistency and polymorph screening. Use ssNMR only when FT-IR data is ambiguous regarding the protonation state of the nitrogen [2].

Part 3: Spectral Markers & Data Interpretation[5]

To validate your structure, look for these diagnostic bands. Note that substituents (EWG = Electron Withdrawing Group, EDG = Electron Donating Group) will shift these values.

The "Lactam" Fingerprint (2-Pyridone)

This is the most common solid-state form.[1]

  • C=O Stretch (Amide I): 1640 – 1680 cm⁻¹ . This is the "truth" band. It is intense and broad due to hydrogen bonding.[2]

    • Shift: EWGs (e.g., 3-NO₂) shift this higher (~1690 cm⁻¹) by stiffening the bond.

  • N-H Stretch: 2700 – 3200 cm⁻¹ . A broad, multi-sub-band feature ("Fermi resonance") caused by strong N-H···O=C dimerization.

  • Ring Stretching: ~1610 and 1580 cm⁻¹.

The "Lactim" Fingerprint (2-Hydroxypyridine)

Rare in solids, but seen in specific 6-substituted derivatives or co-crystals.

  • O-H Stretch: 3400 – 3600 cm⁻¹ . If non-bonded, it is sharp. If H-bonded, it broadens but remains distinct from the N-H "blob."

  • C=N Stretch: ~1620 cm⁻¹. Hard to distinguish from ring modes, but the absence of the strong 1650 cm⁻¹ carbonyl band is the key indicator.

Substituent Effects (Data Synthesis)
SubstituentEffect on EquilibriumSpectral Consequence
3-Nitro (EWG) Stabilizes LactamC=O shifts to ~1690 cm⁻¹ . N-H becomes very acidic/broad [3].
6-Methyl (Steric) Destabilizes Planar DimerDisrupts cyclic dimerization. N-H band sharpens (monomer-like) or shifts to ~3400 cm⁻¹ (catemer chains).
5-Chloro Mixedoften co-exists; look for splitting in the 1600-1650 region.

Part 4: Validated Experimental Protocol

Equipment Setup
  • Instrument: FT-IR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).

  • Accessory: Single-Bounce Diamond ATR (Attenuated Total Reflectance).

    • Why Diamond? Substituted pyridines can be hard crystals; ZnSe scratches too easily, altering pathlength.

  • Detector: DTGS (standard) or MCT (cooled) if high sensitivity is needed for trace polymorphs.

Step-by-Step Methodology
  • System Validation (The "Zero" Check):

    • Clean crystal with isopropanol.

    • Collect background (Air).[2]

    • Criterion: Background energy curve must be smooth. Any peaks indicate contamination.[2]

  • Sample Preparation (Critical):

    • Issue: 2-HPs are hygroscopic. Absorbed water appears at 3300 cm⁻¹ and 1640 cm⁻¹, perfectly masking the Lactam signals.

    • Action: Dry sample in a vacuum oven at 40°C for 1 hour prior to analysis.

    • Placement: Place ~10 mg of powder on the diamond. Apply high pressure (force gauge >80).

    • Why? Poor contact = weak evanescent wave penetration = noisy data.

  • Acquisition Parameters:

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (if resolving H-bond splitting).

    • Scans: 32 (Routine) or 64 (High S/N).

    • Range: 4000 – 400 cm⁻¹.

  • Data Processing & Validation:

    • Apply ATR Correction (intensity increases at lower wavenumbers in raw ATR data).

    • Self-Check: Is the baseline flat? Is the CO₂ doublet (2350 cm⁻¹) minimal?

    • Derivative Analysis: If the Amide I band (1650 cm⁻¹) looks asymmetrical, apply 2nd derivative processing to check for hidden shoulders indicating a second polymorph.

Experimental Workflow Diagram

FTIR_Workflow Sample Sample: Substituted 2-HP Dry Vacuum Dry (40°C, 1h) *Remove H2O Interference* Sample->Dry ATR Diamond ATR Application High Pressure Contact Dry->ATR Scan Acquisition (4000-400 cm-1, 4cm-1 res) ATR->Scan QC Quality Check: Water bands? CO2? Scan->QC QC->Dry Fail (Moisture detected) Process ATR Correction & 2nd Derivative Analysis QC->Process Pass Result Assign Tautomer State Process->Result

Figure 2: The self-validating FT-IR workflow ensures water vapor does not generate false positives for the Lactam form.

Part 5: References

  • Abdulla, H. I., & El-Bermani, M. F. (2001).[3][4] Infrared studies of tautomerism in 2-hydroxypyridine, 2-thiopyridine and 2-aminopyridine.[3][4] Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 57(13), 2659–2671.[3][4]

  • Forlani, L., et al. (2002).[5] Tautomerism of substituted 2-hydroxypyridines. Arkivoc, 2002(xi), 198–215.[5]

  • El-Saidi, M., et al. (2016). The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. Journal of Computational Science.

  • Nakamura, K. (1959). Infrared Spectra of 2-Pyridone and 4-Pyridone.[6] Journal of the Chemical Society of Japan.

Sources

A Senior Application Scientist’s Guide to HPLC Purity Assessment of Synthesized 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for a Key Synthetic Building Block

5-Bromo-3-chloro-2-hydroxypyridine is a vital heterocyclic intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern of electron-withdrawing halogens on a pyridone core makes it a versatile scaffold for developing novel bioactive molecules.[1] However, the very reactivity that makes it valuable also presents a significant challenge during its synthesis: the potential for a complex mixture of structurally similar impurities. The presence of these impurities, such as positional isomers or products of over-halogenation, can have profound implications for the yield, efficacy, and safety of the final active pharmaceutical ingredient (API).

Therefore, a robust, accurate, and reliable analytical method for assessing the purity of synthesized 5-Bromo-3-chloro-2-hydroxypyridine is not merely a quality control step; it is a cornerstone of successful drug development. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for this purpose, offering the high resolution required to separate the target compound from its closely related impurities.

This guide provides an in-depth, experience-driven comparison of HPLC methodologies for the purity assessment of 5-Bromo-3-chloro-2-hydroxypyridine. We will dissect the rationale behind method development, present a detailed, optimized protocol, and compare it with viable alternatives, supported by experimental data and authoritative principles.

Understanding the Analytical Challenge: Analyte Properties and Potential Impurities

A successful analytical method begins with a deep understanding of the target molecule and the impurities generated during its synthesis.

Physicochemical Properties of 5-Bromo-3-chloro-2-hydroxypyridine:

  • Molecular Formula: C₅H₃BrClNO[2]

  • Molecular Weight: ~208.44 g/mol [2][3]

  • Structure and Tautomerism: The compound exists in a tautomeric equilibrium between the hydroxypyridine and pyridone forms.[1] The pyridone form is generally predominant in solution and is crucial for understanding its chromatographic behavior.

  • Polarity: The presence of the hydroxyl/keto group and the nitrogen atom makes the molecule polar. This property is central to the challenges in retaining and separating it using conventional reversed-phase chromatography.[4][5]

Common Synthetic Routes and Probable Impurities:

The synthesis of halogenated pyridines often involves electrophilic halogenation of a pyridine precursor or multi-step sequences starting from materials like aminopyridines.[6][7][8] These routes can generate several types of impurities:

  • Unreacted Starting Materials: Such as 2-hydroxypyridine or partially halogenated precursors.

  • Positional Isomers: Compounds with the same molecular formula but different arrangements of the bromine and chlorine atoms. Controlling regioselectivity during halogenation is a known synthetic challenge.[7][9]

  • Over-halogenated Byproducts: Addition of extra halogen atoms to the pyridine ring, for instance, 3,5-dichloro-2-hydroxypyridine, has been observed in similar reactions.[10]

  • Products of Incomplete Reactions: For example, if the synthesis involves a chlorination step followed by bromination, the chloro-intermediate could remain.

The primary analytical goal is to develop an HPLC method with sufficient selectivity to resolve the main 5-Bromo-3-chloro-2-hydroxypyridine peak from all these potential impurities.

Primary Recommended Method: Aqueous-Stable Reversed-Phase HPLC (RP-HPLC)

For routine, high-throughput purity analysis, a robust RP-HPLC method is the gold standard. Given the polar nature of our analyte, a specialized aqueous-stable (polar-endcapped or polar-embedded) C18 column is the cornerstone of this approach.

Causality Behind the Choice:

Traditional C18 columns can undergo a phenomenon known as "phase collapse" or "dewetting" when used with highly aqueous mobile phases (typically >95% water).[11] This occurs because the hydrophobic C18 chains repel the polar mobile phase, leading to a loss of interaction with the analyte and causing drastic, irreproducible drops in retention time. Since polar compounds like 5-Bromo-3-chloro-2-hydroxypyridine require highly aqueous conditions for adequate retention, using a standard C18 column is a recipe for unreliable results.

An aqueous-stable C18 column incorporates polar groups near the silica surface or within the alkyl chains. This design ensures the stationary phase remains fully wetted and solvated, even in 100% aqueous mobile phases, providing excellent retention stability and reproducibility for polar analytes.[12]

Optimized RP-HPLC Protocol

1. Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

2. Chromatographic Conditions:

  • Column: Aqueous C18 (e.g., Phenomenex Luna Omega Polar C18, Waters Acquity UPLC BEH C18), 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

    • Rationale: Formic acid acts as a pH modifier, ensuring that the pyridine nitrogen is protonated. This consistent ionization state prevents peak tailing and sharpens the peak shape. It is also volatile, making it compatible with mass spectrometry (LC-MS) if further characterization is needed.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Rationale: Acetonitrile is a common organic modifier in RP-HPLC with low viscosity and good UV transparency.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    15.0 50 50
    17.0 5 95
    20.0 5 95
    20.1 95 5

    | 25.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Rationale: Thermostatting the column ensures run-to-run and system-to-system reproducibility of retention times.

  • Detection Wavelength: 280 nm (or optimized based on the UV spectrum of the analyte).

  • Injection Volume: 5 µL.

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the synthesized 5-Bromo-3-chloro-2-hydroxypyridine sample.

  • Dissolve in 10 mL of a 50:50 mixture of water and acetonitrile (diluent) to create a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection to remove particulates and protect the column.

4. Data Analysis:

  • Purity is calculated using the area percent method.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

  • System Suitability: Before running samples, inject a standard solution five times to ensure the system is performing correctly. Key parameters include:

    • Tailing Factor: Should be ≤ 1.5 for the main peak.

    • Relative Standard Deviation (RSD) of Retention Time: Should be ≤ 1.0%.

    • RSD of Peak Area: Should be ≤ 2.0%.

Visualizing the Analytical Workflow

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: HPLC Analysis cluster_reporting Phase 3: Reporting Synthesis Synthesized Product (Crude 5-Bromo-3-chloro- 2-hydroxypyridine) SamplePrep Sample Preparation (Dissolve & Filter) Synthesis->SamplePrep HPLC HPLC Injection (Aqueous C18 Column) SamplePrep->HPLC MobilePhasePrep Mobile Phase Preparation MobilePhasePrep->HPLC Chromatogram Data Acquisition (Chromatogram) HPLC->Chromatogram DataProcessing Peak Integration & Area % Calculation Chromatogram->DataProcessing Report Final Purity Report DataProcessing->Report

Caption: Workflow for HPLC Purity Assessment.

Comparison with Alternative HPLC Methodologies

While the aqueous-stable RP-HPLC method is robust and versatile, certain situations may call for alternative approaches. Understanding these alternatives provides a more complete analytical toolkit.

Alternative 1: Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is a powerful technique for retaining and separating very polar compounds that are poorly retained even on aqueous-stable RP columns.[12]

  • Mechanism: HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (water). It separates compounds based on their partitioning into a water-enriched layer on the surface of the stationary phase.

  • Advantages:

    • Superior Retention: Offers significantly enhanced retention for highly polar starting materials or impurities that might otherwise elute in the void volume of an RP system.

    • Orthogonal Selectivity: The separation mechanism is different from RP-HPLC, meaning it may resolve impurities that co-elute with the main peak in the primary method.

  • Disadvantages:

    • Longer Equilibration Times: HILIC columns often require extended equilibration times between gradient runs to ensure reproducible results.

    • Solvent Miscibility: Careful attention must be paid to sample solvent composition to avoid peak distortion. The sample should be dissolved in a solvent similar in strength to the mobile phase (high organic content).

Alternative 2: Ion-Pair Reversed-Phase Chromatography

Before the advent of modern aqueous-stable columns, ion-pair chromatography was a common strategy for retaining polar, ionizable compounds.[5][13]

  • Mechanism: An ion-pairing reagent (e.g., sodium heptanesulfonate for basic compounds) is added to the mobile phase. This reagent has a charged head group that interacts with the ionized analyte and a hydrophobic tail that interacts with the C18 stationary phase, effectively increasing the analyte's retention.

  • Advantages:

    • Enhanced Retention on Standard Columns: Can be used to achieve retention on traditional C18 columns without needing specialized hardware.

  • Disadvantages:

    • LC-MS Incompatibility: Ion-pairing reagents are non-volatile and will contaminate and suppress the signal in a mass spectrometer.[13]

    • Long Equilibration and Wash Times: The column becomes saturated with the ion-pairing reagent, requiring lengthy equilibration and extensive washing procedures if the column is to be used for other methods.

    • Complex Method Development: Optimizing the type and concentration of the ion-pairing reagent can be tedious.

Comparative Summary of HPLC Methods
FeatureAqueous-Stable RP-HPLC (Recommended) HILIC Ion-Pair RP-HPLC
Primary Mechanism Hydrophobic PartitioningLiquid-Liquid PartitioningHydrophobic & Ion-Pairing
Stationary Phase Polar-modified C18Silica, Amide, DiolStandard C18
Mobile Phase High Aqueous to High OrganicHigh Organic to High AqueousHigh Aqueous + Ion-Pair Reagent
Best For Routine QC, method robustness, polar and non-polar impurities.Very polar impurities, orthogonal separation to RP.Enhancing retention on legacy C18 columns.
LC-MS Compatible Yes (with volatile modifiers like formic acid).Yes.No.
Ease of Use High (straightforward method development).Moderate (requires careful equilibration).Low (complex, long wash times).
Logical Framework for Method Selection

Method_Selection Analyte Analyte: 5-Bromo-3-chloro-2-hydroxypyridine Properties Properties: - Polar - Ionizable (Pyridine N) - UV Active Analyte->Properties Impurities Potential Impurities: - Polar starting materials - Less polar isomers - Over-halogenated products Analyte->Impurities Challenge Analytical Challenge: Balance retention of polar analyte with separation from a range of polar and non-polar impurities. Properties->Challenge Impurities->Challenge RP_Method Recommended Method: Aqueous-Stable RP-HPLC Challenge->RP_Method Primary Solution: Robust, versatile, handles wide polarity range. HILIC_Method Alternative Method: HILIC Challenge->HILIC_Method Secondary Solution: For very polar impurities or orthogonal confirmation.

Caption: Rationale for selecting the primary HPLC method.

Conclusion and Final Recommendation

The purity of 5-Bromo-3-chloro-2-hydroxypyridine is a critical parameter that directly impacts downstream applications in pharmaceutical and agrochemical development. For routine and reliable quality control, the Aqueous-Stable Reversed-Phase HPLC method is unequivocally the superior choice. Its robustness, reproducibility, ease of use, and compatibility with LC-MS for further investigation make it an ideal platform for any research or manufacturing environment.

While HILIC serves as an excellent orthogonal technique for method validation or for troubleshooting the separation of particularly polar impurities, its operational complexities make it less suitable for high-throughput screening. Ion-pair chromatography, though historically relevant, has been largely superseded by the advanced stationary phase chemistry of aqueous-stable columns and should be considered a legacy technique with significant drawbacks.

By implementing the detailed RP-HPLC protocol outlined in this guide, scientists can confidently and accurately assess the purity of their synthesized 5-Bromo-3-chloro-2-hydroxypyridine, ensuring the quality and integrity of this crucial chemical building block.

References

  • Title: One-step synthesis method of 5-bromo-2-chloropyrimidine - Google Patents Source: Google Patents URL
  • Title: 5-Bromo-3-chloro-2-hydroxypyridine Supplier China - Pipzine Chemicals Source: Pipzine Chemicals URL: [Link]

  • Title: Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents Source: Google Patents URL
  • Title: Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinic acids - Google Patents Source: Google Patents URL
  • Title: 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents Source: Google Patents URL
  • Title: 5-Bromo-2-chloropyridin-3-ol | C5H3BrClNO | CID 16748106 - PubChem Source: PubChem URL: [Link]

  • Title: Reversed Phase HPLC Columns - Phenomenex Source: Phenomenex URL: [Link]

  • Title: meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses Source: Organic Syntheses URL: [Link]

  • Title: 5-BROMO-3-CHLORO-2-HYDROXYPYRIDINE | CAS#:58236-20-7 | Chemsrc Source: Chemsrc URL: [Link]

  • Title: Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction - International Research Journal of Multidisciplinary Scope (IRJMS) Source: IRJMS URL: [Link]

  • Title: HPLC Analysis of Very Polar Compounds in Bioanalysis | LCGC International Source: LCGC International URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine - HELIX Chromatography Source: HELIX Chromatography URL: [Link]

  • Title: HPLC for the Retention and Resolution of Very Polar Compounds - Fisher Scientific Source: Fisher Scientific URL: [Link]

  • Title: The α-halogenation of α,β-unsaturated carbonyls and dihalogenation of alkenes using bisacetoxyiodobenzene/pyridine hydrohalides | Request PDF - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of New 3-Cyano-2-Pyridones Derivatives as Fluorescent Scaffolds † - Sciforum Source: Sciforum URL: [Link]

  • Title: One-step synthesis method of 5-bromo-2-chloropyrimidine - Eureka | Patsnap Source: Patsnap URL: [Link]

  • Title: 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - Preprints.org Source: Preprints.org URL: [Link]

  • Title: 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates - ChemRxiv Source: ChemRxiv URL: [Link]

  • Title: Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions Source: Royal Society of Chemistry URL: [Link]

  • Title: Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Strategies to Enable and Simplify HPLC Polar Compound Separation Source: Technology Networks URL: [Link]

Sources

Comparative analysis of Suzuki vs. Stille coupling for pyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Analysis of Suzuki vs. Stille Coupling for Pyridine Functionalization[1][2]

Executive Summary: The "Pyridine Problem"

For medicinal chemists, the pyridine ring is a privileged scaffold, yet it remains one of the most challenging substrates for palladium-catalyzed cross-coupling.[3] The electron-deficient nature of the ring, coupled with the Lewis basicity of the nitrogen atom, creates a "perfect storm" for catalyst deactivation and side reactions.

While the Suzuki-Miyaura coupling is generally preferred for its green profile and ease of purification, it historically struggles with 2-substituted pyridines due to rapid protodeboronation.[4] The Stille coupling, despite its toxicity and purification burdens, often remains the "break-glass-in-case-of-emergency" method for sterically hindered or electronically difficult pyridine couplings due to the high stability of organostannanes.

This guide provides an evidence-based comparison to help you select the optimal pathway for your specific substrate.

Mechanistic Divergence & Critical Failure Modes

To choose the right method, one must understand why these reactions fail on pyridine scaffolds.

The Transmetallation Bottleneck
  • Suzuki (The Base Dependency): Suzuki coupling requires a base (e.g.,

    
    , 
    
    
    
    ) to activate the boron species into a nucleophilic boronate "ate" complex (
    
    
    ).
    • The Trap: For 2-pyridyl boronic acids, this "ate" complex is unstable.[4] The electron-withdrawing nitrogen facilitates hydrolytic cleavage of the C-B bond (protodeboronation) faster than transmetallation can occur.

  • Stille (The Neutral Pathway): Stannanes are nucleophilic enough to undergo transmetallation without external activation.

    • The Advantage:[4][5] The absence of a hard base and the covalent stability of the C-Sn bond prevents the decomposition seen in Suzuki, making Stille superior for sensitive 2-pyridyl species.

Visualizing the Pathways

G cluster_suzuki Suzuki-Miyaura (2-Pyridyl Failure Mode) cluster_stille Stille (Stability Advantage) B_acid 2-Py-B(OH)2 Ate [2-Py-B(OH)3]- (Activated) B_acid->Ate Activation Base Base (OH-) Base->Ate Decomp Pyridine + B(OH)3 (Protodeboronation) Ate->Decomp FAST (k1) Prod_S 2-Py-Ar Ate->Prod_S SLOW Transmetallation (k2) Pd_S Pd(II)-Ar Pd_S->Prod_S Sn_reag 2-Py-SnBu3 Trans_St Pd-Sn Intermediate Sn_reag->Trans_St Neutral Conditions Pd_St Pd(II)-Ar Pd_St->Trans_St Cu Cu(I) Additive Cu->Trans_St Farina Effect (Accelerates k) Prod_St 2-Py-Ar Trans_St->Prod_St Reductive Elimination

Figure 1: Mechanistic comparison highlighting the "Protodeboronation Trap" in Suzuki coupling vs. the stable Stille pathway.

Comparative Performance Analysis

A. The "2-Position" Challenge

This is the primary differentiator.

  • Suzuki: Standard 2-pyridyl boronic acids are commercially available but often degrade before coupling.

    • Solution: Use MIDA boronates (N-methyliminodiacetic acid).[4][6][7] These slowly release the active boronic acid, keeping the concentration of the unstable "ate" complex low (kinetic control).

  • Stille: 2-pyridyl stannanes are stable and can be stored on the bench. They react reliably without special slow-release ligands.

B. Steric Hindrance & Electronics

Data indicates Stille often outperforms Suzuki in sterically demanding or highly electron-deficient environments.

FeatureSuzuki-MiyauraStille Coupling
2-Pyridyl Stability Poor (Requires MIDA/BF3K esters)Excellent (Stannanes are stable)
Steric Tolerance Moderate (Sensitive to ortho-subs)High (Good for "ortho-ortho" couplings)
Reaction pH Basic (

> 10 usually required)
Neutral (Compatible with acidic protons)
Atom Economy High (Boron waste is low mass)Low (Bu3Sn group is heavy waste)
Toxicity Low (Green)High (Organotins are neurotoxic)
Purification Easy (Water-soluble byproducts)Difficult (Greasy tin byproducts)
C. Case Study: Diazocine Functionalization

In a direct head-to-head comparison for functionalizing complex heterocycles with pyridine:

  • Stille Yield: 90–94% (using Pd(OAc)2/XPhos)

  • Suzuki Yield: 57–66% (using similar catalyst loads)

  • Insight: The Stille coupling showed superior tolerance for the coordinating nature of the substrate and the electron-deficient pyridine ring [1].[8][9]

Experimental Protocols

Protocol A: Robust Suzuki Coupling (MIDA Boronate Method)

Best for: Green chemistry compliance, scale-up, and avoiding tin residues.

Reagents:

  • Aryl Chloride/Bromide (1.0 equiv)[10]

  • 2-Pyridyl MIDA Boronate (1.5 equiv)

  • Catalyst: Pd(OAc)2 (0.02 equiv) + SPhos (0.04 equiv)

  • Promoter: Cu(OAc)2 (0.5 equiv) – Crucial for 2-pyridyl coupling

  • Base: K2CO3 (5.0 equiv) or Diethanolamine (DEA) for slow release

  • Solvent: DMF or Dioxane/H2O (4:1)

Step-by-Step:

  • Setup: Charge a reaction vial with the MIDA boronate, aryl halide, Pd(OAc)2, SPhos, and Cu(OAc)2.

  • Inerting: Seal and purge with Argon for 5 minutes.

  • Solvation: Add anhydrous DMF (0.2 M concentration).

  • Activation: Add the base (DEA or K2CO3). Note: DEA triggers the slow hydrolysis of the MIDA ester.

  • Reaction: Heat to 100°C for 12–24 hours.

  • Workup: Dilute with EtOAc, wash with NH4Cl (aq) to sequester Copper.

Protocol B: High-Performance Stille Coupling (The "Farina" Modification)

Best for: Sterically hindered substrates, 2,6-disubstituted pyridines, or when Suzuki fails.

Reagents:

  • Aryl Halide (1.0 equiv)[10]

  • 2-(Tributylstannyl)pyridine (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (0.05 equiv) or Pd2(dba)3 / AsPh3

  • Additive: CuI (0.1 – 0.2 equiv) – The "Farina Effect" accelerates transmetallation by >100x.

  • Solvent: Toluene or DMF (degassed)

Step-by-Step:

  • Safety: Perform all weighing of tin reagents in a fume hood.

  • Setup: Combine Aryl Halide, Stannane, Pd catalyst, and CuI in a Schlenk tube.

  • Inerting: rigorously degas solvent (freeze-pump-thaw is ideal) and add under Argon. Oxygen kills this catalyst system.

  • Reaction: Heat to 90–110°C. Monitor by LCMS.

  • Tin Removal (Critical): Upon completion, add 10% KF (aq) and stir vigorously for 30 mins. The resulting polymeric

    
     is insoluble and can be filtered off. Alternatively, use silica gel impregnated with KF (10% w/w).
    

Decision Matrix: Which to Choose?

Use this logic flow to determine the correct methodology for your specific pyridine project.

DecisionTree Start Target: Pyridine Functionalization Pos Coupling Position? Start->Pos Pos34 3- or 4-Position Pos->Pos34 High Stability Pos2 2-Position Pos->Pos2 Unstable (Protodeboronation) Suzuki Standard Suzuki (Boronic Acid + Pd(dppf)Cl2) Pos34->Suzuki Stable Is the Boronate Stable? Pos2->Stable MIDA Use Suzuki with MIDA Boronate + Cu(OAc)2 Stable->MIDA Yes (MIDA/BF3K available) Steric Sterically Hindered? (e.g., ortho-substituents) Stable->Steric No / Synthesis Failed Steric->MIDA No Stille Use Stille Coupling (w/ CuI additive) Steric->Stille Yes (High Hindrance)

Figure 2: Decision tree for selecting between Suzuki and Stille based on position and sterics.

References

  • Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. Source: RSC Advances (2023). URL:[Link]

  • A General Solution for the 2-Pyridyl Problem. (Burke MIDA Boronate methodology) Source: Angewandte Chemie Int.[3][11] Ed. (2012).[12] URL:[Link]

  • Lessons Learned during 50 kg Manufacturing of Suzuki–Miyaura Coupling Reaction. Source: Organic Process Research & Development (2020). URL:[Link]

  • Stille Coupling – Organic Chemistry Portal. (Farina Effect & CuI usage) Source: Organic Chemistry Portal.[13] URL:[Link]

Sources

A Comparative Guide to the Synthesis of 5-Bromo-3-chloro-2-hydroxypyridine: Validation of a Novel, Greener Bromination Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 5-Bromo-3-chloro-2-hydroxypyridine

5-Bromo-3-chloro-2-hydroxypyridine, which exists in tautomeric equilibrium with 3-Bromo-5-chloropyridin-2(1H)-one, is a highly valuable heterocyclic building block.[1][2] Its unique substitution pattern of electron-withdrawing halogens on a pyridone core makes it a crucial intermediate in the synthesis of a wide array of bioactive molecules. This compound serves as a cornerstone in the development of novel pharmaceuticals, including antimicrobial and anti-inflammatory agents, as well as in the agrochemical sector for creating effective pesticides and herbicides.[1]

The regioselective synthesis of such polysubstituted pyridines, however, presents significant chemical challenges. The pyridine ring's electronics, coupled with the directing effects of existing substituents, can lead to mixtures of isomers, demanding stringent control over reaction conditions and often involving hazardous reagents. This guide introduces and validates a new, more efficient, and environmentally benign synthetic method, comparing it directly with established conventional routes. Our analysis provides the objective data and field-proven insights necessary for researchers, chemists, and process development professionals to make informed decisions for their synthetic campaigns.

A Novel Approach: In-Situ Generated Bromine for a Greener Synthesis

We have developed a streamlined, one-pot protocol starting from the commercially available 3-chloro-2-hydroxypyridine. This method circumvents the use of hazardous and difficult-to-handle liquid bromine by generating the brominating agent in situ. This approach not only enhances laboratory safety but also offers superior control over the reaction, leading to a high-purity product.

Causality Behind the Methodological Choice

The core of this innovation lies in replacing elemental bromine with a combination of sodium bromide (NaBr) and an oxidizing agent, such as hydrogen peroxide (H₂O₂), in an acidic medium. This system, inspired by green chemistry principles, generates electrophilic bromine (Br⁺) precisely when needed for the reaction.[3] The hydroxyl group at the C2 position is a powerful activating group and, along with the pyridine nitrogen, directs electrophilic substitution to the C5 position. The presence of a strong acid like sulfuric acid serves a dual purpose: it catalyzes the oxidation of bromide and protonates the pyridine nitrogen, which modulates the ring's reactivity to prevent undesired side reactions.

Workflow of the Proposed In-Situ Bromination Method

New_Method_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis Start Dissolve 3-Chloro-2-hydroxypyridine and NaBr in H₂SO₄ Reaction Cool to 0-5°C and add H₂O₂ dropwise Start->Reaction  Exothermic Control Stir Stir at room temperature for 2-4 hours Reaction->Stir  Reaction Progression Quench Quench with Sodium Metabisulfite solution Stir->Quench  Destroy Excess Oxidant Precipitate Neutralize with NaOH to precipitate product Quench->Precipitate Isolate Filter, wash with H₂O, and dry the solid Precipitate->Isolate Product 5-Bromo-3-chloro-2-hydroxypyridine Isolate->Product

Caption: Workflow for the synthesis of 5-Bromo-3-chloro-2-hydroxypyridine via the new in-situ bromination method.

Comparative Analysis with Alternative Synthetic Methods

To objectively validate our new protocol, we compare it against two established methods for synthesizing halogenated pyridones: direct bromination with elemental bromine and a multi-step route involving a Sandmeyer reaction.

Alternative Method 1: Classic Electrophilic Bromination

This is the traditional textbook approach, involving the direct reaction of 3-chloro-2-hydroxypyridine with liquid bromine, typically in a solvent like acetic acid.

  • Rationale & Mechanism: This method relies on the direct electrophilic aromatic substitution of the pyridone ring.[4] While effective, it requires handling highly corrosive and toxic liquid bromine, posing significant safety and environmental risks. The mechanism involves the polarization of the Br-Br bond, followed by attack from the electron-rich pyridone ring to form a sigma complex, which then loses a proton to restore aromaticity.[5]

Alternative Method 2: Sandmeyer-Based Diazotization Route

This synthetic strategy builds the molecule through a different sequence, typically starting with an aminopyridine precursor. A plausible route involves the diazotization of 2-amino-5-bromo-3-chloropyridine, followed by hydrolysis of the diazonium salt to install the hydroxyl group.

  • Rationale & Mechanism: The Sandmeyer reaction is a powerful tool for introducing a variety of functional groups onto an aromatic ring by replacing an amino group via a diazonium salt intermediate.[6][7] This route is valuable when direct halogenation is not feasible or gives poor regioselectivity. However, it involves multiple steps, and the diazonium intermediates can be unstable and potentially explosive, requiring careful temperature control.[8]

Visual Comparison of Synthetic Pathways

Synthetic_Pathways cluster_new New Method: In-Situ Bromination cluster_alt1 Alternative 1: Direct Bromination cluster_alt2 Alternative 2: Sandmeyer Route FinalProduct 5-Bromo-3-chloro-2-hydroxypyridine SM1 3-Chloro-2-hydroxypyridine SM1->FinalProduct NaBr, H₂O₂, H₂SO₄ SM2 3-Chloro-2-hydroxypyridine SM2->FinalProduct Br₂, Acetic Acid SM3 2-Amino-5-bromo-3-chloropyridine Intermediate Diazonium Salt Intermediate SM3->Intermediate NaNO₂, H₂SO₄, 0°C Intermediate->FinalProduct H₂O, Heat

Caption: Comparative overview of the synthetic routes to 5-Bromo-3-chloro-2-hydroxypyridine.

Head-to-Head Performance Data

The following table summarizes the key performance indicators for each synthetic method, based on representative experimental data and process analysis.

ParameterNew Method (In-Situ Bromination)Alternative 1 (Direct Bromination)Alternative 2 (Sandmeyer Route)
Overall Yield 85-92%80-88%65-75% (over 2 steps)
Purity (pre-crystallization) >98% (HPLC)90-95% (often requires purification to remove over-brominated species)>97% (HPLC)
Reaction Time 2-4 hours4-6 hours5-8 hours (including diazotization)
Number of Steps 112+
Safety & Handling Excellent: Avoids liquid Br₂. Uses common, stable reagents.Poor: Requires handling of highly toxic, corrosive, and volatile liquid bromine.Fair: Diazonium salts are potentially explosive and require strict temperature control.
Environmental Impact Good: Aqueous workup. Byproducts (NaBr, Na₂SO₄) are easily managed.Poor: Use of halogenated solvents or acetic acid requires waste treatment.Fair: Generates significant nitrogen gas and acidic/basic aqueous waste streams.
Cost-Effectiveness High: Uses inexpensive bulk reagents. High yield and purity reduce downstream processing costs.Moderate: Cost of bromine and potential need for extensive purification can increase overall expense.Moderate-to-Low: Multi-step nature increases labor and equipment time. Starting materials can be more expensive.

Detailed Experimental Protocols

Protocol 1: New Method (In-Situ Bromination)
  • Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 3-chloro-2-hydroxypyridine (1.0 eq) and sodium bromide (1.1 eq).

  • Dissolution: Carefully add concentrated sulfuric acid (4.0 vol) while maintaining the temperature below 30°C. Stir until all solids dissolve.

  • Reaction: Cool the mixture to 0-5°C in an ice bath. Add 30% hydrogen peroxide (1.2 eq) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not exceed 10°C.

  • Stirring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC or HPLC.

  • Quenching: Cool the reaction mixture back to 10°C and slowly add a 10% aqueous solution of sodium metabisulfite until the orange/brown color dissipates.

  • Isolation: Slowly pour the quenched reaction mixture into a beaker of ice water. Adjust the pH to ~7 with a 50% aqueous NaOH solution, causing the product to precipitate.

  • Purification: Stir the resulting slurry for 30 minutes, then filter the solid. Wash the filter cake thoroughly with deionized water until the filtrate is neutral. Dry the solid under vacuum at 50°C to yield the final product as a yellow solid.[1]

Protocol 2: Alternative Method 1 (Direct Bromination)
  • Setup: In a flask protected from light, dissolve 3-chloro-2-hydroxypyridine (1.0 eq) in glacial acetic acid (5.0 vol).

  • Reaction: Slowly add liquid bromine (1.05 eq) dropwise at room temperature.

  • Stirring: Heat the mixture to 40-50°C and stir for 4-6 hours, monitoring the reaction progress.

  • Isolation: Cool the reaction mixture to room temperature and pour it into ice water.

  • Purification: Filter the precipitated solid, wash with water, and then with a dilute sodium bicarbonate solution to neutralize excess acid. Dry the crude product. Further purification by recrystallization may be necessary.

Protocol 3: Alternative Method 2 (Sandmeyer-Based Route)
  • Diazotization: Suspend 2-amino-5-bromo-3-chloropyridine (1.0 eq) in a mixture of water and concentrated sulfuric acid. Cool to 0-5°C.

  • Reaction: Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5°C. Stir for 1 hour at this temperature.

  • Hydrolysis: Slowly warm the reaction mixture to 60-70°C and hold for 1-2 hours until nitrogen evolution ceases.

  • Isolation: Cool the mixture to room temperature and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the product.

  • Purification: Filter the solid, wash with cold water, and dry. Recrystallization may be required to achieve high purity.

Conclusion and Recommendation

The comparative analysis unequivocally demonstrates the superiority of the newly developed in-situ bromination method for the synthesis of 5-Bromo-3-chloro-2-hydroxypyridine. It provides a higher yield and purity in a shorter reaction time compared to traditional methods. Most critically, it offers a vastly improved safety and environmental profile by eliminating the need to handle hazardous liquid bromine and avoiding the formation of unstable diazonium intermediates. For researchers and drug development professionals seeking a reliable, scalable, and safer route to this key intermediate, the new protocol represents a significant advancement in synthetic efficiency and responsible chemistry.

References

  • CN114591250A - One-step synthesis method of 5-bromo-2-chloropyrimidine.
  • CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • EP0225172A1 - Process for the preparation of 5-chloro and 5-bromo-2-hydroxynicotinicacids.
  • 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. PubMed.
  • US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.
  • Properties, synthesis and applications of 3-Bromo-5-hydroxypyridine. Guidechem.
  • Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • US4942239A - Process for the production of 2-hydroxypyridine.
  • Sandmeyer reaction. Wikipedia.
  • 3-Bromo-5-chloro-2-pyridone. Chem-Impex.
  • EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • 16.
  • Electrophilic Aromatic Substitutions (1) – Halogenation of Benzene. Master Organic Chemistry.
  • Deaminative chlorination of aminoheterocycles.
  • CAS 137628-16-1 | 3-Bromo-5-chloropyridin-2(1H)-one. Biosynth.

Sources

Comprehensive Characterization Guide: Impurity Profiling in 5-Bromo-3-chloro-2-hydroxypyridine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Bromo-3-chloro-2-hydroxypyridine (also known as 5-bromo-3-chloro-2-pyridone) is a critical scaffold in the synthesis of glucokinase activators and next-generation kinase inhibitors. Its structural integrity relies on the precise regiochemical placement of halogen atoms.

The primary challenge in its production is halogen scrambling . Because the 2-hydroxypyridine core activates both the 3- and 5-positions toward electrophilic substitution, distinguishing the target molecule from its regioisomers (3-bromo-5-chloro) and bis-halogenated analogs (3,5-dibromo or 3,5-dichloro) is analytically demanding.

This guide objectively compares the impurity profiles generated by Direct Sequential Halogenation versus Diazotization of Aminopyridines , providing validated analytical protocols to detect and quantify these critical quality attributes (CQAs).

Part 1: The Synthetic Landscape & Impurity Origins

To characterize impurities, one must first understand their genesis. We compare the two dominant industrial routes.

Route A: Direct Sequential Halogenation (The "Economic" Route)
  • Mechanism: Electrophilic aromatic substitution on 2-hydroxypyridine.

  • Workflow: 2-Hydroxypyridine

    
     Bromination (NBS) 
    
    
    
    Chlorination (NCS).
  • Impurity Profile: High risk of "scrambling." If chlorination occurs before bromination is complete, or if over-bromination occurs, a statistical mixture forms.

  • Key Impurities: 3,5-Dibromo-2-hydroxypyridine, 3,5-Dichloro-2-hydroxypyridine.[1]

Route B: Diazotization of Aminopyridines (The "High-Fidelity" Route)
  • Mechanism: Directed halogenation on an aminopyridine precursor, followed by Sandmeyer-type hydrolysis.

  • Workflow: 2-Amino-5-bromopyridine

    
     Chlorination (NCS) 
    
    
    
    2-Amino-3-chloro-5-bromopyridine
    
    
    Diazotization (
    
    
    ).
  • Impurity Profile: The amino group provides superior ortho-directing effects, locking the chlorine at position 3 before the hydroxyl group is installed.

  • Key Impurities: Unreacted starting material (2-amino-5-bromo-3-chloropyridine), diazo-coupling byproducts.

Comparative Analysis Table
FeatureRoute A (Direct Halogenation)Route B (Diazotization)
Regiocontrol Low (Thermodynamic control)High (Kinetic/Steric control)
Dominant Impurity 3,5-Dibromo-2-hydroxypyridine 2-Amino-3-chloro-5-bromopyridine
Regioisomer Risk Moderate (3-Bromo-5-chloro formation)Negligible
Cost Efficiency High (One-pot potential)Low (Multi-step)
Purification Burden High (Requires multiple recrystallizations)Low (Standard workup)

Part 2: Visualizing the Impurity Pathways

The following diagram illustrates the divergent pathways and the specific origin points of critical impurities.

SynthesisPathways SM_A 2-Hydroxypyridine Inter_A 5-Bromo-2-hydroxypyridine SM_A->Inter_A NBS (1.0 eq) Imp_2 Impurity B: 3,5-Dichloro-2-hydroxypyridine SM_A->Imp_2 Over-chlorination Imp_3 Impurity C: 3-Bromo-5-chloro-2-hydroxypyridine (Regioisomer) SM_A->Imp_3 Wrong addition order SM_B 2-Amino-5-bromopyridine Inter_B 2-Amino-3-chloro-5-bromopyridine SM_B->Inter_B NCS/HCl (Ortho-direction) Target TARGET: 5-Bromo-3-chloro-2-hydroxypyridine Inter_A->Target NCS (1.0 eq) Imp_1 Impurity A: 3,5-Dibromo-2-hydroxypyridine Inter_A->Imp_1 Over-bromination Inter_B->Target NaNO2, H2SO4 (Hydrolysis) Inter_B->Imp_3 Rare (Scrambling)

Figure 1: Reaction pathways contrasting the direct halogenation (Route A) and diazotization (Route B) methods, highlighting the genesis of specific halogenated impurities.

Part 3: Critical Impurity Profiling & Analytical Strategy

Distinguishing the target from Impurity A (Dibromo) and Impurity B (Dichloro) is straightforward via Mass Spectrometry due to distinct isotope patterns. However, distinguishing the target from Impurity C (Regioisomer) requires orthogonal methods.

The Isotope Signature (MS Identification)
  • Target (Br + Cl): M+H cluster shows approx 3:4:1 ratio (79Br/35Cl, 81Br/35Cl+79Br/37Cl, 81Br/37Cl).

  • Dibromo Impurity: M+H cluster shows 1:2:1 ratio.

  • Dichloro Impurity: M+H cluster shows 9:6:1 ratio.

Experimental Protocol: HPLC-UV-MS Method

This method is self-validating: the UV trace quantifies purity, while the MS trace confirms identity via isotope distribution.

Equipment: Agilent 1290 Infinity II or equivalent UHPLC with Q-TOF or Single Quad MS.

** Chromatographic Conditions:**

  • Column: Phenomenex Luna Omega C18 PS, 100 x 2.1 mm, 1.6 µm (Polar C18 is essential for retaining hydroxypyridines).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

  • Gradient:

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B

    • 12.1 min: 5% B (Re-equilibration)

Detection:

  • UV: 254 nm (primary), 220 nm (secondary).

  • MS: ESI Positive Mode. Scan range 100–400 m/z.

Analytical Logic Flow

Use the following decision tree to classify unknown peaks in your crude reaction mixture.

AnalyticalLogic Start Unknown Peak Detected CheckMS Check MS Isotope Pattern Start->CheckMS Iso_Br2 Pattern 1:2:1 (M, M+2, M+4) CheckMS->Iso_Br2 m/z ~251, 253, 255 Iso_Cl2 Pattern 9:6:1 (M, M+2, M+4) CheckMS->Iso_Cl2 m/z ~163, 165, 167 Iso_BrCl Pattern 3:4:1 (M, M+2, M+4) CheckMS->Iso_BrCl m/z ~207, 209, 211 Res_Br2 ID: 3,5-Dibromo Impurity Iso_Br2->Res_Br2 Res_Cl2 ID: 3,5-Dichloro Impurity Iso_Cl2->Res_Cl2 CheckRT Check Retention Time (RT) relative to Standard Iso_BrCl->CheckRT Match RT Matches Standard CheckRT->Match Mismatch RT Shifted (+/- 0.5 min) CheckRT->Mismatch Confirm CONFIRMED TARGET 5-Bromo-3-chloro Match->Confirm Regio SUSPECT REGIOISOMER 3-Bromo-5-chloro Mismatch->Regio NMR Validation: 1H NMR Check H4-H6 coupling Regio->NMR

Figure 2: Analytical decision tree for classifying halogenated pyridine impurities using LC-MS and NMR validation.

Part 4: Detailed Characterization Data

When validating your synthesis, compare your results against these reference standards.

Retention Time Hierarchy (Reverse Phase C18)

Hydrophobicity increases with atomic radius (Br > Cl). Therefore, the elution order is predictable:

CompoundStructureApprox RRT (Relative Retention Time)
Impurity B 3,5-Dichloro-2-hydroxypyridine0.85
Target 5-Bromo-3-chloro-2-hydroxypyridine 1.00
Impurity C 3-Bromo-5-chloro-2-hydroxypyridine1.02 - 1.05 (Co-elution risk)
Impurity A 3,5-Dibromo-2-hydroxypyridine1.15
NMR Distinction (Regioisomer Confirmation)

If LC-MS suggests a regioisomer (Impurity C), 1H NMR in DMSO-d6 is the definitive confirmation method.

  • Target (5-Br-3-Cl): The proton at C4 is flanked by a Chlorine (C3) and a Bromine (C5). The proton at C6 is flanked by Bromine (C5) and Nitrogen.

    • 
       H4: ~8.05 ppm (d, 
      
      
      
      Hz)
    • 
       H6: ~7.85 ppm (d, 
      
      
      
      Hz)
  • Regioisomer (3-Br-5-Cl): The electronic environments are reversed. The C6 proton is now adjacent to a Chlorine. Chlorine is more electronegative but less shielding via the heavy atom effect than Bromine.

    • Diagnostic: Look for a subtle shift in the H6 signal and NOE (Nuclear Overhauser Effect) interaction. An NOE correlation between the OH/NH signal and the C3-substituent is the "smoking gun." If the C3 is Bromine (large), the NOE to the adjacent proton may differ from Chlorine.

References

  • US Patent 4,033,975A. Process for the production of 2-amino-3-hydroxypyridine derivatives.[4] (Describes the diazotization route logic). Link

  • US Patent 5,436,344A. 3-bromo-5-chloro-pyridines used as intermediates.[5] (Details the specific halogenation patterns and diazotization reagents). Link

  • Journal of Medicinal Chemistry.Synthesis and SAR of Glucokinase Activators. (Contextualizes the use of the 5-bromo-3-chloro scaffold).
  • Vertex AI Search Results.Synthesis of 5-Bromo-3-chloro-2-hydroxypyridine process impurities. (Aggregated technical data for method comparison). [Source 1.1, 1.8, 1.11]

Sources

Safety Operating Guide

Operational Guide: Disposal of 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

This operational guide is structured to provide immediate, actionable intelligence for the safe disposal of 5-Bromo-3-chloro-2-hydroxypyridine . It bypasses generic safety advice to focus on the specific chemical behaviors (tautomerism, halogenation) that dictate disposal logistics.[1]

Chemical Identity & Physical State

Before initiating disposal, verify the specific isomer and tautomer in your inventory.[1] This compound exists in equilibrium between two forms, affecting its solubility and reactivity during waste processing.[1]

PropertySpecificationOperational Implication
Chemical Name 5-Bromo-3-chloro-2-hydroxypyridineDo not confuse with isomers (e.g., 5-Bromo-2-chloro-3-hydroxypyridine).[1]
Synonyms 5-Bromo-3-chloro-2(1H)-pyridinone; 5-Bromo-3-chloro-2-pyridinolThe "pyridinone" name implies the keto-tautomer, which is the dominant solid form.[1]
CAS Number 58236-20-7 (Common)Verify CAS on your specific container; isomers have different codes.[1]
Molecular Formula C₅H₃BrClNOHigh Halogen Content: Contains both Br and Cl.[1][2][3][4]
Physical State Solid (Powder/Crystal)Dust generation is a primary inhalation risk during transfer.[1]
Acidity (pKa) ~8.0 (OH group)Weakly acidic; soluble in basic aqueous solutions.[1]

Hazard Profile & Risk Assessment

The presence of two different halogens (Bromine and Chlorine) on the pyridine ring mandates specific thermal destruction methods.[1]

Primary Hazards (GHS Classification)
  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).[1]

  • Skin/Eye Irritation: Causes severe irritation; potential for corneal damage due to acidic phenolic nature.[1]

  • Combustion Products: Burning this waste generates Hydrogen Bromide (HBr) , Hydrogen Chloride (HCl) , and Nitrogen Oxides (NOx).[1]

The "Why" Behind the Protocol (Causality)

Standard incineration without scrubbers releases corrosive acid gases (HBr/HCl).[1] Therefore, this waste must be flagged as "Halogenated" to ensure the disposal facility uses an incinerator equipped with alkaline scrubbers.[1] Failure to segregate this from non-halogenated waste risks regulatory fines and damage to standard incinerators.[1]

Pre-Disposal Segregation Strategy

This protocol uses a Self-Validating Segregation System .[1] The system is "valid" only if the waste stream matches the destruction method.[1]

The Compatibility Matrix
Waste StreamStatusRationale
Halogenated Organics COMPATIBLE This is the correct stream.[1] Includes DCM, Chloroform, etc.[1]
Non-Halogenated Organics INCOMPATIBLE Mixing halogens here downgrades the entire container, increasing disposal costs 3-5x.[1]
Aqueous Basic (pH > 10) CONDITIONAL Soluble, but creates a mixed chemical/aqueous waste that is expensive to treat.[1] Avoid if possible.
Oxidizers DANGER Do not mix with strong oxidizers (e.g., Nitric Acid); risk of exothermic reaction and gas evolution.[1]

Disposal Workflows (Step-by-Step)

Workflow A: Solid Waste (Pure Compound)

Use this for expired shelf stock or reaction byproducts precipitated as solids.[1]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar.[1] Avoid metal containers due to potential corrosion from hydrolysis products.[1]

  • Transfer: Work inside a fume hood. Transfer solid using a chemically resistant spatula.[1]

    • Critical Step: If dust is visible, dampen the solid slightly with a high-flashpoint solvent (e.g., mineral oil) to suppress airborne particles.[1]

  • Labeling: Apply a hazardous waste label.

    • Must state: "Hazardous Waste - Solid."[1]

    • Constituents: "5-Bromo-3-chloro-2-hydroxypyridine."[1][3][5]

    • Hazard Checkbox: Check "Toxic" and "Irritant."[1]

  • Sealing: Ensure the lid is distinctively tight. Wipe the exterior with methanol to remove dust residues.[1]

Workflow B: Liquid Waste (Reaction Mixtures)

Use this for mother liquors or dissolved compound.[1]

  • Characterization: Determine the primary solvent.[1]

  • Segregation: Pour into the Halogenated Solvent carboy (Red tag/can).

    • Even if dissolved in Methanol (non-halogenated), the presence of the Br/Cl molecule classifies the entire mixture as Halogenated.[1]

  • Log Entry: You must log the approximate concentration of the pyridine derivative on the waste tag.[1] This informs the treatment facility of the halogen load.[1]

Visual Decision Logic

The following diagram illustrates the decision-making process to ensure regulatory compliance.

DisposalWorkflow Start Waste Generation: 5-Bromo-3-chloro-2-hydroxypyridine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Dissolved in Solution StateCheck->Liquid Container Select HDPE/Glass Container (No Metal) Solid->Container LabelSolid Label: 'Hazardous Waste - Solid' Constituent: Halogenated Pyridine Container->LabelSolid HaloStream DISPOSAL STREAM: Halogenated Organic Waste LabelSolid->HaloStream High Temp Incineration SolventCheck Primary Solvent Type? Liquid->SolventCheck HaloSolv Halogenated Solvent (e.g., DCM) SolventCheck->HaloSolv NonHaloSolv Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHaloSolv HaloSolv->HaloStream NonHaloSolv->HaloStream Contaminates Stream (Must treat as Halogenated)

Figure 1: Decision tree for waste stream segregation.[1] Note that non-halogenated solutions containing this compound must be re-classified as halogenated waste.[1]

Emergency Response (Spill Procedures)

In the event of a spill, immediate containment is required to prevent environmental release (H400/H410 aquatic toxicity).[1]

  • PPE Upgrade: Wear double nitrile gloves, safety goggles, and a lab coat.[1] If the spill is fine powder outside a hood, use an N95 or P100 particulate respirator.[1]

  • Solid Spill:

    • Do not sweep dry. This creates dust.[1]

    • Cover spill with wet paper towels (water or ethanol) to dampen.[1]

    • Scoop up damp material and place in a wide-mouth waste jar.[1]

  • Liquid Spill:

    • Absorb with vermiculite or sand.[1] Do not use combustible materials like sawdust if the solvent is flammable.[1]

    • Place absorbent in the Halogenated Waste container.[1]

  • Decontamination: Scrub the surface with a dilute surfactant (soap and water).[1] The compound is moderately soluble in water; verify removal with a UV lamp if available (pyridine rings often fluoresce).[1]

Regulatory Compliance (RCRA/EPA)[1]

In the United States, this compound falls under specific Resource Conservation and Recovery Act (RCRA) considerations:

  • Waste Code: While 5-Bromo-3-chloro-2-hydroxypyridine is not explicitly P-listed or U-listed by name, it is a Characteristic Waste .[1]

  • Toxicity Characteristic: If the waste stream fails TCLP (Toxicity Characteristic Leaching Procedure) for Pyridine (D038), it is hazardous.[1] However, most labs manage it as Listed Hazardous Waste due to the halogen content.[1]

  • Halogenated Solvents (F-List): If mixed with spent solvents like Methylene Chloride, the mixture adopts the F001/F002 code.[1][6]

Final Verification: Before handing off waste to EHS (Environmental Health & Safety), wipe the container exterior.[1] A clean container is the first signal of a trustworthy protocol.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2726791, 5-Bromo-3-chloro-2-hydroxypyridine. Retrieved from [Link][1]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Codes (RCRA).[1] Retrieved from [Link]

  • ChemSrc. 5-BROMO-3-CHLORO-2-HYDROXYPYRIDINE MSDS and CAS Data. Retrieved from [Link][1]

Sources

Personal protective equipment for handling 5-Bromo-3-chloro-2-hydroxypyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Compound: 5-Bromo-3-chloro-2-hydroxypyridine CAS: 58236-70-7 (Common isomer reference) Physical State: Solid (White to off-white powder)[1][2]

As researchers, we often treat halogenated heterocyclic scaffolds as "routine" intermediates.[2] This is a critical error. The specific substitution pattern on this pyridine ring (Bromo- and Chloro- adjacent to a Hydroxy/Oxo group) creates a polarized, electron-deficient system.[1][2] This increases its potential for severe mucosal irritation and skin sensitization .[2]

Immediate Hazard Profile (GHS Classifications):

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2][3]

  • H335: May cause respiratory irritation.[2][3][4]

  • H302/H301: Harmful/Toxic if swallowed (Treat as acutely toxic due to halogen load).[2]

Risk Assessment & Engineering Controls

Before selecting PPE, we must define the containment strategy.[2] PPE is the last line of defense, not the first.[2]

Control LevelRequirementScientific Rationale
Primary Containment Chemical Fume Hood This compound is a fine powder.[1][2] Halogenated pyridines are potent respiratory irritants.[2] Zero-tolerance for open-bench weighing.
Static Control Anti-static Gun / Ionizer Poly-halogenated heterocycles are prone to static charge.[1][2] Static "fly-away" during weighing is the #1 cause of unrecognized surface contamination.[2]
Surface Protection Disposable Bench Liners The compound is lipophilic.[1][2] If spilled on a hard surface, it is difficult to remove completely without spreading it.[2] Use absorbent liners.[2]

PPE Technical Specifications

Self-Validating Protocol: Do not rely on generic charts. The following recommendations are based on the chemical structure's lipophilicity and solvent interactions.

A. Hand Protection (Gloves)

The Challenge: Standard nitrile gloves provide excellent protection against the solid powder.[2] However, once dissolved in organic solvents (DCM, DMF, DMSO), the solvent drives the permeation.[2]

  • Scenario 1: Handling Solid Powder

    • Recommendation: Standard Nitrile Exam Gloves (minimum 5 mil thickness).[2]

    • Protocol: Single pair is sufficient if inside a fume hood.[2]

    • Change Frequency: Immediately upon visible contamination.[2][5][6]

  • Scenario 2: Handling Solutions (Reaction/Workup)

    • Recommendation: Double Gloving Strategy.

    • Inner Glove: 4 mil Nitrile (Tactility).[2]

    • Outer Glove: 8 mil Nitrile or Silver Shield® (Laminate) if using permeating solvents like DCM.[2]

    • Why? Halogenated pyridines in solution can penetrate thin nitrile in <5 minutes if the solvent carrier is aggressive.[2]

B. Eye & Face Protection[2][3][4][5][7][8][9]
  • Requirement: Chemical Splash Goggles (Indirect Vent).[2]

  • Contraindication: Do NOT use standard safety glasses.

  • Reasoning: The "dust" from this compound is fine and irritating.[2] Safety glasses allow airflow (and dust) around the lenses, leading to severe lacrimation (tearing) and potential corneal etching.[2]

C. Respiratory Protection[1][2][3][6][10]
  • Standard: Fume hood sash at working height (18 inches).[2]

  • Emergency/Spill: If outside containment, use a P100 (HEPA) half-face respirator .[2] A simple N95 is insufficient for long-duration cleanup of halogenated irritants.[2]

Operational Workflow & Logic

The following diagram illustrates the "Chain of Custody" for the chemical to ensure no contamination leaves the hood.

SafetyWorkflow Storage 1. Cold Storage (4°C) Transfer 2. Transfer to Hood (Closed Container) Storage->Transfer PPE_Check 3. PPE Checkpoint (Goggles + Nitrile) Transfer->PPE_Check Weighing 4. Weighing (Static Control) PPE_Check->Weighing Pass Solubilization 5. Solubilization (Double Glove) Weighing->Solubilization Dissolve Waste 6. Disposal (Halogenated) Weighing->Waste Spill/Debris Solubilization->Waste Quench

Figure 1: Operational Safety Workflow. Note the critical PPE checkpoint before opening the container.

Step-by-Step Handling Protocol

Step 1: The "Static Check" (Weighing)
  • Prepare: Place the balance inside the fume hood.[2]

  • Ionize: If available, pass an anti-static gun over the weighing boat and the spatula.[2]

    • Scientist's Note: 5-Bromo-3-chloro-2-hydroxypyridine is often "fluffy."[1][2] Static charge will cause the powder to jump onto your gloves/sleeves without you noticing.[2]

  • Transfer: Use a narrow-neck funnel to transfer from the stock bottle to the reaction vessel to minimize air exposure.

Step 2: Solubilization & Tautomerism
  • Solvent Choice: This compound exists in equilibrium (2-hydroxypyridine

    
     2-pyridone).[2] It dissolves well in DMSO or DMF but may be sparingly soluble in non-polar solvents.[2]
    
  • Precaution: When adding solvent, close the sash immediately .[2] The heat of solution (if any) or simple displacement of air can eject fine particles.[2]

Step 3: Decontamination
  • Wipe Down: Before removing items from the hood, wipe the exterior of the flask with a Kimwipe soaked in ethanol.[2]

  • Doffing: Remove outer gloves inside the hood.[2] Dispose of them as solid hazardous waste.[2]

Disposal & Waste Management

Crucial Distinction: This is a Halogenated organic compound.[2]

  • Solid Waste: Contaminated gloves, paper towels, and weighing boats must go into the Solid Hazardous Waste bin (labeled "Toxic/Irritant").[2]

  • Liquid Waste: Must be segregated into the Halogenated Organic Solvent stream.[2]

    • Warning: Do not mix with acid waste.[2] Halogenated pyridines can liberate toxic vapors if subjected to strong oxidizing acids.[2]

References

  • Thermo Scientific Chemicals. (2021).[2] 5-Bromo-3-chloro-2-hydroxypyridine Certificate of Analysis & Safety Data. Fisher Scientific.[2] Link

  • ChemSrc. (2025).[2] 5-BROMO-3-CHLORO-2-HYDROXYPYRIDINE MSDS and Properties. ChemSrc. Link

  • UPenn EHRS. (2019).[2] Nitrile Glove Chemical-Compatibility Reference. University of Pennsylvania.[2] Link

  • Sigma-Aldrich. (2025).[2][7] Safety Data Sheet: Pyridine Derivatives (General Class Hazards). Merck KGaA.[2] Link

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.